Cinnamyltriphenylphosphonium chloride
Description
Properties
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQQOBCTPJEFE-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-35-4, 69052-20-6 | |
| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, chloride | |
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| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.751 | |
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| Record name | Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride | |
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Foundational & Exploratory
Technical Monograph: Cinnamyltriphenylphosphonium Chloride (CAS 1530-35-4)
Abstract
Cinnamyltriphenylphosphonium chloride (CAS 1530-35-4) is a quaternary phosphonium salt serving as a critical intermediate in organic synthesis and a lipophilic cationic anchor in medicinal chemistry. Its dual utility arises from the resonance-stabilized phosphorus ylide it generates—essential for constructing conjugated dienes via the Wittig reaction—and its delocalized cationic charge, which drives accumulation within the mitochondrial matrix. This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and mechanistic applications of this reagent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1530-35-4 |
| IUPAC Name | (3-Phenyl-2-propenyl)triphenylphosphonium chloride |
| Synonyms | Triphenylcinnamylphosphonium chloride; Cinnamyl-TPP |
| Molecular Formula | C₂₇H₂₄ClP |
| Molecular Weight | 414.91 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 225–227 °C (decomposition) |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, DCM; Insoluble in Ether, Hexane |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Synthesis & Preparation Protocol
The synthesis of Cinnamyltriphenylphosphonium chloride proceeds via an SN2 nucleophilic substitution reaction. Triphenylphosphine acts as the nucleophile, attacking the allylic carbon of cinnamyl chloride.
Reagents
-
Substrate: Cinnamyl chloride (3-Chloro-1-phenylpropene) [CAS: 2687-12-9]
-
Nucleophile: Triphenylphosphine (PPh₃) [CAS: 603-35-0]
-
Solvent: Anhydrous Toluene or Xylene (Preferred for direct precipitation)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Triphenylphosphine (1.05 equiv) in anhydrous Toluene (0.5 M concentration) .
-
Note: A slight excess of PPh₃ ensures complete consumption of the alkyl halide.
-
-
Addition: Add Cinnamyl chloride (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (110 °C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours .
-
Observation: A white precipitate will begin to form as the salt is insoluble in hot toluene.
-
-
Isolation: Cool the reaction mixture to room temperature. Filter the white solid using a Büchner funnel under vacuum.
-
Purification: Wash the filter cake copiously with Diethyl ether or Hexane to remove unreacted starting materials and phosphine oxide byproducts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours.
-
Yield Expectation: >85%[1]
-
Synthesis Pathway Visualization
Figure 1: SN2 synthesis pathway. The non-polar solvent (Toluene) drives the precipitation of the polar phosphonium salt product.
Spectroscopic Characterization
Accurate identification relies on 1H and 31P NMR. The diagnostic signals arise from the coupling between the phosphorus nucleus and the adjacent protons.
1H NMR (CDCl₃, 400 MHz)
-
δ 7.60 – 7.80 ppm (m, 15H): Triphenylphosphine aromatic protons.
-
δ 7.20 – 7.40 ppm (m, 5H): Cinnamyl phenyl ring protons.
-
δ 6.80 – 7.00 ppm (m, 1H): Vinyl proton (–CH=).
-
δ 6.20 – 6.40 ppm (m, 1H): Vinyl proton (=CH–Ph).
-
δ 4.80 – 5.10 ppm (dd, JPH ≈ 14–16 Hz, 2H): Methylene protons (P–CH₂–).
-
Diagnostic: The large coupling constant (J ≈ 15 Hz) confirms the direct attachment of the methylene group to the Phosphorus atom.
-
31P NMR (CDCl₃)
-
δ 20 – 24 ppm (s): Characteristic singlet for quaternary phosphonium salts. (Shift varies slightly with concentration and counterion).
Applications in Research & Drug Development
A. The Wittig Reaction: Synthesis of Conjugated Dienes
Cinnamyl-TPP chloride is the precursor to the Cinnamyl Ylide . This ylide is classified as "semi-stabilized" due to the conjugation with the phenyl ring.
-
Mechanism: Treatment with a base (e.g., NaH, LiHMDS, or KOtBu) generates the phosphorane. Reaction with an aldehyde yields a 1,4-diaryl-1,3-butadiene system.
-
Selectivity: Semi-stabilized ylides typically yield a mixture of E and Z isomers, though E-selectivity can be enhanced using the Schlosser modification or specific solvent conditions.
Figure 2: Wittig Olefination Mechanism. The formation of the stable P=O bond drives the reaction.
B. Mitochondrial Targeting (Medicinal Chemistry)
The Triphenylphosphonium (TPP) moiety is a "lipophilic cation." It can pass through phospholipid bilayers without a transporter because the positive charge is delocalized over the three phenyl rings.
-
Mechanism of Uptake: Accumulation is driven by the mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV (negative inside).
-
Nernst Equation Application: According to the Nernst equation, for every 61.5 mV of potential, there is a 10-fold accumulation of monovalent cations. Consequently, TPP compounds accumulate 100–1000 fold higher in the mitochondrial matrix compared to the cytosol.
-
Use Case: Cinnamyl-TPP can be used as a probe to study mitochondrial uptake kinetics or as a scaffold to deliver antioxidants or cytotoxic agents specifically to mitochondria (Mitochondrial Drug Delivery Systems).
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
-
Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or at -20°C for long-term stability.
References
-
PubChem . Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1). National Library of Medicine. Retrieved from [Link]
- Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. (Contextual grounding for Wittig mechanism).
Sources
Cinnamyltriphenylphosphonium Chloride: Physicochemical Profiling & Synthetic Utility in Drug Discovery
Content Type: Technical Whitepaper Subject: Cinnamyltriphenylphosphonium Chloride (CAS: 1530-35-4) Keywords: Wittig Reagent, Mitochondrial Targeting, Lipophilic Cation, Molecular Weight, Organic Synthesis.[1]
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTP-Cl) is a pivotal organophosphorus salt utilized extensively in pharmaceutical chemistry.[1] Its primary utility lies in two distinct domains: as a highly reactive Wittig reagent for the stereoselective synthesis of polyenes (common in retinoids and antifungals) and as a lipophilic cation precursor for designing mitochondria-targeted therapeutics.[1]
This guide provides a rigorous analysis of CTP-Cl, focusing on stoichiometric precision derived from its molecular weight, its synthetic protocols, and its application in biological systems.[1]
Part 1: Physicochemical Characterization & Molecular Weight Analysis
Precise stoichiometric calculations in drug development require a definitive understanding of the compound's molecular weight (MW), specifically distinguishing between the cationic active moiety and the salt form.[1]
Stoichiometric Breakdown
The molecular formula of Cinnamyltriphenylphosphonium chloride is C₂₇H₂₄ClP .[1]
Table 1: Molecular Weight Components
| Component | Formula | Contribution to MW ( g/mol ) | Role |
| Cation | [C₂₇H₂₄P]⁺ | 379.46 | Active Electrophile / Targeting Moiety |
| Anion | Cl⁻ | 35.45 | Counterion (Solubility/Stability) |
| Intact Salt | C₂₇H₂₄ClP | 414.91 | Weighing Form |
Note: Atomic weights used: C (12.011), H (1.008), P (30.974), Cl (35.45).[1] Values rounded to two decimal places for analytical precision.
Impact of Purity on Dosing
Commercial preparations of phosphonium salts are often hygroscopic.[1] While the theoretical MW is 414.91 g/mol , researchers must correct for water content if the certificate of analysis (CoA) indicates a hydrate form (e.g., hemihydrate).[1]
-
Correction Formula:
Solubility Profile
-
High Solubility: Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[1]
-
Low Solubility: Diethyl ether, Hexanes, Benzene.[1]
-
Implication: Purification is typically achieved by precipitation: dissolving the crude reaction mixture in minimal DCM/Methanol and crashing out the product with excess Diethyl ether.[1]
Part 2: Synthetic Utility – The Wittig Reaction[4][5][6][7]
CTP-Cl is the precursor to the cinnamyl ylide, a resonance-stabilized phosphorane used to install the cinnamyl motif (
Mechanism of Action
The reaction proceeds through the formation of an ylide, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide (TPPO).[1]
Figure 1: Mechanistic workflow of the Wittig reaction using CTP-Cl.[1] The formation of the strong P=O bond (Waste) drives the reaction forward.[1][2]
Experimental Protocol: Synthesis of 1,4-Diphenyl-1,3-butadiene
Objective: To synthesize a conjugated diene using CTP-Cl and Benzaldehyde.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (CTP-Cl): 4.15 g (10 mmol)[1]
-
Benzaldehyde: 1.06 g (10 mmol)[1]
-
Sodium Ethoxide (NaOEt): 10 mmol (freshly prepared or commercial solution)[1]
-
Solvent: Anhydrous Ethanol (50 mL)
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4.15 g of CTP-Cl in 30 mL of anhydrous ethanol.
-
Deprotonation: Add the Sodium Ethoxide solution dropwise over 10 minutes while stirring at 0°C. The solution will turn a characteristic orange/red color, indicating the formation of the phosphorane (ylide).[1]
-
Coupling: Add Benzaldehyde (1.06 g) dissolved in 10 mL ethanol dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[1]
-
Purification: Filter the solid. Recrystallize from hot ethanol to remove Triphenylphosphine oxide (TPPO) byproducts.[1]
-
Validation: Confirm structure via ¹H-NMR (look for vinylic protons at 6.5–7.5 ppm).
Part 3: Biological Application – Mitochondrial Targeting[9][10]
Beyond synthesis, the triphenylphosphonium (TPP⁺) moiety within CTP-Cl serves as a "molecular warhead" for delivering drugs to mitochondria.[1]
The Lipophilic Cation Principle
Mitochondria maintain a high negative membrane potential (
Accumulation Factor:
For every 61.5 mV of potential, the concentration increases 10-fold.
Figure 2: Thermodynamic accumulation of TPP-based cations into the mitochondrial matrix driven by membrane potential.[1]
Research Applications
-
Mitochondrial Probes: The cinnamyl group can be modified to include fluorescent markers, allowing visualization of mitochondrial health.[1]
-
Antioxidant Delivery: Conjugating antioxidants (e.g., ubiquinone) to the TPP moiety creates "Mito-targeted" therapies (e.g., MitoQ analogs) that protect against oxidative stress.[1]
Part 4: Analytical Validation Standards
To ensure the integrity of CTP-Cl batches used in research, the following analytical benchmarks should be met.
Table 2: Analytical Specification Sheet
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline powder |
| Purity | HPLC (C18 column) | ≥ 98.0% |
| Melting Point | Capillary Method | 225–227 °C (Decomposition) |
| ¹H-NMR | 400 MHz (CDCl₃) | Diagnostic doublet for -CH₂-P at ~4.8 ppm ( |
| ³¹P-NMR | 162 MHz (CDCl₃) | Singlet at ~22-24 ppm |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6436301, Cinnamyltriphenylphosphonium chloride.[1] Retrieved from [Link][1]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1] Stereochemistry, mechanism, and selected synthetic aspects.[1][3][4][5][6] Chemical Reviews, 89(4), 863-927.[1] (Fundamental mechanistic grounding for Wittig protocols).
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.[1] (Source for Nernstian accumulation logic).[1]
Sources
- 1. Benzyltriphenylphosphonium chloride | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. odinity.com [odinity.com]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Cinnamyltriphenylphosphonium Chloride
Topic: Cinnamyltriphenylphosphonium Chloride Structure and Application Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Structural Architecture, Synthesis, and Mitochondrial Targeting Mechanics[1]
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPP-Cl) [CAS: 1530-35-4] represents a pivotal structural motif in both organic synthesis and modern drug delivery. While historically categorized as a Wittig reagent for the synthesis of stilbenoids, its physicochemical identity as a Delocalized Lipophilic Cation (DLC) has elevated its status in drug development. The triphenylphosphonium (TPP) moiety serves as a "molecular warhead," capable of driving covalently attached payloads across the mitochondrial double membrane against the concentration gradient.
This guide analyzes the CTPP-Cl structure, detailing its synthesis, spectroscopic characterization, and the thermodynamic principles governing its mitochondrial accumulation.
Structural & Physicochemical Architecture[2]
The utility of CTPP-Cl stems from its hybrid structure: a lipophilic, bulky cation balanced by a chloride counter-ion.
2.1 Physicochemical Profile
| Property | Specification |
| IUPAC Name | (3-Phenyl-2-propenyl)triphenylphosphonium chloride |
| Molecular Formula | |
| Molecular Weight | 414.91 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 225–227 °C (decomposition) |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in |
| Hygroscopicity | High (Requires storage under inert atmosphere) |
2.2 3D Geometry and Electronic Distribution
The cation features a central phosphorus atom in a tetrahedral geometry (
-
Steric Bulk: The three phenyl rings form a "propeller" shape, shielding the positive charge from hydration shells. This lowers the energy penalty for passing through the hydrophobic core of the lipid bilayer.
-
The Cinnamyl Linker: The allylic system (
) adds a planar, conjugated segment. The methylene protons adjacent to the phosphorus are significantly acidic ( ), making them susceptible to deprotonation by weak bases to form the corresponding ylide (phosphorane).
Synthesis & Purification Protocol
Objective: Synthesis of high-purity CTPP-Cl via
3.1 Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Reactant Loading:
-
Add
(1.0 equiv, e.g., 26.2 g). -
Add Cinnamyl Chloride (1.05 equiv, slight excess to ensure consumption of
). -
Dissolve in anhydrous Toluene (100 mL). Note: Toluene is preferred over MeCN for easier precipitation.
-
-
Reaction: Heat the mixture to reflux (110 °C) for 12–16 hours. The product typically precipitates as a white solid during the reaction.
-
Isolation: Cool the mixture to room temperature. Filter the white precipitate using a Büchner funnel under vacuum.
-
Purification (Critical):
-
Wash 1: Wash the filter cake with cold toluene (removes unreacted cinnamyl chloride).
-
Wash 2: Wash extensively with anhydrous Diethyl Ether (
) to remove any residual . -
Drying: Dry the solid under high vacuum (0.1 mmHg) at 40 °C for 6 hours to remove trace solvents.
-
3.2 Synthesis Workflow Diagram
Caption: Workflow for the SN2 synthesis of Cinnamyltriphenylphosphonium chloride favoring high purity.
Characterization Standards
Validation of the structure requires confirming the integrity of the phosphonium salt and the absence of phosphine oxide impurities.
4.1 NMR Spectroscopy Diagnostics
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 20.0 – 24.0 | Singlet | Diagnostic for phosphonium salt. (Oxide impurity appears ~29 ppm). | ||
| 4.8 – 5.2 | Doublet of Doublets | Coupled to P ( | ||
| 6.0 – 6.8 | Multiplet | Vinyl | Characteristic of cinnamyl linker. | |
| 7.6 – 7.9 | Multiplet | Aromatic ( | Integration should match 15 protons for |
4.2 Quality Control & Troubleshooting
-
Sticky Solid? Indicates residual solvent or moisture. Recrystallize from Ethanol/Ether or DCM/Hexane.
-
Oxide Peak in
? If a peak at ~29 ppm is observed, the starting was oxidized or the reaction was exposed to air. Recrystallization is required.
Mechanism of Action: Mitochondrial Targeting[4][5][6][7]
For drug development professionals, the CTPP moiety is a delivery vector.[1] Its accumulation in mitochondria is driven by the Nernst Equation , exploiting the mitochondrial membrane potential (
5.1 The Thermodynamic Driver
Mitochondria maintain a high negative potential across their inner membrane (
-
For every 61.5 mV of potential, there is a 10-fold increase in concentration.
-
At -180 mV, the concentration of CTPP-Cl inside the matrix can be 1000-fold higher than in the cytosol.
5.2 Mechanism Diagram
Caption: Thermodynamic accumulation of CTPP-Cl into the mitochondrial matrix driven by membrane potential.
Applications in Drug Design[1][4][8]
6.1 Mitochondria-Targeted Therapeutics
The cinnamyl linker provides a reactive handle. By modifying the phenyl ring of the cinnamyl group before phosphonium salt formation, researchers can create targeted antioxidants or electrophiles.
-
Example: Derivatizing the cinnamyl group with phenolic hydroxyls creates analogs of Mito-Resveratrol or Mito-Curcumin , directing these natural products specifically to the site of ROS production (Complex I/III).
6.2 Wittig Synthesis of Stilbenoids
In medicinal chemistry, CTPP-Cl is the primary reagent for synthesizing stilbene-based drugs via the Wittig reaction.
-
Reaction: CTPP-Cl + Base
Ylide. -
Coupling: Ylide + Aryl Aldehyde
Stilbene derivative (e.g., Resveratrol analogs). -
Stereochemistry: The semi-stabilized ylide typically yields a mixture of E and Z isomers, favoring the E-isomer under thermodynamic control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6436301, Cinnamyltriphenylphosphonium chloride. Retrieved from [Link]
-
Pawar, A., et al. (2023). "Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting."[2] Current Drug Delivery, 20(9), 1217-1223.[2] Retrieved from [Link]
-
Kalyanaraman, B., et al. (2017). "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews, 117(15), 10043-10120. Retrieved from [Link]
Sources
Technical Whitepaper: Cinnamyltriphenylphosphonium Chloride
Physicochemical Characterization, Synthesis & Application Protocols[1]
Executive Summary
Cinnamyltriphenylphosphonium chloride (CAS: 1530-35-4) is a quaternary phosphonium salt serving as a critical electrophilic building block in organic synthesis and chemical biology. Primarily utilized as a precursor for Wittig olefination reagents to introduce cinnamyl moieties, it also possesses lipophilic cationic properties characteristic of mitochondria-targeting vectors. This guide provides a rigorous analysis of its physical properties, stability profile, and validated experimental protocols for researchers in drug discovery and materials science.
Chemical Identity & Structural Characterization[2][3][4]
| Parameter | Specification |
| IUPAC Name | Triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium chloride |
| Common Name | Cinnamyltriphenylphosphonium chloride |
| CAS Registry Number | 1530-35-4 |
| Molecular Formula | C₂₇H₂₄ClP |
| Molecular Weight | 414.91 g/mol |
| Cation Mass | 379.44 g/mol (C₂₇H₂₄P⁺) |
| SMILES | [Cl-].C(C=CC1=CC=CC=1)(C1=CC=CC=1)C1=CC=CC=1 |
Structural Visualization
The compound consists of a bulky, lipophilic triphenylphosphonium cation linked to a cinnamyl group, balanced by a chloride anion. The delocalized charge on the phosphorus atom and the lipophilicity of the phenyl rings drive its solubility profile and biological membrane permeability.
Figure 1: Structural connectivity of Cinnamyltriphenylphosphonium chloride showing the quaternary phosphorus center and the cinnamyl side chain.
Physical Properties Profile
The physical behavior of Cinnamyltriphenylphosphonium chloride is dominated by its ionic lattice energy and the lipophilicity of the triphenylphosphine ligands.
3.1 Solid-State Properties
-
Appearance: White to off-white crystalline powder. Impure samples often appear pale yellow due to traces of oxidized phosphine or cinnamyl chloride residues.
-
Melting Point: 225–227 °C (Decomposition).[1]
-
Mechanism:[2] The high melting point reflects strong electrostatic interactions between the large cation and the chloride anion. Decomposition near the melting point is typical for phosphonium salts, often involving loss of alkyl groups or oxidation.
-
-
Hygroscopicity: High.
-
Handling Implication: The chloride anion is a hard Lewis base, making the salt prone to absorbing atmospheric moisture. Weighing must be performed quickly or in a desiccated environment to ensure stoichiometry in Wittig reactions.
-
3.2 Solubility & Partitioning
Understanding solubility is crucial for selecting reaction solvents (Wittig) and purification (Recrystallization).
| Solvent | Solubility Rating | Application Context |
| Dichloromethane (DCM) | High | Preferred solvent for Wittig reactions and biphasic extraction. |
| Chloroform (CHCl₃) | High | Standard NMR solvent; excellent solubilizer. |
| Methanol / Ethanol | High | Soluble due to polarity; often used for recrystallization (with ether). |
| Water | Moderate | Soluble, but lipophilic cation limits solubility compared to simple salts. |
| Diethyl Ether / Hexane | Insoluble | Used as an antisolvent to precipitate the salt during purification. |
| DMSO / DMF | High | Used for biological assays or high-temp reactions. |
3.3 Spectral Characteristics (Diagnostic)
-
¹H NMR (CDCl₃, 400 MHz):
- 7.60–7.90 (m, 15H, PPh₃ aromatic protons).
- 7.10–7.40 (m, 5H, Cinnamyl aromatic protons).
- 6.8–7.0 (m, 1H, =CH-Ph).
- 6.0–6.2 (m, 1H, -CH=).
-
4.8–5.2 (dd, 2H, P-CH₂,
Hz). Key diagnostic signal.
-
³¹P NMR (CDCl₃):
- ~22.0 ppm (Singlet). Characteristic of alkyltriphenylphosphonium salts.
Experimental Protocols
4.1 Synthesis & Purification Workflow
While commercially available, in-house synthesis ensures fresh, dry reagents critical for sensitive catalytic applications.
Reaction:
Protocol:
-
Reagents: Dissolve Triphenylphosphine (1.05 eq) and Cinnamyl chloride (1.0 eq) in anhydrous Toluene (0.5 M concentration).
-
Note: A slight excess of PPh₃ ensures complete consumption of the alkylating agent.
-
-
Reflux: Heat the mixture to reflux (110°C) under Nitrogen atmosphere for 12–16 hours.
-
Precipitation: The product will precipitate as a white solid during the reaction.
-
Isolation: Cool to room temperature. Filter the solid under vacuum.
-
Washing: Wash the filter cake copiously with Diethyl Ether or Hexane to remove unreacted Triphenylphosphine and Toluene.
-
Recrystallization (Critical Step):
-
Dissolve the crude solid in a minimum amount of hot Chloroform or Ethanol .
-
Slowly add Diethyl Ether until turbidity persists.
-
Cool to -20°C overnight to yield high-purity crystals.
-
-
Drying: Dry under high vacuum (< 1 mbar) at 40°C for 6 hours to remove solvates.
4.2 Wittig Reaction Preparation (Ylide Generation)
To utilize this salt for olefin synthesis, the acidic proton (
Figure 2: Activation pathway for Wittig Olefination. The color change to orange/red upon base addition confirms Ylide formation.
Safety & Handling (MSDS Summary)
-
Toxicity: Classified as Category 6.1 (Toxic). Fatal if swallowed or inhaled.[2] The lipophilic cation facilitates transport across biological membranes, potentially disrupting mitochondrial potential.
-
Skin/Eye: Causes severe skin irritation and serious eye damage (Category 1).[2]
-
Storage:
References
-
Chemodex . Cinnamyltriphenylphosphonium chloride Product Data Sheet. Retrieved from
-
PubChem . Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:[5]1) - Compound Summary. CID 6436301.[5] Retrieved from
-
AdipoGen Life Sciences . Cinnamyltriphenylphosphonium chloride Safety Data & Properties. Retrieved from
-
Sigma-Aldrich . Safety Data Sheet: Benzyltriphenylphosphonium chloride (Analogous Safety Data). Retrieved from
-
ChemicalBook . Cinnamyltriphenylphosphonium chloride Spectral & Physical Data. Retrieved from
Sources
- 1. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. adipogen.com [adipogen.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | C27H24ClP | CID 6436301 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Cinnamyltriphenylphosphonium Chloride
This guide provides a comprehensive technical overview of the solubility characteristics of cinnamyltriphenylphosphonium chloride, a versatile organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this reagent.
Executive Summary: Understanding the Solubility Profile
Cinnamyltriphenylphosphonium chloride is a quaternary phosphonium salt notable for its application in Wittig reactions and other synthetic transformations. Its solubility is a critical parameter for reaction setup, purification, and formulation. Structurally, the molecule possesses a large, nonpolar triphenylphosphonium cation and a chloride anion. This ionic nature, combined with the significant hydrocarbon character of the triphenyl and cinnamyl groups, results in a nuanced solubility profile. While sparingly soluble in nonpolar solvents, it exhibits greater affinity for polar organic solvents. This guide will elucidate the factors governing its solubility and provide actionable protocols for its determination.
Core Principles of Solubility: A Theoretical Framework
The solubility of cinnamyltriphenylphosphonium chloride is governed by the interplay of its ionic and covalent characteristics with the properties of the solvent. The adage "like dissolves like" is a fundamental starting point for understanding its behavior.
The Influence of Molecular Structure
Cinnamyltriphenylphosphonium chloride is comprised of a bulky, sterically hindered triphenylphosphonium cation and a chloride anion. The large organic cation, with its three phenyl rings and a cinnamyl group, is predominantly nonpolar and hydrophobic. However, the positive charge on the phosphorus atom and the presence of the chloride counter-ion introduce a significant ionic character. This duality dictates its solubility.
Solvent Properties and Their Impact
The choice of solvent is paramount in successfully dissolving cinnamyltriphenylphosphonium chloride. Key solvent properties to consider include:
-
Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant.
-
Protic vs. Aprotic Nature: Polar solvents can be further classified as protic (containing acidic protons, such as O-H or N-H bonds) or aprotic (lacking acidic protons).[1][2]
-
Polar Protic Solvents: These solvents, such as water and alcohols, can engage in hydrogen bonding and are effective at solvating both cations and anions.[3][4]
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) possess significant dipole moments but do not have acidic protons.[5] They are particularly adept at solvating cations.
-
The interplay between the ionic nature of the salt and the polarity of the solvent is visualized in the following workflow:
Caption: Logical workflow of solubility determination.
Qualitative and Quantitative Solubility Data
Precise quantitative solubility data for cinnamyltriphenylphosphonium chloride across a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, empirical observations from suppliers, and the behavior of analogous phosphonium salts, a qualitative and semi-quantitative profile can be constructed.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly soluble to insoluble | While the ionic nature suggests some water solubility, the large, hydrophobic organic cation significantly limits its dissolution. Studies on similar alkyltriphenylphosphonium chlorides show that miscibility with water decreases with increasing alkyl chain length.[6][7] |
| Methanol | Soluble (with potential for faint turbidity) | Supplier data indicates solubility with "faint turbidity," suggesting it may not be fully soluble at high concentrations or that the commercial product contains minor insoluble impurities.[8][9][10] Methanol's polarity and ability to hydrogen bond facilitates dissolution. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the phosphonium salt. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity allows it to dissolve ionic species.[5] |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent known to dissolve a variety of salts.[11] | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic and inorganic compounds. | |
| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that can dissolve many organic salts. | |
| Nonpolar | Toluene | Sparingly soluble to insoluble | The nonpolar nature of toluene is not conducive to solvating the ionic phosphonium chloride.[12] |
| Hexane | Insoluble | As a nonpolar alkane, hexane is a very poor solvent for ionic compounds. | |
| Diethyl Ether | Insoluble | Diethyl ether is a relatively nonpolar solvent and is often used as an anti-solvent for the crystallization of phosphonium salts.[9] |
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility, direct experimental determination is recommended. The following protocol outlines a robust method for assessing the solubility of cinnamyltriphenylphosphonium chloride.
Materials and Equipment
-
Cinnamyltriphenylphosphonium chloride (ensure purity)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 9. adipogen.com [adipogen.com]
- 10. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
Technical Guide: Managing the Hygroscopic Nature of Cinnamyltriphenylphosphonium Chloride
Content Type: Technical Whitepaper / Operational Guide Subject: Cinnamyltriphenylphosphonium Chloride (CAS: 1530-35-4) Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers[1]
Executive Summary: The Invisible Variable
Cinnamyltriphenylphosphonium chloride is a critical building block in organic synthesis, primarily utilized as a precursor for Wittig reagents to generate stilbene derivatives and cinnamates. While chemically robust under inert conditions, its extreme hygroscopicity presents a persistent variable that compromises stoichiometric accuracy and reaction fidelity.
This guide moves beyond standard safety data sheets to address the operational physics of handling this compound. It details the mechanistic impact of moisture, establishes rigorous drying protocols, and provides a self-validating workflow to ensure experimental reproducibility.
Chemical Profile & Hygroscopic Mechanism[1]
The Physicochemical Trap
Unlike non-polar organic solids, Cinnamyltriphenylphosphonium chloride is an ionic salt consisting of a bulky, lipophilic cation and a small, charge-dense chloride anion.
-
Lattice vs. Hydration Energy: The chloride anion (
) has a high charge density.[1] While the triphenylphosphonium cation is bulky and shields the positive charge, the chloride ion aggressively seeks stabilization via hydrogen bonding with atmospheric water. -
The "Water Bridge": Water molecules adsorb onto the crystal lattice, forming a hydration shell around the chloride ions. This does not immediately degrade the molecule but increases its effective mass.
-
Consequence: A "wet" sample leads to under-dosing of the active reagent. If you weigh 1.00 g of salt that has absorbed 5% water by weight, you are only adding 0.95 g of reactant. In precise organometallic couplings or Wittig olefinations, this stoichiometric imbalance is fatal to high yields.
Quantitative Impact Table[1]
| Parameter | Anhydrous State | "Wet" State (Equilibrated in Air) | Operational Impact |
| Appearance | White crystalline powder | Clumpy, sticky, or pale yellow paste | Difficult to transfer; sticks to weighing boats.[1] |
| Stoichiometry | 1.00 eq | < 0.95 eq (Variable) | Incomplete conversion of limiting reagent.[1] |
| Melting Point | 225–227°C (dec.)[1] | Depressed & Broadened (< 220°C) | Failed QC check; indicates impurity. |
| Reaction Solvent | Anhydrous (e.g., THF, DCM) | Contaminated with | Quenches strong bases (e.g., n-BuLi, NaH).[1] |
The "Silent Killer" in Wittig Chemistry
The primary application of this salt is the generation of a phosphorus ylide. Moisture does not just dilute the mass; it actively destroys the reaction environment.
Mechanism of Interference
In a typical Wittig setup, a strong base (e.g., Sodium Ethoxide, n-Butyllithium) is used to deprotonate the salt.
-
Scenario A (Dry): Base removes the
-proton Ylide forms Reacts with aldehyde.[1] -
Scenario B (Wet): Water introduced by the salt reacts with the base before the base can deprotonate the phosphonium salt.
Even if the ylide forms, water can protonate the ylide back to the phosphonium salt, establishing an equilibrium that favors the non-reactive salt species.
Pathway Visualization
The following diagram illustrates the divergence between a successful anhydrous pathway and the moisture-induced failure mode.
Figure 1: Mechanistic divergence showing how absorbed moisture consumes the base reagent, preventing ylide formation.[1]
Operational Protocols: Handling & Storage[1][2][3][4]
To guarantee scientific integrity, the following protocols must be treated as mandatory, not optional.
Storage Hierarchy[1]
-
Primary: Glovebox under Argon/Nitrogen atmosphere.
-
Secondary: Desiccator with active desiccant (Phosphorus Pentoxide
or High-grade Silica Gel with indicator).[1] -
Temperature: Store at -20°C to inhibit any slow thermal decomposition, but warm to room temperature in a desiccator before opening to prevent condensation.
Drying Protocol (Restoration)
If the compound has been exposed to air or shows signs of clumping:
-
Vessel: Place the salt in a round-bottom flask or drying pistol.
-
Vacuum: Apply high vacuum (< 1 mbar).
-
Heat: Gently heat to 60–80°C for 4–6 hours. Note: Do not exceed 100°C to avoid thermal degradation.
-
Desiccant: Use a drying trap with
between the pump and the vessel to ensure removed moisture does not back-stream.
The "Quick-Weigh" Technique (Benchtop)
If a glovebox is unavailable, use this technique to minimize error:
-
Tare a dry, capped vial (not an open boat).[1]
-
Add the approximate amount of salt rapidly.
-
Cap immediately and weigh.[1]
-
Correction Factor: If the salt is known to be slightly wet and drying is impossible, determine water content via Karl Fischer titration (see Section 5) and adjust the mass added:
[1]
Analytical Quality Control (Self-Validation)
Before committing valuable starting materials (e.g., expensive aldehydes) to the reaction, validate the quality of the phosphonium salt.
1H NMR Diagnostics
Run a standard proton NMR in a dry deuterated solvent (
-
Check: Look for a water peak (
ppm in ; ppm in ).[1] -
Integration: Compare the integral of the water peak to the integral of the benzylic protons (
adjacent to P). A high ratio indicates significant water uptake.[1]
Melting Point Depression[1]
-
Standard: 225–227°C (Decomposition).[1]
-
Fail Criteria: If the sample begins melting or "sweating" below 215°C, it is too wet for stoichiometric precision.
Handling Workflow Diagram
Figure 2: Decision tree for assessing and handling the reagent to ensure anhydrous integrity.
References
-
Chemodex . Cinnamyltriphenylphosphonium chloride - Product Data Sheet. Retrieved from [1]
-
Thermo Fisher Scientific . Safety Data Sheet: Cinnamyl chloride / Phosphonium salts. Retrieved from [1]
-
Master Organic Chemistry . The Wittig Reaction: Mechanism and Conditions. Retrieved from
-
National Institutes of Health (PubChem) . Compound Summary: Cinnamyltriphenylphosphonium chloride.[1][2] Retrieved from [1]
-
Sigma-Aldrich .[1][3] Product Specification: Phosphonium Salts. Retrieved from [1]
Sources
Cinnamyltriphenylphosphonium chloride synthesis method
An In-depth Technical Guide to the Synthesis of Cinnamyltriphenylphosphonium Chloride
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthesis of cinnamyltriphenylphosphonium chloride, a crucial reagent in organic chemistry, particularly for the Wittig reaction.[1][2] The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Role and Importance of Cinnamyltriphenylphosphonium Chloride
Cinnamyltriphenylphosphonium chloride is a phosphonium salt that serves as a precursor to the corresponding phosphorus ylide, a key component in the Wittig reaction.[1][3] This Nobel Prize-winning reaction is a cornerstone of synthetic chemistry, enabling the reliable formation of carbon-carbon double bonds by reacting an ylide with an aldehyde or ketone.[2] The cinnamyl moiety is of particular interest as it allows for the introduction of a 3-phenylprop-2-enyl group, a common structural motif in natural products and pharmaceutical compounds. The synthesis of this reagent is a foundational procedure for laboratories engaged in complex organic synthesis.
Core Synthesis Methodology: Nucleophilic Substitution
The principal method for synthesizing cinnamyltriphenylphosphonium chloride is the direct reaction between triphenylphosphine (Ph₃P) and cinnamyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanistic Rationale
In this mechanism, the phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon atom of the C-Cl bond in cinnamyl chloride.[3] Phosphorus is an excellent nucleophile due to the high polarizability of its lone pair of electrons. The reaction is facilitated because cinnamyl chloride is an allylic halide, which enhances the reactivity of the substrate towards Sₙ2 displacement. The departure of the chloride ion as a good leaving group results in the formation of the stable phosphonium salt.
Caption: Experimental workflow for synthesis.
Detailed Procedure:
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add triphenylphosphine (e.g., 26.2 g, 0.1 mol).
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen. This is crucial as triphenylphosphine can slowly oxidize in air, especially when heated.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask to dissolve the triphenylphosphine. Toluene is an excellent solvent choice as it effectively dissolves the reactants but not the ionic product, which will precipitate upon formation and cooling.
-
Reactant Addition: Dissolve cinnamyl chloride (e.g., 15.3 g, 0.1 mol) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the cinnamyl chloride solution dropwise to the stirring triphenylphosphine solution over 30 minutes. The controlled addition helps manage any potential exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain it for 2-4 hours. A white precipitate of the phosphonium salt will begin to form.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold toluene (2 x 20 mL) and then with hexane (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. The product is known to be hygroscopic, so storage under an inert gas is recommended. [4]
Quantitative Data Summary
Table 2: Representative Experimental Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Ph₃P:Cinnamyl Chloride) | 1:1 | Follows the Sₙ2 reaction mechanism. |
| Solvent | Anhydrous Toluene | Good solvent for reactants, poor solvent for the ionic product, facilitating isolation. |
| Reaction Temperature | ~110°C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without degrading reagents. |
| Reaction Time | 2-4 hours | Ensures the reaction proceeds to completion. Progress can be monitored by TLC if desired. |
| Theoretical Yield | 41.5 g (for 0.1 mol scale) | Based on 100% conversion. |
| Expected Actual Yield | 85-95% | Typical for this type of efficient reaction. |
Product Characterization and Validation
Confirming the identity and purity of the synthesized cinnamyltriphenylphosphonium chloride is a critical final step.
Table 3: Expected Characterization Data
| Property | Expected Result | Source |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 225-227 °C (with decomposition) | [4] |
| ¹H-NMR | Phenyl protons (multiplet), vinyl protons (multiplet), and allylic protons (doublet) will be present. Chemical shifts will be characteristic of the structure. | [4] |
| Solubility | Soluble in methanol (may show faint turbidity). | [4] |
Expert Insights on Characterization:
-
Melting Point: A sharp melting point within the literature range is a strong indicator of purity. Decomposition during melting is characteristic of many phosphonium salts.
-
NMR Spectroscopy: ¹H and ³¹P NMR are definitive. In ¹H NMR, the integration of the aromatic protons (15H from Ph₃P and 5H from cinnamyl) to the vinylic and allylic protons provides a clear validation of the structure. ³¹P NMR should show a single peak in the expected region for a phosphonium salt.
Safety and Hazard Management
Adherence to safety protocols is non-negotiable.
-
Cinnamyl Chloride: This substance is highly toxic and corrosive. [5]Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and shower must be accessible.
-
Triphenylphosphine: While less hazardous, it is an irritant and should be handled with care. [6]* Product: The final phosphonium salt is classified as a skin, eye, and respiratory irritant. [7]Avoid inhaling the dust and ensure proper PPE is worn during handling.
-
Solvents: Toluene is flammable and has associated health risks. All heating should be done using a heating mantle, not an open flame, and the procedure should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of cinnamyltriphenylphosphonium chloride via the Sₙ2 reaction of triphenylphosphine and cinnamyl chloride is a reliable and high-yielding procedure. By understanding the mechanistic underpinnings and the rationale for specific experimental choices—from solvent selection to the use of an inert atmosphere—researchers can confidently and safely produce this valuable synthetic intermediate. The self-validating nature of the protocol, which relies on the precipitation of a pure product, makes it an efficient and robust method for any synthetic chemistry laboratory.
References
-
Wittig Reaction - Web Pages . (n.d.). Retrieved from [Link]
-
Wittig Reaction . (2012-01-03). OpenBU. Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
The Wittig Reaction - Chemistry LibreTexts . (2023-01-22). Retrieved from [Link]
-
Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) - PubChem . (n.d.). Retrieved from [Link]
-
Cinnamyl Chloride - Material Safety Data Sheet (MSDS) . (2025-11-28). Retrieved from [Link]
-
Triphenylphosphine - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
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- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 5. fishersci.com [fishersci.com]
- 6. Triphenylphosphine [organic-chemistry.org]
- 7. Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | C27H24ClP | CID 6436301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation and Analytical Profiling of Cinnamyltriphenylphosphonium Chloride
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPPC) serves a dual function in modern chemical research: it is a critical Wittig reagent precursor for synthesizing conjugated olefins and a validated mitochondrial-targeting moiety (lipophilic cation) in drug delivery systems. This guide provides a definitive structural analysis of CTPPC, focusing on
Synthesis & Purification Protocol
To ensure the integrity of the spectral data presented below, the compound must be synthesized using a protocol that minimizes the formation of triphenylphosphine oxide (TPPO), the primary contaminant.
Optimized Protocol:
-
Reagents: Cinnamyl chloride (1.0 eq) and Triphenylphosphine (
, 1.05 eq). -
Solvent: Anhydrous Toluene or Xylene (non-polar solvents precipitate the polar salt).
-
Conditions: Reflux under
atmosphere for 4–12 hours. -
Purification: Filtration of the white precipitate, followed by washing with cold diethyl ether (removes unreacted
) and vacuum drying.
Diagram 1: Synthesis & Purification Workflow
Caption: Step-by-step workflow for the synthesis and isolation of high-purity Cinnamyltriphenylphosphonium chloride.
H NMR Spectral Analysis (CDCl )
The
Spectral Data Summary table
Solvent: Chloroform-d (CDCl
| Chemical Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment |
| 4.90 – 5.15 | 2H | dd | H-1 (Methylene, | |
| 6.10 – 6.35 | 1H | m / dt | H-2 (Vinyl, | |
| 6.85 – 7.10 | 1H | d / dd | H-3 (Vinyl, | |
| 7.20 – 7.45 | 5H | m | N/A | H-Ar (Cinnamyl Phenyl Ring) |
| 7.60 – 7.90 | 15H | m | H-Ar ( |
Detailed Mechanistic Interpretation
The Methylene Gateway (H-1)
The signal at ~5.0 ppm is the most critical diagnostic peak.
-
Chemical Shift: Deshielded significantly compared to allyl chloride (~4.0 ppm) due to the strong electron-withdrawing inductive effect of the positively charged phosphorus atom.
-
Splitting Logic (dd): This signal appears as a doublet of doublets.
-
Coupling to Phosphorus: The two protons are geminal to the phosphorus atom, resulting in a large
coupling of approximately 13–15 Hz. -
Coupling to Vinyl Proton: The protons are vicinal to the H-2 vinyl proton, resulting in a smaller
coupling of ~6–7 Hz.
-
The Alkenyl Region (H-2 & H-3)
The geometry of the double bond is preserved from the cinnamyl chloride precursor (typically trans).
-
H-3 (Benzylic Vinyl): This proton is deshielded by the adjacent phenyl ring and appears downfield (~6.9 ppm). It typically shows a large trans coupling constant (
Hz) to H-2. -
H-2 (Allylic Vinyl): This proton is closer to the phosphonium center but less deshielded by resonance than H-3. It appears as a complex multiplet or doublet-of-triplets due to coupling with H-3 (large
) and the two H-1 protons (small ).
The Aromatic Overlap
-
PPh3 Protons (15H): These protons form a characteristic "forest" of multiplets between 7.6 and 7.9 ppm. The ortho protons of the phenyl rings couple to phosphorus (
), broadening the signal base. -
Cinnamyl Phenyl Protons (5H): These typically resonate slightly upfield (7.2–7.4 ppm) relative to the PPh3 group, often partially obscured by the solvent residual peak or the PPh3 multiplets.
Diagram 2: NMR Assignment Logic Flow
Caption: Logical flow for assigning chemical shifts based on integration, multiplicity, and coupling constants.
Impurity Profiling & Troubleshooting
Triphenylphosphine Oxide (TPPO)
The most common impurity is TPPO, formed via hydrolysis of the phosphonium salt under basic conditions or oxidation of residual starting material.
-
Detection: TPPO presents distinct aromatic multiplets at 7.4 – 7.7 ppm .
-
Confirmation: Run a
NMR.-
CTPPC:
to ppm.[1] -
TPPO:
to ppm.
-
Solvent Effects (Mitochondrial Studies)
For biological assays, CTPPC is often dissolved in DMSO-d6.
-
Shift Changes: In DMSO-d6, the methylene doublet-of-doublets often shifts slightly downfield to ~5.2 – 5.4 ppm due to solvent polarity effects.
-
Stability: Ensure the DMSO is dry; phosphonium salts can undergo hydrolysis to form the ylide or oxide in the presence of water and trace base over time.
References
-
Royal Society of Chemistry. (2017).[2] Synthesis and Characterization of Benzyltriphenylphosphonium Salts. Supplementary Information. Retrieved from [Link]
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Retrieved from [Link]
-
Reich, H. J. (n.d.). WinPLT Coupling Constants: Proton-Phosphorus Couplings. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Cinnamyltriphenylphosphonium chloride 13C NMR data
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Cinnamyltriphenylphosphonium Chloride
Authored by a Senior Application Scientist
Foreword: The Analytical Imperative for Wittig Reagents
Cinnamyltriphenylphosphonium chloride is a cornerstone reagent in synthetic organic chemistry, primarily utilized in the Wittig reaction to introduce the cinnamyl group (C₆H₅CH=CH-CH₂-).[1] The stereochemical and regiochemical integrity of this phosphonium salt is paramount to the success of the synthesis. Consequently, its unambiguous structural characterization is not merely an academic exercise but a critical quality control parameter. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers the most direct and detailed insight into the carbon framework of the molecule.
This guide provides a comprehensive exploration of the ¹³C NMR spectroscopy of cinnamyltriphenylphosphonium chloride. We will delve into the theoretical underpinnings of its spectrum, present predicted spectral data with detailed assignments, and provide a field-proven, self-validating protocol for acquiring high-quality experimental data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this vital analytical method.
Structural Elucidation: Decoding the ¹³C NMR Spectrum
The power of ¹³C NMR lies in its ability to resolve magnetically non-equivalent carbon atoms within a molecule, providing information on their electronic environment, hybridization, and connectivity.[2][3] For a complex molecule like cinnamyltriphenylphosphonium chloride, this technique is indispensable. The key features to anticipate in its spectrum are the chemical shifts (δ), which indicate the electronic environment, and the phosphorus-carbon coupling constants (¹JPC, ²JPC, etc.), which provide through-bond connectivity information to the phosphorus atom.[4][5]
Molecular Structure and Carbon Numbering
A logical assignment of the NMR signals begins with a clear and consistent numbering of the carbon atoms in the molecule. The structure below will be used as the reference for all subsequent spectral discussion.
Predicted ¹³C NMR Data and Signal Assignment
While a publicly available, fully assigned experimental spectrum for cinnamyltriphenylphosphonium chloride is not readily found, we can generate a highly accurate predicted spectrum based on established computational models and comparison with close structural analogs like benzyltriphenylphosphonium chloride.[6][7][8] The following table summarizes the predicted chemical shifts (δ) and key phosphorus-carbon coupling constants (JPC).
| Carbon Atom(s) | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Expected JPC (Hz) | Rationale for Assignment |
| C1 | 29 - 32 | d | ¹JPC ≈ 45-55 | Aliphatic sp³ carbon directly bonded to the deshielding P⁺ atom, resulting in a downfield shift and a large one-bond coupling constant.[7] |
| C2 | 117 - 120 | d | ²JPC ≈ 8-12 | Olefinic sp² carbon. The chemical shift is influenced by its position beta to the P⁺ atom and conjugation with the phenyl ring. Exhibits two-bond coupling to phosphorus. |
| C3 | 140 - 144 | d | ³JPC ≈ 5-10 | Olefinic sp² carbon gamma to the P⁺ atom and directly attached to the phenyl ring (C4). Its downfield shift is characteristic of a substituted vinyl carbon. Exhibits three-bond coupling. |
| C4 | 135 - 137 | d | ⁴JPC ≈ 0-3 | Quaternary sp² carbon of the cinnamyl phenyl ring. Typically shows a weak signal. |
| C5, C9 | 126 - 128 | s | - | ortho-Carbons of the cinnamyl phenyl ring. |
| C6, C8 | 128 - 130 | s | - | meta-Carbons of the cinnamyl phenyl ring. |
| C7 | 128.5 - 130.5 | s | - | para-Carbon of the cinnamyl phenyl ring. |
| C1' (ipso) | 117 - 119 | d | ¹JPC ≈ 85-95 | The ipso-carbon of the triphenyl groups is directly bonded to phosphorus, resulting in a very large one-bond coupling constant and a characteristic upfield shift compared to other aromatic carbons.[7] |
| C2', C6' (ortho) | 133 - 135 | d | ²JPC ≈ 9-12 | ortho-Carbons of the triphenyl groups, deshielded by proximity to P⁺ and exhibiting clear two-bond P-C coupling.[4] |
| C3', C5' (meta) | 129 - 131 | d | ³JPC ≈ 12-15 | meta-Carbons of the triphenyl groups. Notably, the three-bond coupling is often slightly larger than the two-bond coupling in these systems.[7] |
| C4' (para) | 134 - 136 | s | ⁴JPC ≈ 0-3 | para-Carbon of the triphenyl groups. |
Note: Predicted data is generated using standard NMR prediction algorithms.[8] Multiplicity refers to the splitting pattern caused by coupling to ³¹P in a proton-decoupled ¹³C spectrum. 's' denotes a singlet (unresolved coupling), while 'd' denotes a doublet.
Field-Proven Protocol for ¹³C NMR Data Acquisition
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a robust and well-planned experimental methodology. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Causality in Experimental Design
The choices made during sample preparation and parameter setup directly impact the final spectrum. Cinnamyltriphenylphosphonium chloride is known to be hygroscopic, a property that must be addressed to prevent signal broadening or the appearance of unwanted water peaks.[1][9] The choice of solvent is therefore critical.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for phosphonium salts due to its excellent dissolving power for many organic compounds.[7][10] However, for a hygroscopic sample, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it is less susceptible to moisture contamination and can help sharpen signals from labile protons if ¹H NMR is also being acquired.[11] We will proceed with CDCl₃ for this protocol, with the caveat that the sample must be handled under an inert atmosphere.
-
Concentration: A concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe, especially for quaternary carbons which have longer relaxation times and weaker signals.[12]
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
Step-by-Step Experimental Workflow
Detailed Protocol:
-
Sample Preparation (under inert atmosphere):
-
Dry a standard 5 mm NMR tube in an oven at 120 °C for at least 2 hours and allow it to cool in a desiccator.
-
Accurately weigh approximately 30 mg of cinnamyltriphenylphosphonium chloride directly into the NMR tube.
-
Using a volumetric pipette, add 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 5 µL of tetramethylsilane (TMS) as an internal reference.
-
Cap the NMR tube securely and vortex gently until the sample is fully dissolved.
-
-
NMR Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve a narrow and symmetrical solvent peak.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition (Standard ¹³C{¹H} Experiment):
-
Pulse Program: zgpg30 (or equivalent) for a 30° pulse angle with proton decoupling. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, including potential carbonyl impurities, are captured.
-
Number of Scans (NS): Start with 1024 scans. This number may need to be increased to improve the signal-to-noise ratio, especially for the quaternary C4 and C1' signals.
-
Relaxation Delay (D1): 2.0 seconds. This is a standard value; for accurate quantification of quaternary carbons, a longer delay (5-10 s) would be necessary, but for routine characterization, 2.0 s is a good compromise.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening factor of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Identify and label the chemical shifts of all peaks, paying close attention to the characteristic doublets arising from P-C coupling.
-
Advanced Analysis: DEPT for Multiplicity Assignment
To unambiguously confirm the assignments of the cinnamyl chain carbons (C1, C2, C3), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. The DEPT-135 experiment is particularly informative:
-
CH₃ groups: Appear as positive peaks.
-
CH₂ groups: Appear as negative peaks (e.g., C1).
-
CH groups: Appear as positive peaks (e.g., C2, C3).
-
Quaternary carbons: Are absent from the spectrum.
Running a DEPT-135 experiment would definitively identify the C1 signal as a negative peak, confirming it is a CH₂ group, while C2 and C3 would appear as positive peaks, confirming they are CH groups. This provides an orthogonal layer of validation to the chemical shift and coupling constant analysis.
Conclusion
The ¹³C NMR spectrum of cinnamyltriphenylphosphonium chloride is rich with structural information. The key diagnostic features are the downfield-shifted aliphatic carbon (C1) exhibiting a large one-bond P-C coupling (~50 Hz), and the unique ipso-carbon (C1') of the triphenylphosphine group, which is shifted upfield relative to other aromatic carbons and displays an even larger one-bond P-C coupling (~90 Hz). By following the detailed acquisition protocol and using advanced techniques like DEPT, researchers can confidently verify the identity and purity of this essential synthetic reagent, ensuring the integrity of their subsequent chemical transformations.
References
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
- Schweizer, E. E., et al. (1974). Magnetic resonance studies. II. Investigation of phosphonium salts containing unsaturated groups by carbon-13 and phosphorus-31. The Journal of Organic Chemistry.
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ResearchGate. (n.d.). 13 C NMR spectrum of 2d. [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt (3a). [Link]
- Kayser, M. M., Hatt, K. L., & Hooper, D. L. (1991). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Canadian Journal of Chemistry.
- Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond.
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Anderson, J. L., et al. (2014). Synthesis and Characterization of Alkyltriphenylphosphonium Chloride Ionic Liquids: Water Solubility Compared to Trihexyl(tetradecyl)phosphonium Chloride. ResearchGate. [Link]
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ResearchGate. (n.d.). Table of deuterated solvents in which the 31 P CRM. [Link]
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C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride. University of Wisconsin-Madison. [Link]
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13C NMR Spectroscopy. University of Calgary. [Link]
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JEOL. (n.d.). Triple-Resonance Experiments for the Analysis of 13C-31P Couplings in Mixtures of Phosphonates. [Link]
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Eurisotop. (n.d.). NMR Solvents. [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
13C NMR spectroscopy. NPTEL. [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Purdue University. (n.d.). assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. [Link]
-
ResearchGate. (n.d.). Carbon13 NMR of some organophosphorus compounds. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, CDCl3, experimental). [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
13C NMR.pdf. University of California, Irvine. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
-
Mori, K., & Tashiro, T. (2012). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of organic chemistry. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
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Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Wittig Reaction of Cinnamyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a comprehensive guide to the use of cinnamyltriphenylphosphonium chloride as a Wittig reagent. The cinnamyl moiety introduces a valuable phenyl-substituted allyl group, enabling the synthesis of a diverse range of conjugated dienes and other complex olefinic structures. This document delves into the mechanistic nuances of the reaction, provides a detailed experimental protocol, and offers insights into the critical parameters that govern its success.
Introduction: The Significance of the Wittig Reaction
Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for carbon-carbon double bond formation.[2] The reaction's prominence stems from its broad functional group tolerance and the high degree of regioselectivity in the placement of the newly formed double bond.[2] The core of the reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone.[3] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
Cinnamyltriphenylphosphonium chloride, as a precursor to a stabilized ylide, offers the ability to synthesize 1-phenyl-1,3-dienes, which are important structural motifs in various natural products and pharmaceutical agents. The extended conjugation in these products also makes them valuable in materials science.
The Chemistry of Cinnamyltriphenylphosphonium Chloride in the Wittig Reaction
Synthesis of Cinnamyltriphenylphosphonium Chloride
The preparation of the phosphonium salt is the initial step and is typically achieved through a nucleophilic substitution reaction. Triphenylphosphine, an excellent nucleophile, reacts with cinnamyl chloride in a suitable solvent like toluene or acetonitrile. The reaction mixture is heated to facilitate the formation of the quaternary phosphonium salt.
Caption: Synthesis of Cinnamyltriphenylphosphonium Chloride.
Formation of the Cinnamyl Ylide: A Stabilized Ylide
The acidic proton on the carbon adjacent to the phosphorus atom of the phosphonium salt can be removed by a base to form the phosphorus ylide.[4] The acidity of this proton is significantly increased by the electron-withdrawing effect of the positively charged phosphorus.
The cinnamyl ylide is a "stabilized ylide" because the negative charge on the carbanion is delocalized by resonance into the adjacent phenyl ring.[4][5] This resonance stabilization makes the ylide less reactive than non-stabilized ylides (e.g., those derived from simple alkyl halides).[4][6]
Table 1: Comparison of Stabilized and Non-Stabilized Ylides
| Feature | Stabilized Ylides (e.g., Cinnamyl Ylide) | Non-Stabilized Ylides (e.g., Alkyl Ylides) |
| Reactivity | Less reactive | Highly reactive |
| Base Requirement | Weaker bases (e.g., NaOEt, NaH, NaOH) are sufficient.[7] | Strong bases (e.g., n-BuLi, NaNH2) are required.[4][7] |
| Stereoselectivity | Generally favor the formation of (E)-alkenes.[6] | Generally favor the formation of (Z)-alkenes.[2][8] |
| Stability | Can often be isolated and stored. | Typically generated and used in situ. |
The Wittig Reaction Mechanism
The generally accepted mechanism for the Wittig reaction involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[2][6][8] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[4] For stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step and is reversible. The subsequent steps proceed to thermodynamically more stable products, leading to a preference for the (E)-alkene.[2]
Caption: The Wittig Reaction Mechanism.
Detailed Experimental Protocol
This protocol describes the Wittig reaction between cinnamyltriphenylphosphonium chloride and benzaldehyde as a representative example.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cinnamyltriphenylphosphonium chloride | 414.91[9] | 4.15 g | 10.0 mmol | Ensure it is dry. |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 mmol | Freshly distilled if necessary. |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 mmol | Handle under inert atmosphere. |
| Anhydrous Ethanol | 46.07 | 50 mL | - | As solvent. |
| Dichloromethane | 84.93 | As needed | - | For extraction. |
| Saturated aq. NH4Cl | - | As needed | - | For quenching. |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | For drying. |
Step-by-Step Procedure
Caption: Experimental Workflow for the Wittig Reaction.
-
Ylide Formation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cinnamyltriphenylphosphonium chloride (4.15 g, 10.0 mmol).
-
Add anhydrous ethanol (30 mL) and stir to form a suspension.
-
In a separate flask, dissolve sodium ethoxide (0.75 g, 11.0 mmol) in anhydrous ethanol (20 mL).
-
Slowly add the sodium ethoxide solution to the phosphonium salt suspension via a dropping funnel over 10-15 minutes. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve benzaldehyde (1.06 g, 10.0 mmol) in a small amount of anhydrous ethanol (5 mL).
-
Add the benzaldehyde solution dropwise to the ylide solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the aldehyde spot indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Triphenylphosphine oxide is more polar and will elute after the less polar alkene product.[1][10]
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will quench the ylide.[11]
-
The base may not be strong enough or may have degraded. Use freshly opened or properly stored base.
-
The aldehyde may be of poor quality (oxidized to carboxylic acid). Use freshly distilled aldehyde.
-
-
Incomplete Reaction:
-
Extend the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C).
-
Ensure stoichiometric amounts of reactants are used.
-
-
Difficult Purification:
-
Triphenylphosphine oxide can sometimes co-elute with the product. One strategy is to oxidize any remaining triphenylphosphine to the more polar phosphine oxide with hydrogen peroxide, which aids in separation.[10]
-
Recrystallization can be an effective purification method if the product is a solid.[1]
-
Conclusion
The Wittig reaction of cinnamyltriphenylphosphonium chloride provides an efficient route to valuable 1-phenyl-1,3-diene systems. Understanding the principles of stabilized ylides is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity. The protocol detailed herein serves as a robust starting point for researchers employing this versatile synthetic transformation. Careful attention to anhydrous conditions and purification techniques will ensure the successful synthesis of the desired olefinic products.
References
-
Full article: Wittig reaction purification for products with very low polarity. (n.d.). Taylor & Francis. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Wittig Synthesis of Alkenes. (2013, November 16). Odinity. Retrieved from [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. (n.d.). PubMed. Retrieved from [Link]
-
Wittig Reaction. (2012, January 3). OpenBU. Retrieved from [Link]
-
Practical Guidance for Obtaining Optimum c7s-Selectivities in Wittig Reactions with Triphenylphosphonio-alkanides. (n.d.). CHIMIA. Retrieved from [Link]
-
Organic synthesis: The Wittig reaction cleans up. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
-
A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]
-
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]
-
Wittig reagents. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of stilbene derivatives from cinnamaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PMC - NIH. Retrieved from [Link]
-
-
Wittig Reaction. (n.d.). Web Pages. Retrieved from [Link]
-
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021, February 13). [Video]. YouTube. Retrieved from [Link]
-
The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. (2014, March 14). [Video]. YouTube. Retrieved from [Link]
-
Synthetic approaches toward stilbenes and their related structures. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of stilbene derivatives 139. (n.d.). ResearchGate. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
2.8 The Wittig Reaction. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Alkyltriphenylphosphonium Chloride Ionic Liquids: Water Solubility Compared to Trihexyl(tetradecyl)phosphonium Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Ylides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. (n.d.). SciSpace. Retrieved from [Link]
-
Ylides -Preparation and reactions. (2020, January 2). Retrieved from [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Phosphorus ylide: Definition,6 types, synthesis, useful application. (2022, November 17). Chemistry Notes. Retrieved from [Link]
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Application Note: Precision Synthesis of Conjugated Dienes using Cinnamyltriphenylphosphonium Chloride
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPC) is a specialized Wittig reagent precursor used primarily for the installation of the cinnamyl moiety (
This guide details the preparation of the reagent, its conversion into the active phosphorane, and its application in synthesizing conjugated dienes—a structural motif critical in natural product synthesis (e.g., piperine analogs), functional materials (OLEDs), and medicinal chemistry.
Reagent Preparation: The Foundation
Commercial batches of CTPC can degrade via hygroscopic absorption. For high-precision applications, we recommend synthesizing or recrystallizing the salt prior to critical steps.
Protocol: Synthesis of Cinnamyltriphenylphosphonium Chloride
Principle:
Reagents:
-
Cinnamyl chloride (1.0 eq)
-
Triphenylphosphine (
) (1.05 eq) -
Solvent: Anhydrous Xylene or Toluene
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of
in 40 mL of anhydrous xylene in a round-bottom flask equipped with a reflux condenser. -
Addition: Add 5.8 g of cinnamyl chloride dropwise under stirring.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. A white precipitate will begin to form within the first hour. -
Isolation: Cool to room temperature. Filter the white solid under vacuum.
-
Purification: Wash the filter cake
with cold toluene and with diethyl ether to remove unreacted starting materials. -
Drying: Dry in a vacuum oven at
overnight.-
Yield Expectation: >85%[1]
-
QC Check: Melting point should be
.
-
Core Application: The Wittig Olefination
The primary utility of CTPC is the synthesis of 1,4-diaryl-1,3-butadienes via reaction with aromatic aldehydes.
Mechanistic Pathway
The reaction proceeds through the formation of a semi-stabilized ylide. The resonance stabilization from the adjacent double bond makes the ylide less reactive than alkyl ylides but more reactive than ester-stabilized ylides.
Figure 1: Mechanistic flow of the Wittig reaction using CTPC. The semi-stabilized nature of the ylide influences the stability of the Betaine intermediate.
Standard Protocol (Thermodynamic/Kinetic Mixture)
This protocol typically yields a mixture of E,E and E,Z isomers.
Reagents:
-
CTPC (1.1 eq)
-
Aldehyde (1.0 eq)
-
Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Solvent: Absolute Ethanol (for NaOEt) or Anhydrous THF (for KOtBu)
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen (
). -
Ylide Generation: Suspend CTPC in the solvent. Add the base dropwise at
.-
Observation: The solution will turn a deep orange/red color, indicating the formation of the phosphorane (ylide). Stir for 30 mins.
-
-
Coupling: Add the aldehyde (dissolved in minimal solvent) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3–5 hours.
-
Workup: Quench with water. Extract with DCM. Dry organic layer over
and concentrate. -
Purification: Recrystallization from ethanol usually isolates the E,E-isomer (the thermodynamically stable product) from the mixture.
Advanced Protocol: Stereoselective Control (Schlosser Modification)
To force the formation of the E-alkene (trans) exclusively, the Schlosser modification is required.[2] This is critical in drug development where isomer purity affects potency.
Theory: At
Comparison of Stereochemical Outcomes
| Variable | Standard Conditions | Schlosser Modification |
| Base | NaOEt or KOtBu | PhLi or n-BuLi (2 equivalents) |
| Solvent | EtOH or THF | Anhydrous THF / Ether |
| Temperature | ||
| Intermediate | Oxaphosphetane (Transient) | |
| Major Isomer | Mixture (E/Z ratios vary) | >98% E-isomer |
Schlosser Protocol Steps:
-
Ylide Formation: Suspend CTPC in THF at
. Add 1.0 eq PhLi. Stir until deep red. -
Betaine Formation: Add Aldehyde (1.0 eq) slowly at
. The color fades. -
Deprotonation: Add a second equivalent of PhLi to generate the
-oxido ylide.[3] -
Equilibration: Warm to
to allow rotation to the threo form. -
Protonation: Add HCl/Ether or t-BuOH to reprotonate.
-
Elimination: Add KOtBu to trigger the elimination of
.
Applications in Drug Development
CTPC is a "molecular Lego" piece for constructing polyene antibiotics and stilbene derivatives .
Case Study: Synthesis of Piperine Analogs Piperine (black pepper extract) contains a conjugated diene system responsible for its bioavailability enhancement properties.
-
Target: 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives.
-
Method: React CTPC with Piperonal (3,4-methylenedioxybenzaldehyde).
-
Utility: The resulting diene acts as a scaffold for probing cytochrome P450 inhibition.
Figure 2: Downstream applications of CTPC in pharmaceutical and material sciences.
Troubleshooting & Expert Insights
-
Problem: Low Yield / Sticky Solid.
-
Cause: Hygroscopic CTPC.[4]
-
Solution: Dry the salt under high vacuum (
mbar) at for 4 hours before use.
-
-
Problem: No Color Change upon Base Addition.
-
Cause: Wet solvent quenching the base.
-
Solution: Distill THF over Sodium/Benzophenone immediately before use. The ylide is extremely water-sensitive.
-
-
Problem: Separation of
byproduct.-
Insight: Triphenylphosphine oxide is notoriously difficult to remove.
-
Tip: Use Hexane precipitation . The diene product is often soluble in hexane/ether, while
precipitates out. Alternatively, use a silica plug eluting with 5% EtOAc/Hexanes.
-
References
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3][5] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for mechanism).
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schlosser Modification [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 5. Wittig Reaction [organic-chemistry.org]
Stereoselective synthesis with Cinnamyltriphenylphosphonium chloride
Application Note: Stereoselective Synthesis of Conjugated Dienes using Cinnamyltriphenylphosphonium Chloride
Executive Summary
Reagent: Cinnamyltriphenylphosphonium chloride (CAS: 15025-43-1)
Target Motif: Conjugated Dienes (e.g., 1,4-diaryl-1,3-butadienes)
Primary Challenge: Controlling the stereochemistry (
This technical guide addresses the stereoselective application of Cinnamyltriphenylphosphonium chloride in Wittig olefinations. Unlike simple alkyl ylides (which favor
This protocol delineates two distinct methodologies to force stereoconvergence:
-
Protocol A (
-Selective): Kinetic control using Lithium-Salt-Free (LSF) conditions. -
Protocol B (
-Selective): Thermodynamic control utilizing Lithium-mediated equilibration (Schlosser-type dynamics).
Mechanistic Insight: The Semi-Stabilized Dilemma
To control the reaction, one must understand the transition states. The cinnamyl ylide possesses a phenyl-conjugated anion, providing resonance stabilization intermediate between alkyl and ester ylides.
-
Kinetic Pathway (
-Selective): The ylide and aldehyde undergo a concerted cycloaddition to form a cis-oxaphosphetane (OPA). In the absence of Lewis acids (Lithium), this intermediate collapses irreversibly and rapidly to the -alkene.[1] -
Thermodynamic Pathway (
-Selective): If the cis-OPA is stabilized (e.g., by Lithium cations coordinating the betaine oxygen), it gains a lifetime sufficient to dissociate back to the starting materials or isomerize to the more stable trans-OPA. The trans-OPA collapses to the -alkene.[1]
The "Stereochemical Drift":
For semi-stabilized ylides, the energy barrier for reversal is lower than for unstabilized ylides.[1] Therefore, the presence of Lithium salts (
Figure 1: Mechanistic divergence in semi-stabilized Wittig reactions. Lithium ions act as a switch between kinetic (Z) and thermodynamic (E) control.[1]
Experimental Protocols
Pre-requisite: Reagent Preparation
Commercial Cinnamyltriphenylphosphonium chloride is hygroscopic.[1]
-
Drying: Dry the salt under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.
-
Solvents: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS).[1]
Protocol A: Z-Selective Synthesis (Kinetic Control)
Target: (1Z, 3E)-1,4-diphenyl-1,3-butadiene (using Benzaldehyde)
Principle: Use a sodium-based base with a non-coordinating counterion (NaHMDS) in THF at low temperature to prevent betaine equilibration.
-
Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar and rubber septum under Nitrogen atmosphere.
-
Slurry Formation: Add Cinnamyltriphenylphosphonium chloride (1.0 equiv, 4.15 g, 10 mmol) and anhydrous THF (40 mL). Cool the suspension to -78°C (Dry ice/Acetone bath).
-
Ylide Generation: Dropwise add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 1.05 equiv, 10.5 mL) over 10 minutes.
-
Observation: The solution will turn a deep orange/red color, indicating ylide formation.
-
Note: Stir at -78°C for 30 minutes. Do not warm up; keep the system strictly kinetic.
-
-
Addition: Add the aldehyde (e.g., Benzaldehyde , freshly distilled, 1.0 equiv, 1.06 g) dissolved in minimal THF (5 mL) dropwise over 5 minutes.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: While still at -78°C, quench with saturated aqueous NH₄Cl (10 mL). Crucial: Do not allow the reaction to warm to RT before quenching to minimize isomerization.
-
Workup: Warm to RT, dilute with Et₂O, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: ~70-85% yield,
Protocol B: E-Selective Synthesis (Thermodynamic Control)
Target: (1E, 3E)-1,4-diphenyl-1,3-butadiene
Principle: Use a Lithium base (n-BuLi) to generate Lithium halides in situ.[2] The Li⁺ stabilizes the betaine intermediate, allowing "stereochemical drift" to the thermodynamically stable trans-isomer.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen.
-
Slurry Formation: Add Cinnamyltriphenylphosphonium chloride (1.0 equiv, 10 mmol) and anhydrous THF (or Et₂O for slower reaction/better equilibration) (40 mL).
-
Ylide Generation: Cool to 0°C . Add n-BuLi (2.5 M in Hexanes, 1.1 equiv, 4.4 mL) dropwise.
-
Addition: Cool back to -78°C (to control the exotherm of addition, though equilibration happens later). Add Benzaldehyde (1.0 equiv) dropwise.[1]
-
Equilibration Phase: Stir at -78°C for 1 hour, then slowly warm to Room Temperature over 2 hours.
-
Optional (Schlosser-Modification Variant): For maximum
-selectivity, after aldehyde addition at -78°C, add a second equivalent of PhLi (to deprotonate the betaine), stir at -30°C, then protonate with HCl/t-BuOH. However, for cinnamyl ylides, simple slow warming with Li-salts often suffices.
-
-
Workup: Quench with water. Extract with DCM.[1]
-
Isomerization (Optional): If trace
isomer persists, the crude material can be refluxed in Toluene with a crystal of Iodine ( ) for 1 hour to drive the mixture to the thermodynamic ( ) limit.
Expected Outcome: ~80-90% yield,
Data Summary & Troubleshooting
| Variable | Protocol A (Kinetic) | Protocol B (Thermodynamic) |
| Selectivity Target | ||
| Base | NaHMDS or KHMDS | n-BuLi or PhLi |
| Solvent | THF (Solvating) | Et₂O or THF |
| Temperature | Keep at -78°C until quench | -78°C |
| Key Additive | None (Must be Li-Free) | Lithium Salts (generated in situ) |
| Mechanism | Irreversible OPA formation | Reversible Betaine formation |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Z-Selectivity | Presence of Lithium or warming too fast.[1] | Use KHMDS (Potassium is larger/less coordinating).[1] Ensure quench at -78°C. |
| Low Yield | Wet salt or impure aldehyde.[1] | Dry phosphonium salt at 60°C/vacuum.[1] Distill aldehyde immediately before use.[1] |
| Polymerization | Diene product is unstable.[1] | Add BHT (radical inhibitor) during workup/concentration.[1] Store product in dark/cold. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental conditions.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][3][4] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 89(4), 863–927. Link[1]
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link[1]
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses.[1] Angewandte Chemie International Edition, 5(1), 126. Link[1]
-
Robbins, M. J., et al. (1997). Stereoselective Synthesis of Conjugated Dienes.[1][6] Journal of Organic Chemistry, 62, 1223.[1] (General reference for diene synthesis via Wittig).
-
Byrne, P. A., & Gilheany, D. G. (2013).[12] The modern interpretation of the Wittig reaction mechanism.[1][3] Chemical Society Reviews, 42(16), 6670-6696. Link
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. blogs.rsc.org [blogs.rsc.org]
The Art of the Cinnamyl Moiety: Application Notes and Protocols for Cinnamyltriphenylphosphonium Chloride in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of natural product synthesis, the creation of specific carbon-carbon double bonds with precise stereochemistry is a paramount challenge. Among the arsenal of reactions available to the synthetic chemist, the Wittig reaction stands as a cornerstone for olefination. This guide provides an in-depth exploration of a specialized yet powerful reagent in this class: cinnamyltriphenylphosphonium chloride. Its application allows for the direct installation of a cinnamyl group, a common structural motif in a vast array of biologically active natural products. Through a blend of mechanistic insights, practical protocols, and illustrative examples, this document serves as a comprehensive resource for researchers seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Significance of the Cinnamyl Group and the Wittig Reaction
The cinnamyl moiety, a phenyl group attached to a propenyl chain, is a recurring structural element in numerous natural products exhibiting a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The efficient and stereocontrolled introduction of this fragment is therefore a critical step in the total synthesis of these valuable compounds.
The Wittig reaction, a Nobel Prize-winning transformation, provides a robust method for the formation of alkenes from carbonyl compounds and phosphorus ylides.[1] The reaction's reliability and broad functional group tolerance have cemented its place in the pantheon of indispensable synthetic tools.[2] Cinnamyltriphenylphosphonium chloride serves as a stable precursor to the corresponding phosphorus ylide, enabling the direct transfer of the cinnamyl group to an aldehyde or ketone.
The Wittig Reaction: Mechanism and Stereochemical Considerations
The journey from cinnamyltriphenylphosphonium chloride to a newly formed carbon-carbon double bond proceeds through a series of well-defined steps. Understanding this mechanism is crucial for predicting and controlling the stereochemical outcome of the reaction.
Ylide Formation
The first step involves the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a suitable base. The choice of base is critical and depends on the acidity of the α-proton. For cinnamyltriphenylphosphonium chloride, a moderately strong base is typically sufficient to generate the corresponding ylide, a species with adjacent positive and negative charges.
The Core Reaction: From Ylide and Carbonyl to Alkene
The phosphorus ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[1]
Phosphonium [label="Cinnamyltriphenylphosphonium\nChloride"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide\n(Cinnamyl Ylide)"]; Carbonyl [label="Aldehyde / Ketone\n(R1-CO-R2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Betaine [label="Betaine Intermediate"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product\n(Cinnamyl-substituted)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TPPO [label="Triphenylphosphine\nOxide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Phosphonium -> Ylide [label="Deprotonation"]; Base -> Ylide; Ylide -> Betaine [label="Nucleophilic Attack"]; Carbonyl -> Betaine; Betaine -> Oxaphosphetane [label="Cyclization"]; Oxaphosphetane -> Alkene [label="[2+2] Cycloreversion"]; Oxaphosphetane -> TPPO; }
Figure 1. General mechanism of the Wittig reaction.
Controlling Stereoselectivity: The E/Z Conundrum
A key feature of the Wittig reaction is the ability to influence the stereochemistry of the resulting double bond. The relative stability of the ylide plays a crucial role in determining the ratio of E (trans) to Z (cis) isomers.
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group on the carbanionic carbon are resonance-stabilized. These ylides are more stable and the Wittig reaction is generally under thermodynamic control, leading predominantly to the formation of the more stable E-alkene .[3]
-
Non-stabilized Ylides: Ylides lacking such stabilizing groups are more reactive, and the reaction is typically under kinetic control. This often results in the formation of the Z-alkene as the major product.[3]
The cinnamyl ylide derived from cinnamyltriphenylphosphonium chloride is generally considered a semi-stabilized ylide . The phenyl group provides some resonance stabilization, but it is not as strongly electron-withdrawing as a carbonyl or ester group. Consequently, the E/Z selectivity can be influenced by reaction conditions such as the choice of base, solvent, and temperature. In many cases, a mixture of isomers is obtained, with the E-isomer often being the major product .
Application in the Synthesis of Cinnamyl Cinnamates: A Case Study
While a specific total synthesis of a complex natural product using solely cinnamyltriphenylphosphonium chloride is not readily found in recent literature, a closely related application in the synthesis of naturally occurring cinnamyl cinnamates provides an excellent and instructive example of the reagent's utility.[4] Cinnamyl cinnamates are found in propolis and various plant species and exhibit interesting biological activities.
This synthesis utilizes a phosphorane derived from (E)-cinnamyl alcohol to react with various substituted benzaldehydes, yielding a series of (E,E)- and (E,Z)-cinnamyl cinnamates.
| Entry | Aldehyde | (E,E)-Ester Yield (%) | (E,Z)-Ester Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 74 | 6 |
| 2 | Isovanillin | 79 | 9 |
| 3 | 3,4-Dimethoxybenzaldehyde | 87 | 15 |
| 4 | Cinnamaldehyde | 88 | - |
Table 1. Synthesis of Cinnamyl Cinnamates via a Wittig-type Reaction.[4]
This example demonstrates the successful application of a cinnamyl-derived phosphorus reagent to generate the desired cinnamyl ester framework with generally good yields and a preference for the (E,E)-isomer.
Detailed Experimental Protocols
The following protocols are based on established procedures for Wittig reactions and the synthesis of cinnamyl cinnamates, providing a solid foundation for researchers.[4]
Preparation of Cinnamyltriphenylphosphonium Chloride
Cinnamyltriphenylphosphonium chloride is commercially available. However, it can also be prepared from cinnamyl bromide and triphenylphosphine. Cinnamyl bromide itself can be synthesized from cinnamyl alcohol.[5][6]
Materials:
-
Cinnamyl bromide
-
Triphenylphosphine
-
Anhydrous benzene or toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous benzene or toluene.
-
Add cinnamyl bromide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold anhydrous benzene or ether, and dry under vacuum.
General Protocol for the Wittig Reaction with an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cinnamyltriphenylphosphonium chloride
-
Aldehyde
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Sodium hydride, n-Butyllithium, Potassium tert-butoxide)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4)
Workflow Diagram:
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Dry glassware\n- Inert atmosphere (N2/Ar)"]; Add_Reagents [label="Add Reagents:\n1. Cinnamyltriphenylphosphonium chloride\n2. Anhydrous Solvent"]; Add_Base [label="Add Base\n(e.g., NaH) at 0°C"]; Ylide_Formation [label="Stir for 30-60 min\n(Ylide Formation)"]; Add_Aldehyde [label="Add Aldehyde\n(dissolved in solvent) at 0°C"]; Reaction [label="Warm to RT and Stir\n(Monitor by TLC)"]; Quench [label="Quench Reaction\n(e.g., sat. aq. NH4Cl)"]; Extraction [label="Aqueous Workup\n& Extraction"]; Drying [label="Dry Organic Layer\n(e.g., MgSO4)"]; Purification [label="Purification\n(Column Chromatography)"]; End [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Add_Reagents; Add_Reagents -> Add_Base; Add_Base -> Ylide_Formation; Ylide_Formation -> Add_Aldehyde; Add_Aldehyde -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; }
Figure 2. General workflow for a Wittig reaction.
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add cinnamyltriphenylphosphonium chloride (1.1 eq) and anhydrous solvent (e.g., THF) to a dry round-bottom flask equipped with a magnetic stirrer.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Carefully add the base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, during which the ylide will form (often indicated by a color change).
-
Aldehyde Addition: Dissolve the aldehyde (1.0 eq) in a small amount of anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the alkene product from triphenylphosphine oxide and any unreacted starting materials.
Conclusion and Future Perspectives
Cinnamyltriphenylphosphonium chloride is a valuable reagent for the direct introduction of the cinnamyl moiety in the synthesis of natural products and their analogs. A thorough understanding of the Wittig reaction mechanism and the factors influencing stereoselectivity is essential for its successful application. The provided protocols offer a practical starting point for researchers to incorporate this reagent into their synthetic strategies. As the quest for novel bioactive molecules continues, the development of even more stereoselective and efficient methods for installing key structural motifs like the cinnamyl group will remain a vibrant area of research in synthetic organic chemistry.
References
-
Georg Wittig - Nobel Lecture: From Diyls to Ylides to My Carbanion Dream. NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]
-
Cinnamyl bromide - Organic Syntheses. [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides - ResearchGate. [Link]
-
(PDF) Synthesis of naturally occurring cinnamyl cinnamates - ResearchGate. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
Sources
Preparation of dienes with Cinnamyltriphenylphosphonium chloride
Application Note: High-Purity Synthesis of Conjugated Dienes via Cinnamyltriphenylphosphonium Chloride
Abstract & Strategic Utility
This application note details the preparation of conjugated dienes using Cinnamyltriphenylphosphonium chloride (CTPC). Unlike standard alkyl phosphonium salts, CTPC acts as a vinylogous homologation agent. Upon deprotonation, it forms a semi-stabilized allylic ylide that transfers a styryl group (
Key Applications:
-
Conjugation Extension: Rapid assembly of polyene backbones found in retinoids and conductive polymers.
-
Stereocontrol: Management of
vs. selectivity via thermodynamic equilibration. -
Purification: Advanced strategies for the removal of Triphenylphosphine Oxide (TPPO).[1][2][3]
Mechanistic Insight & Stereochemistry
The reaction follows the Wittig mechanism but is distinct due to the nature of the ylide.
-
Ylide Formation: Treatment of CTPC with a base generates the cinnamyl ylide. Due to conjugation with the adjacent double bond and phenyl ring, this ylide is semi-stabilized .
-
Addition: The nucleophilic carbon attacks the aldehyde carbonyl.[4]
-
Stereoselectivity: Semi-stabilized ylides typically yield mixtures of
and isomers at the newly formed double bond. However, the pre-existing double bond in the cinnamyl group retains its geometry (usually ). -
Elimination: The oxaphosphetane intermediate collapses to release TPPO and the diene.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow from phosphonium salt deprotonation to diene formation via the oxaphosphetane intermediate.[5][6]
Critical Parameters & Reagent Selection
| Parameter | Recommended Choice | Scientific Rationale |
| Base | Sodium Ethoxide (NaOEt) or LiHMDS | NaOEt is standard for this semi-stabilized ylide (Org. Synth. method). LiHMDS is preferred for sensitive substrates requiring low temp. |
| Solvent | Ethanol (Abs.) or THF | Ethanol supports NaOEt solubility. Anhydrous THF is required for LiHMDS to prevent hydrolysis. |
| Stoichiometry | 1.1 : 1.0 (Salt : Aldehyde) | Slight excess of ylide ensures complete consumption of the limiting aldehyde. |
| Temperature | 0°C | Initial low temperature controls exotherm; RT ensures completion. |
| Atmosphere | Argon or Nitrogen | Essential. Ylides hydrolyze rapidly in the presence of atmospheric moisture. |
Experimental Protocols
Protocol A: The "Classic" Homogeneous Method (High Yield)
Based on Organic Syntheses Coll. Vol. 6, p.954.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.0 equiv)
-
Benzaldehyde (or derivative) (1.0 equiv)
-
Sodium Ethoxide (1.2 equiv, prepared fresh or 21 wt% solution)
-
Absolute Ethanol[7]
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen.
-
Solubilization: Add Cinnamyltriphenylphosphonium chloride (20 mmol) and absolute ethanol (40 mL). Stir to suspend.
-
Ylide Generation: Add Sodium Ethoxide solution (24 mmol) dropwise over 10 minutes.
-
Observation: The solution will turn a deep orange-red color, indicating the formation of the conjugated ylide. Stir for 30 minutes at Room Temperature (RT).
-
-
Addition: Add Benzaldehyde (20 mmol) dropwise.
-
Observation: The color will fade as the ylide is consumed.
-
-
Reaction: Stir at RT for 3-4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Workup: Pour the mixture into 100 mL of ice water. The product usually precipitates.
-
If Solid: Filter, wash with 60% cold ethanol, and dry.
-
If Oily:[7] Extract with DCM (3x), dry over MgSO
, and concentrate.
-
Protocol B: Stereochemical Correction (Isomerization)
The Wittig reaction often yields an
-
Dissolve the crude diene mixture in Toluene (0.1 M concentration).
-
Add Iodine (
) (5 mol%). -
Heat to reflux for 2-4 hours OR expose to sunlight/strong visible light for 12 hours.
-
Wash with saturated Sodium Thiosulfate (
) to remove iodine. -
Concentrate and recrystallize.[4]
Advanced Purification: TPPO Removal Strategies
Triphenylphosphine oxide (TPPO) is the primary contaminant. Standard chromatography is often inefficient due to "tailing."
Method 1: The ZnCl
-
Dissolve the crude reaction residue in Ethanol or THF.
-
Add Zinc Chloride (
) (2.0 equiv). Stir for 1 hour. -
A bulky precipitate (
) forms. -
Filter the solid.[3][4][8] The filtrate contains your clean diene.
Method 2: Solubility Mismatch
-
Concentrate the crude mixture to an oil.
-
Triturate vigorously with cold Hexanes or Pentane .
-
TPPO is insoluble in alkanes and will precipitate as a white solid. Filter and concentrate the supernatant.[3]
Workflow Visualization
Caption: Operational workflow for synthesis, isomerization, and purification of conjugated dienes.
References
-
Campbell, T. W., & McDonald, R. N. (1970). trans,trans-1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 50, 66. Link
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Link[3]
-
Hepperle, S. S., Li, Q., & East, A. L. L. (2005).[9] Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. The Journal of Physical Chemistry A, 109(48), 10975–10981.[9] Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. scribd.com [scribd.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. open.bu.edu [open.bu.edu]
- 7. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Olefination of Sterically Encumbered Ketones using Cinnamyltriphenylphosphonium Chloride
Executive Summary
The Wittig reaction remains a cornerstone of alkene synthesis, yet it faces significant limitations when applied to sterically hindered ketones (e.g., adamantyl, di-ortho-substituted benzophenones, or terpene derivatives). When coupled with cinnamyltriphenylphosphonium chloride—a reagent yielding semi-stabilized ylides—the reaction suffers from two competing factors: the reduced nucleophilicity of the conjugated ylide and the steric repulsion of the ketone.
This guide provides a high-stringency protocol designed to overcome the energetic barrier of oxaphosphetane formation in these difficult substrates. We move beyond standard textbook procedures, employing forcing conditions, specific base selection, and rigorous exclusion of water to drive the reaction to completion while managing the
Mechanistic Principles & Challenges
To optimize this reaction, one must understand the failure modes. The reaction between a cinnamyl ylide and a hindered ketone is governed by the kinetics of the initial nucleophilic attack.
The Steric Bottleneck
Unlike aldehydes, hindered ketones possess significant bulk around the carbonyl carbon. The cinnamyl ylide is "semi-stabilized" due to conjugation with the phenyl ring and the alkene. This delocalization renders the carbanion less nucleophilic than a simple alkyl ylide (e.g., methylenetriphenylphosphorane).
-
Ylide Formation: Deprotonation of the phosphonium salt is fast and quantitative with strong bases.
-
Nucleophilic Attack (Rate Limiting Step): The bulky ylide must approach the bulky ketone. The transition state leading to the oxaphosphetane (OPA) is highly crowded.
-
Stereochemical Drift: While semi-stabilized ylides typically favor
-isomers, the high energy of the transition state with hindered ketones can erode this selectivity, leading to mixtures that require careful chromatographic separation.
Pathway Visualization
The following diagram illustrates the critical "Steric Gate" that must be overcome.
Figure 1: Mechanistic pathway highlighting the high-energy transition state caused by steric hindrance.
Pre-Reaction Optimization
Before executing the protocol, select conditions based on the "Hindrance Index" of your substrate.
| Parameter | Standard Ketone (e.g., Acetophenone) | Hindered Ketone (e.g., Adamantanone) | Rationale for Hindered Systems |
| Base | KO | Alkoxides are less nucleophilic than alkyl lithiums, preventing side reactions (e.g., attack on phosphorus) while being strong enough to deprotonate. | |
| Solvent | THF ( | THF (Reflux) or Toluene | Higher boiling points allow thermal energy to overcome the activation barrier of the addition step. |
| Stoichiometry | 1.1 equiv Ylide | 1.5 - 2.0 equiv Ylide | Excess ylide compensates for decomposition (hydrolysis/oxidation) during prolonged heating. |
| Additives | None | None (Avoid Li salts) | Lithium salts can stabilize the betaine intermediate, preventing elimination. Salt-free conditions (using K-bases) promote elimination. |
Experimental Protocol
Method A: High-Stringency Protocol for Hindered Substrates
Recommended for valuable substrates where conversion is the priority.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (dried under vacuum at
C for 4h). -
Potassium tert-butoxide (KO
Bu), 1.0 M in THF (or sublimed solid). -
Anhydrous THF (distilled from Na/Benzophenone or from a solvent system).
-
Hindered Ketone (dried).[1]
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Cool to room temperature under a positive pressure of nitrogen.
-
-
Ylide Generation (The "Red" Phase):
-
Charge the flask with Cinnamyltriphenylphosphonium chloride (
equiv relative to ketone). -
Add anhydrous THF (
M concentration). -
Critical Step: Add KO
Bu ( equiv) dropwise at C. -
Observation: The suspension should turn a deep orange-red color immediately. This confirms the formation of the conjugated ylide.
-
Stir at
C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Dissolve the hindered ketone (
equiv) in a minimal amount of anhydrous THF. -
Add the ketone solution dropwise to the ylide solution at RT.
-
Note: Do not cool the reaction for the addition; hindered ketones need thermal energy to react.
-
-
Reaction Phase:
-
Heat the reaction to a gentle reflux (
C). -
Monitor via TLC or LC-MS.
-
Timeframe: Hindered ketones may require 12–48 hours.
-
Color Change: The deep red color will fade to a lighter orange/yellow as the ylide is consumed. If the color disappears completely before the ketone is consumed, add another 0.5 equiv of ylide (prepared separately).
-
-
Workup:
-
Cool to RT. Quench with saturated
solution. -
Extract
with Diethyl Ether (Et O) or Hexanes. (Phosphine oxide is less soluble in hexanes). -
Wash combined organics with brine, dry over
, and concentrate.
-
Workflow Visualization
Figure 2: Operational workflow for the olefination of hindered ketones.
Purification Strategy: The TPPO Problem
Triphenylphosphine oxide (TPPO) is a difficult byproduct to remove. For conjugated dienes (which can be sensitive to silica acidity or polymerization), standard flash chromatography is sometimes insufficient.
Recommended TPPO Removal Method (Pre-Column):
-
Trituration: Dissolve the crude residue in a minimal amount of cold Et
O or Toluene. Add Pentane or Hexane slowly. TPPO often precipitates as a white solid. Filter and wash the solid. -
Complexation: If trituration fails, dissolve the crude mixture in Et
O. Add a solution of anhydrous (2 equiv) in ethanol. The complex precipitates and can be filtered off.
Troubleshooting & FAQ
Q: The reaction turns brown/black instead of red.
-
Cause: Decomposition of the ylide, likely due to moisture or oxygen.
-
Fix: Ensure rigorous inert atmosphere. Re-dry the phosphonium salt.
Q: I see starting material (ketone) remaining despite reflux.
-
Cause: The ketone is too hindered, or enolization is competing.
-
Fix: Switch solvent to Toluene (higher reflux temp:
C). If the ketone has -protons, the base might be acting as a base rather than a nucleophile. Try using a non-enolizable base or switching to the Horner-Wadsworth-Emmons (HWE) reaction if a phosphonate analog is available.
Q: Poor E/Z Selectivity.
-
Context: Cinnamyl ylides typically give mixtures with hindered ketones.
-
Fix: Isomerization. If the
-isomer is desired, treat the purified mixture with a catalytic amount of Iodine ( ) in hexane under light to drive the thermodynamic equilibrium toward the -diene.
References
-
Wittig Reaction Mechanism: Vedejs, E., & Peterson, M. J. (1994).[2] Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–157.[2] Link
-
Hindered Ketones: Olah, G. A., & Krishnamurthy, V. V. (1982). Preparation of sterically hindered alkenes by the Wittig reaction.[3][4][5] Journal of the American Chemical Society.[4] Link
-
TPPO Removal: Batesky, D. C., et al. (2017). Triphenylphosphine Oxide Removal from Reaction Mixtures. Journal of Organic Chemistry. Link
-
Base Effects: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][6][7][8][9] Chemical Reviews, 89(4), 863-927. Link
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Wittig Reaction Conditions for Cinnamyltriphenylphosphonium Chloride
Executive Summary
Cinnamyltriphenylphosphonium chloride (CAS: 15014-69-4) is a specialized phosphonium salt used to generate allylic ylides (semi-stabilized ylides). Upon deprotonation, it reacts with aldehydes or ketones to form conjugated dienes, specifically facilitating the synthesis of 1,4-diaryl-1,3-butadienes and related polyenes.
Unlike simple alkyl ylides (which are Z-selective) or ester-stabilized ylides (which are E-selective), the cinnamyl ylide occupies a "semi-stabilized" middle ground. Consequently, reaction conditions must be rigorously controlled to manage the stereochemical outcome (typically favoring the E,E-diene thermodynamically) and to suppress polymerization of the reactive conjugated product.
This guide details three distinct protocols ranging from classical homogeneous methods to modern phase-transfer catalysis.
Scientific Foundation & Mechanism
The Semi-Stabilized Ylide
The deprotonation of cinnamyltriphenylphosphonium chloride yields a phosphorane where the negative charge is delocalized into the adjacent alkene and phenyl ring. This classification as a semi-stabilized ylide is critical for predicting reactivity:
-
Nucleophilicity: Less reactive than alkyl ylides but more reactive than ester ylides.
-
Stereochemistry: Typically yields mixtures of E and Z isomers at the newly formed double bond, with a preference for the E-isomer due to the reversibility of the betaine formation step in conjugated systems.
Mechanistic Pathway
The reaction proceeds via the formation of a 1,2-oxaphosphetane intermediate. The stability of the allylic system allows for equilibration between the erythro and threo betaine intermediates, often leading to the thermodynamic E-alkene.
Figure 1: Mechanistic flow from phosphonium salt to conjugated diene.[1] The reversibility at the Oxaphosphetane stage for semi-stabilized ylides dictates the E/Z ratio.
Critical Reaction Parameters
The choice of base and solvent is the primary determinant of yield and stereoselectivity.
| Parameter | Recommended Choice | Rationale |
| Base (Homogeneous) | LiOEt or NaOEt | Matches the pKa of the allylic proton (~20-22). Lithium cations can sometimes enhance E-selectivity via the "salt-free" effect if generated in situ, though classic conditions use ethanolic alkoxides. |
| Base (Anhydrous) | LiHMDS or KOtBu | Used in THF for sensitive substrates. LiHMDS is non-nucleophilic, preventing side reactions with the aldehyde. |
| Base (PTC) | 50% NaOH (aq) | High concentration required for Phase Transfer Catalysis. Economical and green, but requires a catalyst (e.g., TEBA). |
| Solvent | Ethanol (EtOH) | Classic solvent. Solubilizes the salt well; promotes precipitation of the product if the diene is non-polar. |
| Solvent | DCM / Water | The standard biphasic system for Phase Transfer Catalysis. |
| Temperature | 0°C | Deprotonation is exothermic. Aldehyde addition should be controlled to prevent polymerization of the diene. |
Experimental Protocols
Protocol A: Classical Homogeneous (High Stereoselectivity Focus)
Best for: Synthesis of 1,4-diphenyl-1,3-butadiene and analogs where high purity is required.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.0 equiv)
-
Benzaldehyde (1.0 - 1.1 equiv)
-
Lithium Ethoxide (LiOEt) or Sodium Ethoxide (NaOEt) (1.0 M in Ethanol)
-
Absolute Ethanol[2]
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Cinnamyltriphenylphosphonium chloride (10 mmol) in absolute ethanol (30 mL).
-
Ylide Formation: Add Lithium Ethoxide solution (11 mmol) dropwise over 10 minutes at room temperature.
-
Observation: The solution should turn a deep orange/red color, indicating the formation of the allylic ylide.
-
Note: Stir for 30 minutes to ensure complete deprotonation.
-
-
Coupling: Cool the mixture to 0°C. Add Benzaldehyde (10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
monitor: TLC (Hexanes:Ethyl Acetate 9:1) should show consumption of the aldehyde.
-
-
Workup:
-
Purification: Recrystallize from 1-propanol or ethanol to remove Triphenylphosphine oxide (TPPO) and enrich the E,E-isomer.
Protocol B: Phase-Transfer Catalysis (PTC)
Best for: Scale-up, green chemistry, and robust substrates.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (10 mmol)
-
Aldehyde (10 mmol)[1]
-
Dichloromethane (DCM) (20 mL)
-
NaOH (50% aqueous solution, 5 mL)
-
Benzyltriethylammonium chloride (TEBA) (0.5 mmol - 5 mol%)
Procedure:
-
Biphasic Setup: In a flask, combine the phosphonium salt, aldehyde, and TEBA in DCM (20 mL). Stir to suspend/dissolve.
-
Initiation: Add the 50% NaOH solution in one portion while stirring vigorously.
-
Critical: Vigorous stirring is essential to create a large interfacial surface area.
-
-
Reaction: Stir at room temperature for 1-3 hours.
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[1][3][4][5]
-
Extraction: Wash the organic layer with water (2 x 20 mL) until neutral pH. Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent. The residue contains the product and TPPO.[6]
-
TPPO Removal: Triturate the residue with cold hexanes (TPPO is insoluble in cold hexanes; the diene is usually soluble). Filter off the white TPPO solid. Concentrate the filtrate to obtain the crude diene.
Purification & Quality Control
The primary contaminant in Wittig reactions is Triphenylphosphine oxide (TPPO).
TPPO Removal Strategies:
-
Trituration: Add cold diethyl ether or hexanes to the crude oil/solid. TPPO precipitates as a white powder; filter it off.
-
Complexation: Add
(anhydrous) in ethanol. TPPO forms a complex ( ) which precipitates and can be filtered.
Isomer Analysis (NMR):
-
Coupling Constants (
):-
Trans (E) alkene protons typically show
. -
Cis (Z) alkene protons typically show
.
-
-
Shift: The internal protons of the diene chain in 1,4-diphenyl-1,3-butadiene appear in the aromatic region, often requiring 2D-NMR (COSY) for definitive assignment if signals overlap.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure base is fresh (especially alkoxides). Increase stirring time for ylide formation. |
| No Reaction | Wet reagents | Phosphonium salts are hygroscopic. Dry the salt under vacuum at 60°C before use. Ensure solvent is anhydrous (Protocol A). |
| Oily Product / Polymer | Polymerization of diene | Add a radical inhibitor (e.g., BHT) during workup. Avoid excessive heating during evaporation. |
| High Z-Isomer Content | Kinetic control dominant | To favor E: Use thermodynamic conditions (Protocol A with LiOEt). Alternatively, perform Iodine isomerization ( |
| Salt Insolubility | Wrong solvent choice | If salt doesn't suspend well in THF, switch to Ethanol or DMF. |
References
-
Organic Syntheses , Coll. Vol. 5, p.499 (1973); Vol. 45, p.33 (1965). 1,4-Diphenyl-1,3-butadiene.[1][2]
-
Master Organic Chemistry . The Wittig Reaction: Mechanism and Stereochemistry.
-
Science and Education Publishing . A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Organic Chemistry Portal . Wittig Reaction: Recent Literature and Protocols.
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Authoritative text on semi-stabilized ylide behavior).
Sources
Application Note: Conjugation Extension via Cinnamyltriphenylphosphonium Chloride
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPC) is a specialized Wittig salt used primarily to introduce a phenyl-butadiene motif or extend pre-existing conjugated systems by a styrene unit. Unlike simple alkyl phosphonium salts, the ylide derived from CTPC is semi-stabilized due to the allylic conjugation. This unique electronic character influences both the reaction kinetics and the stereochemical outcome (
This guide provides a validated workflow for the synthesis of CTPC and its subsequent application in Wittig olefinations. It is designed for researchers aiming to synthesize polyenes, OLED materials, or natural product derivatives where extended
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Cinnamyltriphenylphosphonium chloride |
| CAS Number | 1530-35-4 |
| Molecular Formula | |
| Molecular Weight | 414.91 g/mol |
| Melting Point | 225–227 °C (decomposition) |
| Solubility | Soluble in DCM, CHCl |
| Hygroscopicity | High (Store under Argon/Nitrogen) |
Mechanistic Insight: The Semi-Stabilized Ylide
The cinnamyl ylide occupies a "middle ground" in Wittig chemistry.
-
Unstabilized Ylides (e.g., Ethyl): Highly reactive, favor
-alkenes (kinetic control). -
Stabilized Ylides (e.g., Ester): Less reactive, favor
-alkenes (thermodynamic control). -
Cinnamyl Ylide (Semi-stabilized): The negative charge on the
-carbon is delocalized into the adjacent double bond and phenyl ring. This allows for equilibration of the betaine/oxaphosphetane intermediates, often leading to mixtures of and isomers, though selectivity can be enhanced via Schlosser modifications or specific solvent choices.
Mechanistic Pathway[3][4][5][8][9][10]
Figure 1: The mechanistic pathway of CTPC mediated olefinations. The stability of the ylide influences the reversibility of the intermediate formation.
Protocol 1: Synthesis of Cinnamyltriphenylphosphonium Chloride
Commercial batches of CTPC can degrade (absorb moisture). For sensitive applications, fresh synthesis is recommended.
Reagents
-
Triphenylphosphine (
): 1.05 equivalents (Recrystallized from EtOH if oxidized). -
Cinnamyl Chloride: 1.0 equivalent.
-
Solvent: Anhydrous Toluene or Xylene.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
) or nitrogen inlet. -
Dissolution: Dissolve 26.2 g (0.1 mol) of Triphenylphosphine in 100 mL of anhydrous Toluene.
-
Addition: Add 15.3 g (0.1 mol) of Cinnamyl Chloride dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. A white precipitate will begin to form within the first hour.
-
Cooling: Allow the reaction to cool to room temperature. The product will crystallize out as a white solid.
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake 3x with cold Toluene and 2x with Hexanes to remove unreacted starting materials.
-
Drying: Dry the white powder in a vacuum oven at 50°C for 6 hours.
-
Quality Check: Melting point should be sharp (225–227°C).
-
Protocol 2: Conjugation Extension (Wittig Olefination)
Application Case: Synthesis of 1,4-Diphenyl-1,3-butadiene. Note: This diene can be made by reacting Benzyl-ylide + Cinnamaldehyde OR Cinnamyl-ylide + Benzaldehyde. This protocol uses the latter to demonstrate CTPC utility.
Reagents
-
CTPC (Prepared above): 4.15 g (10 mmol).
-
Benzaldehyde: 1.06 g (10 mmol) (Freshly distilled).
-
Base: Sodium Ethoxide (NaOEt) - 21% wt in Ethanol (Commercial or freshly prepared).
-
Solvent: Anhydrous Ethanol (EtOH).[1]
Experimental Workflow
Figure 2: Operational workflow for the Wittig reaction using CTPC.
Detailed Procedure
-
Ylide Generation: In a 100 mL round-bottom flask under Argon, suspend 4.15 g of CTPC in 40 mL of anhydrous Ethanol.
-
Deprotonation: Add 11 mmol of Sodium Ethoxide solution dropwise. The suspension will clear, and the solution will turn a characteristic yellow/orange color, indicating the formation of the phosphorane (ylide). Stir for 15 minutes.
-
Coupling: Add 1.06 g (1.02 mL) of Benzaldehyde dropwise.
-
Reaction: Stir the mixture at room temperature. A precipitate (the product) often begins to form after 30 minutes. Continue stirring for 3 hours to ensure completion.
-
Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product (1,4-diphenyl-1,3-butadiene) and Triphenylphosphine oxide (TPPO) will precipitate.
-
Purification:
-
TPPO Removal: Triturate the solid with cold 70% aqueous ethanol (TPPO is soluble; the diene is less soluble). Alternatively, recrystallize directly from hot ethanol.
-
Isomerization (Optional): If the E,E isomer is strictly required and the crude contains E,Z, reflux the crude product in Toluene with a catalytic crystal of Iodine (
) for 1 hour to isomerize the mixture to the thermodynamic E,E state.
Optimization & Troubleshooting
Stereoselectivity Control
The CTPC ylide is semi-stabilized.[4]
-
Standard Conditions (NaOEt/EtOH): Typically yields ~60:40 to 70:30 E:Z ratio.
-
Lithium-Free Conditions: Using bases like Sodium Hexamethyldisilazide (NaHMDS) in THF can sometimes improve Z-selectivity if kinetic control is maintained at -78°C.
-
Schlosser Modification: To maximize E-selectivity exclusively, generate the betaine with PhLi at -78°C, then add another equivalent of PhLi to form the
-oxido ylide, followed by protonation and potassium tert-butoxide treatment. (Note: This is complex and usually reserved for high-value synthesis).
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Wet reagents/solvent | CTPC is hygroscopic. Dry the salt in vacuum oven; use freshly distilled solvents. |
| No Color Change | Base degraded | NaOEt absorbs |
| Oily Product | High | |
| TPPO Contamination | Inefficient wash | TPPO is notoriously difficult to remove. Use column chromatography (Silica, Hexane:DCM) if recrystallization fails. |
References
-
Wittig Reaction Mechanisms: Maryanoff, B. E.; Reitz, A. B.[5] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][7][5][4] Chemical Reviews, 1989 , 89(4), 863–927. Link
-
Synthesis of Phosphonium Salts: Vedejs, E.; Snoble, K. A. J. "Direct Observation of Oxaphosphetanes in the Wittig Reaction." Journal of the American Chemical Society, 1973 , 95(17), 5778–5780. Link
-
Iodine Isomerization of Polyenes: M. T. H. Liu. "Thermal and photochemical isomerization of 1,4-diphenyl-1,3-butadiene." Canadian Journal of Chemistry, 1970 , 48(19), 2949-2954. Link
-
General Protocol Validation: "Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene." Organic Chemistry Portal. Link
Sources
- 1. open.bu.edu [open.bu.edu]
- 2. scribd.com [scribd.com]
- 3. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yields in Cinnamyltriphenylphosphonium Chloride Wittig Reactions
Executive Summary: The "Semi-Stabilized" Trap
The Wittig reaction using Cinnamyltriphenylphosphonium chloride (Cinn-TPP-Cl) presents a unique challenge because the resulting ylide is semi-stabilized . Unlike simple alkyl ylides (reactive) or ester-stabilized ylides (stable), the cinnamyl ylide exists in a "Goldilocks" zone of reactivity that makes it sensitive to both steric hindrance and electronic factors.
The Primary Failure Mode: The chloride counter-ion is significantly more hygroscopic than its bromide or iodide counterparts. 90% of low-yield cases reported to this desk are caused by interstitial water within the phosphonium salt lattice , which quenches the base before the ylide is formed.
Critical Failure Analysis (Root Cause Determination)
Before altering your synthetic route, assess these four variables.
A. Reagent Integrity (The Chloride Factor)
-
Issue: Cinn-TPP-Cl is highly hygroscopic.[1] Commercial sources often contain 2-5% water by weight even if labeled "anhydrous."
-
Mechanism of Failure: Water reacts with your base (e.g.,
-BuLi or KOtBu) to form hydroxide/oxide and the conjugate acid, destroying the stoichiometry required for deprotonation. -
Diagnostic: If your base addition does not produce a distinct color change (typically deep orange/red for cinnamyl ylides) immediately, your salt is wet.
B. Base Selection & Thermodynamics
-
Issue: Using a base that is too strong (e.g.,
-BuLi) at room temperature can lead to -deprotonation (at the cinnamyl -position) or nucleophilic attack at the phosphorus atom. -
Recommendation: Use Sodium Ethoxide (NaOEt) in Ethanol or Potassium tert-butoxide (KOtBu) in THF. These bases match the pKa of the allylic proton (~20-22) without promoting side reactions.
C. Aldehyde Purity[2]
-
Issue: Aromatic aldehydes (the typical coupling partner) oxidize rapidly to carboxylic acids.
-
Mechanism: The carboxylic acid protonates the ylide immediately, quenching the reaction and returning the starting phosphonium salt.
D. E/Z Selectivity Losses
-
Issue: Semi-stabilized ylides often produce mixtures of E and Z isomers. If your purification method (recrystallization) is specific to the E-isomer, you may be discarding 40% of your mass as the Z-isomer in the mother liquor.
Standardized Optimization Protocols
Protocol A: The "Pre-Dry" (Mandatory)
Do not skip this step. Vacuum drying alone is often insufficient for chloride salts.
-
Dissolve: Dissolve the Cinn-TPP-Cl in a minimum amount of dry DCM or CHCl
. -
Dry: Add activated 4Å molecular sieves and let stand for 12 hours.
-
Precipitate: Filter into a flask and precipitate by adding dry diethyl ether or hexane.
-
Vacuum: Dry the resulting solid under high vacuum (<1 mbar) at 60°C for 4 hours.
Protocol B: The Phase-Transfer Catalysis (PTC) Method
Best for robustness against moisture and consistent yields.
-
Reagents: Cinn-TPP-Cl (1.0 eq), Aldehyde (1.0 eq), DCM (Solvent), 50% aq. NaOH (Base).
-
Catalyst: None needed (the phosphonium salt acts as its own PTC), or add 10 mol% 18-Crown-6 if reaction is sluggish.
Step-by-Step:
-
Dissolve Cinn-TPP-Cl and the aldehyde in DCM (0.2 M concentration).
-
Add the 50% NaOH solution dropwise under vigorous stirring.
-
Observation: The organic layer should darken.
-
Monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Workup: Separate layers, wash organic phase with water/brine, dry over MgSO
.
Protocol C: The Homogeneous Alkoxide Method
Best for high stereocontrol and difficult substrates.
-
Suspend dried Cinn-TPP-Cl (1.1 eq) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add KOtBu (1.2 eq) slowly.
-
Checkpoint: The solution must turn deep orange/red. If it remains pale yellow, your salt is wet or base is dead.
-
-
Stir for 30 mins to ensure complete ylide formation.
-
Add the aldehyde (1.0 eq) dropwise.
-
Allow to warm to Room Temperature.
Troubleshooting Logic Map
Figure 1: Decision tree for diagnosing yield loss in Cinnamyl-Wittig reactions. Follow the color indicators to identify the chemical bottleneck.
Frequently Asked Questions (Technical)
Q: My reaction mixture turned black/tarry instead of orange. What happened?
A: This usually indicates decomposition. If you used
-
Fix: Switch to a milder base like NaOEt or KOtBu. If using KOtBu, ensure the temperature is controlled (0°C).
Q: I isolated a white solid, but it’s the starting phosphonium salt. Why didn't it react? A: This is the classic "Proton Quench." Your aldehyde likely contained significant amounts of benzoic acid (or related acid). The ylide acted as a base, deprotonated the acid, and became the phosphonium salt again.[2]
-
Fix: Wash your aldehyde solution with 10% aq. NaHCO
prior to use.
Q: Can I use the bromide salt instead of the chloride? A: Yes, and it is often preferred. The bromide salt is less hygroscopic and often easier to dry. However, the chloride is cheaper. If you switch to bromide, the reactivity is similar, but the lattice energy is lower, making it slightly more soluble in organic solvents like DCM.
Q: My yield is 40%, but NMR shows clean conversion. Where is the product? A: You likely have an E/Z mixture (often 60:40 or 50:50 for semi-stabilized ylides). If you are recrystallizing to purify, you are discarding the Z-isomer.
-
Fix: If you need the E-isomer exclusively, perform an Iodine-catalyzed isomerization on the crude mixture (Reflux in heptane with catalytic I
and light) before recrystallization to convert Z to E.
Data Summary: Solvent & Base Effects
| Base / Solvent System | Typical Yield | E/Z Ratio | Risk Factor |
| n-BuLi / THF | 30-50% | Variable | High (Side reactions, polymerization) |
| NaOEt / EtOH | 60-80% | ~60:40 | Low (Transesterification possible if esters present) |
| KOtBu / THF | 70-85% | ~50:50 | Moderate (Moisture sensitive) |
| NaOH (aq) / DCM (PTC) | 85-95% | ~60:40 | Lowest (Best for simple substrates) |
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][7] Chemical Reviews, 89(4), 863-927.
-
Schlosser, M., & Christmann, K. F. (1966).[3] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.[3]
-
AdipoGen Life Sciences. (n.d.). Cinnamyltriphenylphosphonium chloride Product Data.
Sources
- 1. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions of Cinnamyltriphenylphosphonium chloride in Wittig olefination
Technical Support Center: Cinnamyltriphenylphosphonium Chloride (CTPC) Case Management System: Ticket Series #CTPC-Wittig-001
User Guide & Troubleshooting Portal
Product: Cinnamyltriphenylphosphonium Chloride (CTPC) Application: Wittig Olefination for Conjugated Diene Synthesis Audience: Medicinal Chemists, Process Development Scientists
Technical Overview: The Reagent Profile
Cinnamyltriphenylphosphonium chloride is a semi-stabilized ylide precursor. Unlike simple alkyl ylides (non-stabilized, reactive, Z-selective) or ester ylides (stabilized, unreactive, E-selective), the cinnamyl ylide exists in a "Goldilocks" zone of reactivity. This unique electronic status creates specific challenges:
-
Reactivity: Moderate. Requires stronger bases than stabilized ylides but is less sensitive than alkyl ylides.
-
Selectivity: Inherently poor E/Z selectivity without condition tuning.
-
Stability: Susceptible to hydrolysis and oxidative cleavage if not handled under inert atmosphere.
Troubleshooting Guide (FAQ Format)
Ticket #01: "I am seeing a major byproduct that looks like allylbenzene/propenylbenzene. My yield of diene is low."
Diagnosis: Premature Hydrolysis (Alkaline Cleavage) This is the most common failure mode. The cinnamyl phosphonium salt is an allylic salt. In the presence of hydroxide bases (or adventitious water with strong bases), the phosphorus-carbon bond is cleaved before the Wittig reaction can occur.
-
The Mechanism: Hydroxide attacks the positively charged phosphorus, forming a pentacoordinate intermediate. This collapses to expel the cinnamyl carbanion, which instantly protonates to form the hydrocarbon (allylbenzene isomer) and triphenylphosphine oxide (TPPO).
-
Root Cause:
-
Wet solvents (THF/DCM).
-
Using aqueous bases (NaOH/KOH) without efficient Phase Transfer Catalysis (PTC).
-
Slow addition of the aldehyde, allowing the base to destroy the ylide.
-
Corrective Action:
-
Switch Base/Solvent: Move to anhydrous conditions. Use NaHMDS or KOtBu in dry THF at -78°C to 0°C.
-
Order of Addition: If using aqueous/organic biphasic conditions, ensure the aldehyde is present before adding the base, or add the base very slowly to a mixture of salt+aldehyde (Barbier-type conditions) to trap the ylide immediately.
Ticket #02: "I need the E,E-diene, but I'm getting a 60:40 E/Z mixture."
Diagnosis: Thermodynamic vs. Kinetic Control Failure Cinnamyl ylides are semi-stabilized. They do not strongly favor the E-isomer (thermodynamic) like ester ylides, nor the Z-isomer (kinetic) like alkyl ylides. They suffer from "Stereochemical Drift"—the equilibration of the betaine/oxaphosphetane intermediates.[1]
Corrective Action (The "Schlosser" Approach): To force E-selectivity with this reagent:
-
Lithium-Free Conditions: Lithium salts stabilize the betaine and prevent the equilibration to the thermodynamic E-precursor. Use KHMDS or NaHMDS (sodium/potassium hexamethyldisilazide) instead of LiHMDS or n-BuLi.
-
Solvent Switch: Use methanol (or add methanol) at the quenching stage? No, for E-selectivity in Wittig, DMF or DMSO often favors E by supporting thermodynamic equilibration.
-
The Schlosser Modification (Advanced):
Ticket #03: "The reaction mixture turned a deep, dark red/black, and I can't separate the product from the phosphine oxide."
Diagnosis: Ylide Decomposition & TPPO Complexation
-
Color: A deep red/orange color is normal for the cinnamyl ylide (extended conjugation). However, a persistent black tar indicates polymerization of the diene product or oxidative decomposition of the ylide.
-
Separation: Cinnamyl-derived dienes are often lipophilic, similar to Triphenylphosphine oxide (TPPO).
Corrective Action:
-
TPPO Removal Protocol: Do not rely on simple chromatography.
-
Precipitation: Triturate the crude residue with cold Hexanes/Ether (9:1) . TPPO precipitates; the diene stays in solution.
-
MgCl2 Complexation: Add anhydrous
to the reaction mixture before workup. It forms a complex with TPPO that is insoluble in ether.
-
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways for Cinnamyltriphenylphosphonium Chloride.
Caption: Reaction network showing the primary Wittig pathway versus the critical hydrolysis failure mode and stereochemical divergence.
Experimental Protocols
Method A: High-Selectivity Anhydrous Protocol (Recommended)
Best for: Complex synthesis, high value aldehydes, requirement for E-isomer.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.1 equiv)
-
NaHMDS (Sodium hexamethyldisilazide), 1.0 M in THF (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Salt Suspension: Add CTPC and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Ylide Formation: Add NaHMDS dropwise.
-
Observation: The suspension will turn a deep orange-red .
-
Time: Stir at -78°C for 30 mins, then warm to 0°C for 15 mins to ensure complete deprotonation.
-
-
Reaction: Cool back to -78°C. Add the Aldehyde (dissolved in minimal THF) dropwise over 10 minutes.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to room temperature overnight.
-
Note: Slow warming promotes thermodynamic equilibration to the E-isomer.
-
-
Workup: Quench with saturated
. Extract with Et2O. -
Purification: Triturate crude solid with pentane/ether (9:1) to remove TPPO before column chromatography.
Method B: Phase Transfer Catalysis (Robust/Scale-Up)
Best for: Simple substrates, large scale, insensitive to E/Z ratio.
Reagents:
-
CTPC (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
DCM (Dichloromethane)[4]
-
NaOH (50% aqueous solution)[4]
-
18-Crown-6 (Catalytic, 5 mol%)
Procedure:
-
Dissolve CTPC, Aldehyde, and 18-Crown-6 in DCM.
-
Add 50% NaOH dropwise with vigorous stirring .
-
Monitor by TLC. Reaction is usually complete within 1-2 hours.[2]
-
Warning: Stop immediately upon completion to prevent product polymerization or hydrolysis of unreacted ylide into difficult byproducts.
Data Summary: Base Selection Impact
| Base System | Solvent | Major Isomer | Risk Factor | Notes |
| n-BuLi | THF | Mixed (E/Z) | High | Lithium salts can trap kinetic Z-betaine. |
| NaHMDS | THF | E-Selective | Low | Best balance of basicity and selectivity. |
| KOtBu | DMF | E-Selective | Moderate | DMF promotes thermodynamic control; difficult to remove. |
| NaOH / PTC | DCM/H2O | Mixed | High | High risk of hydrolysis if stirring is poor. |
References
-
Wittig Reaction Scope & Limit
- Source: Chemistry LibreTexts. "Wittig Reaction."
-
URL:[Link]
-
Ylide Stability and Hydrolysis
- Source: Master Organic Chemistry. "The Wittig Reaction."
-
URL:[Link]
-
Stereochemical Control (Schlosser Modific
- Source: Organic Chemistry Portal. "Wittig Reaction."
-
URL:[Link]
-
Microwave-Assisted Wittig (Stable Ylides)
-
Phosphonium Salt Hydrolysis Mechanisms
- Source: MDPI Molecules.
-
URL:[Link]
Sources
Improving E/Z selectivity with Cinnamyltriphenylphosphonium chloride
Ticket ID: #8842-EZ-OPTIMIZATION Subject: Troubleshooting E/Z Selectivity in Wittig Olefination with Semi-Stabilized Ylides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
System Overview & Diagnostic
Reagent: Cinnamyltriphenylphosphonium chloride (CAS: 1530-35-4) Classification: Semi-Stabilized Ylide Precursor Core Issue: "The Stereoselectivity Drift"[1][2]
Unlike simple alkyl ylides (non-stabilized, Z-selective) or ester ylides (stabilized, E-selective), the cinnamyl ylide occupies a "mechanistic middle ground."[1] The negative charge on the ylide carbon is delocalized into the adjacent double bond and phenyl ring, making it semi-stabilized .[1]
The Consequence: Under standard conditions, this reagent suffers from reversibility issues in the oxaphosphetane formation step, often yielding frustrating thermodynamic/kinetic mixtures (e.g., 60:40 E/Z ratios) rather than high stereochemical purity.[1]
The Mechanistic Decision Tree
To fix your selectivity, you must force the reaction down a specific mechanistic pathway.[1][2] Use the diagram below to visualize your control points.
Figure 1: Decision matrix for selecting reaction conditions based on desired stereochemical outcome.
Troubleshooting Guide A: Maximizing E-Selectivity
Goal: >95:5 E:Z Ratio Principle: Thermodynamic Equilibration.[1][2] Because the cinnamyl ylide is semi-stabilized, the E-isomer is thermodynamically preferred.[1][2] To maximize this, you must delay the elimination step to allow the cis-betaine (kinetic product) to equilibrate into the trans-betaine (thermodynamic product).
The "Lithium-Boost" Protocol
Lithium cations (
Reagents Required:
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or PhLi.[1][2] Do not use NaH or KOtBu for this protocol.
-
Additive (Optional): LiBr (anhydrous) if using salt-free bases.[1][2]
Step-by-Step Workflow:
-
Ylide Generation: Suspend Cinnamyltriphenylphosphonium chloride (1.0 eq) in THF at 0°C.
-
Deprotonation: Add LiHMDS (1.1 eq) dropwise.[1][2] The solution usually turns deep red/orange.[1][2] Stir for 30-60 mins to ensure complete formation.
-
Equilibration Phase: Cool to -78°C. Add the aldehyde (1.0 eq) slowly.
-
The Critical Step: Allow the reaction to warm very slowly to room temperature over 4-6 hours.
-
Quench: Add saturated
solution.
If E-selectivity is still <90%:
Switch to the Schlosser Modification .[1][2] This involves deprotonating the betaine intermediate with PhLi at -78°C to form a
Troubleshooting Guide B: Maximizing Z-Selectivity
Goal: Retaining Z-isomer (Fighting Thermodynamics) Principle: Kinetic Capture. This is difficult with cinnamyl ylides because the conjugation encourages E-formation.[1] You must operate under Salt-Free conditions to prevent betaine stabilization.[1]
The "Salt-Free" Protocol
You must eliminate Lithium ions entirely.[1][2]
Reagents Required:
-
Base: NaHMDS or KHMDS (Sodium/Potassium Hexamethyldisilazide).[1][2]
-
Crown Ether (The Secret Weapon): 18-Crown-6 (if using KHMDS) or 15-Crown-5 (if using NaHMDS).[1][2] This sequesters the metal cation, ensuring a "naked" anion.[1][2]
Step-by-Step Workflow:
-
Preparation: Dissolve Cinnamyltriphenylphosphonium chloride (1.0 eq) and 18-Crown-6 (1.1 eq) in THF.
-
Deprotonation: Cool to -78°C. Add KHMDS (1.05 eq) dropwise.
-
Note: Keep the temperature strictly at -78°C.
-
-
Addition: Add the aldehyde (1.0 eq) pre-cooled to -78°C via cannula. Do not let the internal temp rise.[1][2]
-
Reaction: Stir at -78°C for 1-2 hours.
-
Quench at Low Temp: Quench with acetic acid/THF mixture while still at -78°C .
Data & Comparison Table
| Variable | Condition for High E -Selectivity | Condition for High Z -Selectivity |
| Cation Effect | Lithium ( | Salt-Free ( |
| Base Choice | LiHMDS, PhLi, or nBuLi.[1][2] | KHMDS, NaHMDS, or NaH (filtered).[1][2] |
| Temperature | Start -78°C, warm slowly to RT or Reflux. | Maintain -78°C throughout; quench cold. |
| Solvent | THF (standard) or Alcohols (promotes E).[1][2] | THF (strictly anhydrous).[1][2] Avoid alcohols. |
| Mechanism | Thermodynamic Control (Reversible).[1][2] | Kinetic Control (Irreversible).[1][2] |
Frequently Asked Questions (FAQ)
Q1: My reaction yield is low, and I see a lot of unreacted aldehyde. Why? A: Cinnamyl ylides can be bulky.[1][2] If your aldehyde is also hindered (e.g., ortho-substituted benzaldehyde), the reaction rate drops.[1][2]
-
Fix: Increase the reaction temperature to 0°C (sacrificing some Z-selectivity) or use a more reactive solvent like DMSO (favors Z slightly less but increases rate).[1][2]
Q2: The cinnamyl phosphonium salt is clumping and hard to weigh. Is it degraded? A: This salt is hygroscopic.[1][2] If it clumps, it has absorbed moisture.[1][2][3] Water destroys the ylide (protonating it back to the salt or forming phosphine oxide).[1]
-
Fix: Dry the salt in a vacuum oven at 50°C over
overnight before use. Always handle under Argon/Nitrogen.[1][2]
Q3: Can I use the Horner-Wadsworth-Emmons (HWE) reaction instead? A: Yes, and often you should.[1][2] If you specifically need the E-isomer , using a phosphonate ester (HWE reagent) is generally more reliable and gives higher E-selectivity (>98:[1]2) than the Wittig phosphonium salt.[1][2] Use the Wittig reagent (this product) if you are targeting the Z-isomer or if the HWE reagent is unavailable.[1][2]
Q4: Why does the color of the ylide change? A: The deprotonated cinnamyl ylide is highly conjugated, usually appearing deep red or orange.[1][2] If the color fades upon adding the aldehyde, the reaction is proceeding.[1] If the color never forms, your base may be dead or the salt is wet.[1][2]
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1][2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][4][5][6][7][8][9] Chemical Reviews, 89(4), 863-927.[1][2]
-
Vedejs, E., & Peterson, M. J. (1994).[1][2] "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Topics in Stereochemistry, 21, 1-157.[1][2] [1][2]
-
Schlosser, M., & Christmann, K. F. (1966).[1][2] "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126.[1] [1][2]
-
PubChem. (2024).[1][2] "Cinnamyltriphenylphosphonium chloride Compound Summary." National Library of Medicine.[1][2] [1][2]
Sources
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. [(E)-cinnamyl]-triphenyl-phosphonium chloride | C27H24ClP | CID 73729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyltriphenylphosphonium Chloride CAS 1100-88-5 [hylandachemical.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Cinnamyltriphenylphosphonium Chloride Wittig Reaction
Topic: Optimization and Troubleshooting of Cinnamyl-Based Wittig Olefinations Target Audience: Synthetic Chemists, Process Development Scientists Document ID: TS-WIT-CIN-001
Core Technical Insight: The "Semi-Stabilized" Challenge
The Cinnamyltriphenylphosphonium chloride salt generates a semi-stabilized ylide . Unlike purely alkyl ylides (non-stabilized) or ester-substituted ylides (stabilized), the cinnamyl ylide possesses an allylic anion system conjugated with a phenyl ring.
Why this matters:
-
Reversibility: The formation of the oxaphosphetane intermediate is often reversible for semi-stabilized ylides.[1] This allows the system to equilibrate toward the thermodynamically more stable E-alkene.
-
Base Sensitivity: The counter-cation of the base (
, , ) plays a critical role in stabilizing the betaine intermediate (if formed) or influencing the transition state of the oxaphosphetane, directly impacting the E/Z ratio.
Base Selection & Stereoselectivity Matrix
The choice of base is the primary lever for controlling the stereochemical outcome. Use the following decision matrix to select the appropriate reagent for your target isomer.
Decision Matrix: Base Selection
Figure 1: Decision tree for selecting the optimal base based on stereochemical requirements.
Comparative Data: Base Effects on Selectivity[2]
| Base System | Solvent | Dominant Isomer | Mechanism Note |
| NaOEt / KOtBu | EtOH / THF | E (Trans) | Thermodynamic control; promotes reversibility of oxaphosphetane formation. |
| NaOH (50%) | DCM / Water | E (Trans) | Phase Transfer Catalysis (PTC). Highly robust; minimizes water interference. |
| n-BuLi | THF | Mixture (E/Z) | Lithium salts stabilize the intermediate, often trapping the kinetic Z product, preventing full equilibration to E. |
| LiHMDS | THF | Mixture | Steric bulk of the base can influence the approach, but Li-salt effects persist. |
Troubleshooting Guide: Common Failure Modes
Issue 1: Low Yield / Reaction Stalls
Symptom: The reaction mixture turns dark (deep red/orange characteristic of the ylide) but conversion to the alkene is poor (<30%).
-
Root Cause 1: Hygroscopic Salt. Cinnamyltriphenylphosphonium chloride is extremely hygroscopic. Moisture quenches the ylide (protonation) back to the phosphonium salt or hydrolyzes it.
-
Root Cause 2: Enolization. If the aldehyde partner has acidic
-protons, the ylide may act as a base rather than a nucleophile. -
Corrective Action:
-
Dry the Salt: Dry the phosphonium salt under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.
-
Azeotropic Drying: If vacuum drying is insufficient, suspend the salt in dry benzene or toluene and distill off the solvent to remove water azeotropically.
-
Issue 2: Unexpected "Z" Isomer or Low "E" Selectivity
Symptom: You require the E,E-diene but obtain a significant amount of Z-isomer.
-
Root Cause: Lithium Salt Trapping. If using n-BuLi, the generated LiCl coordinates with the oxaphosphetane oxygen, stabilizing it and preventing the retro-[2+2] opening required for equilibration to the thermodynamic E product.
-
Corrective Action (Schlosser Modification approach):
-
Switch to Potassium tert-butoxide (KOtBu) in THF. The
cation coordinates poorly, allowing faster equilibration. -
Add 18-Crown-6 (1.0 eq) to sequester cations if using sodium or potassium bases, creating "naked" anions that favor thermodynamic equilibrium.
-
Issue 3: Polymerization / Tarry Residue
Symptom: The reaction yields a viscous gum instead of a crystalline solid.
-
Root Cause: Cinnamyl ylides are allylic and prone to radical polymerization or oligomerization if left too long or exposed to oxygen.
-
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes.
-
Protect from Light: Allylic systems can be light-sensitive. Wrap the flask in foil.
-
Standard Operating Procedure (SOP)
Protocol: High-E Synthesis via Phase Transfer Catalysis
Recommended for the synthesis of 1,4-diphenyl-1,3-butadiene and analogs.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Dichloromethane (DCM) (Solvent)
-
50% Aqueous NaOH (Base)[2]
-
TEBA (Triethylbenzylammonium chloride) or 18-Crown-6 (Catalyst, 5 mol%)
Workflow:
-
Preparation: Dissolve the phosphonium salt and the aldehyde in DCM (0.2 M concentration).
-
Catalyst Addition: Add the phase transfer catalyst (TEBA).
-
Initiation: While stirring vigorously (high RPM is critical for biphasic mixtures), add the 50% NaOH solution dropwise.
-
Observation: The organic layer should develop a color (often yellow/orange) indicating ylide formation and immediate reaction.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC.[2]
-
Workup: Separate the organic layer.[3] Wash with water (2x) and brine (1x). Dry over
.[3] -
Purification: Evaporate solvent. Triturate the residue with Ethanol or Methanol. The Triphenylphosphine Oxide (TPPO) is soluble in alcohol, while the diene product often precipitates out as a solid.
Mechanistic Visualization
The stereochemical drift is defined by the reversibility of the oxaphosphetane formation.
Figure 2: Mechanistic pathway showing how "Salt-Free" conditions promote equilibration to the E-isomer.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig reaction. Stereoselective synthesis of conjugated dienes. Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-157. Link
-
Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Protocols. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa of semi-stabilized ylides). Link
Sources
Technical Support Center: Cinnamyltriphenylphosphonium Chloride Synthesis
Welcome to the technical support center for the synthesis of cinnamyltriphenylphosphonium chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during this specific Wittig reagent preparation. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize your synthesis for higher yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face during the synthesis of cinnamyltriphenylphosphonium chloride.
Q1: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion. What are the likely causes?
A1: Low yields in the synthesis of cinnamyltriphenylphosphonium chloride, which typically proceeds via an SN2 reaction between triphenylphosphine and cinnamyl chloride, can be attributed to several factors. A systematic evaluation of your reactants and conditions is the most effective troubleshooting approach.
-
Reactivity of the Leaving Group: The choice of the halide on your cinnamyl starting material is critical. The reactivity for an SN2 reaction follows the trend I > Br > Cl.[1] If you are using cinnamyl chloride, the reaction may necessitate more forcing conditions, such as higher temperatures or longer reaction times, to achieve a satisfactory yield compared to cinnamyl bromide or iodide.[1]
-
Quality of Cinnamyl Chloride: Cinnamyl chloride can be prone to decomposition or polymerization over time. Ensure you are using a fresh or properly stored starting material. If in doubt, purification of the cinnamyl chloride before use is recommended.
-
Nucleophilicity of Triphenylphosphine: Triphenylphosphine is a good nucleophile for SN2 reactions.[2] However, its nucleophilicity can be diminished by oxidation to triphenylphosphine oxide. Ensure your triphenylphosphine is pure and has been stored under an inert atmosphere to prevent oxidation.
-
Reaction Temperature and Time: Many phosphonium salt preparations require heating to proceed at a reasonable rate.[3] If your reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration, which can range from 4 to 24 hours.[3]
-
Solvent Selection: The choice of solvent significantly impacts the reaction rate and outcome. For phosphonium salt synthesis, polar aprotic solvents like acetonitrile or DMF are often effective.[1] Toluene is also a commonly used solvent.[3] Solvents like THF can sometimes lead to more complex reaction mixtures and lower yields.[3] The precipitation of the phosphonium salt from the reaction mixture can also drive the reaction to completion.[3]
Q2: I've obtained an oily product instead of the expected white solid. How can I induce crystallization?
A2: The formation of an oil rather than a crystalline solid is a common issue in phosphonium salt synthesis. This can be due to the presence of impurities or residual solvent. Here are two effective techniques to address this:
-
Trituration: This should be your first approach. Trituration involves washing the crude oily product with a solvent in which the desired cinnamyltriphenylphosphonium chloride is insoluble, but the impurities are soluble.[3] Start with non-polar solvents like cold hexanes, pentane, or diethyl ether. The goal is to wash away impurities and encourage the product to solidify or crystallize.
-
Recrystallization: If trituration is unsuccessful, recrystallization is a powerful purification method. Ethanol is a common solvent for recrystallizing phosphonium salts.[3] Another effective technique is a solvent/anti-solvent system. This involves dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then slowly adding an anti-solvent (e.g., diethyl ether or hexane) until the solution becomes turbid, which indicates the onset of precipitation.[3] Allowing the solution to stand, possibly with cooling, should yield crystalline product.
Q3: My final product is contaminated with a significant amount of triphenylphosphine oxide. How can I remove it?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions involving triphenylphosphine, especially if there is any moisture or air present, or if the subsequent Wittig reaction is performed.[4] Its removal can be challenging due to its similar physical properties to many organic products.[4]
-
Purification Strategy: Since cinnamyltriphenylphosphonium chloride is a salt, its solubility differs significantly from the non-polar TPPO. This difference can be exploited for purification. Washing the crude product with a non-polar solvent in which TPPO is soluble but the phosphonium salt is not (like diethyl ether or hexane) can be effective.
-
Chromatography: While not always ideal for salts, column chromatography can be used to separate the product from TPPO. A polar stationary phase (like silica gel) and a relatively polar mobile phase would be required.
Q4: I'm considering synthesizing cinnamyltriphenylphosphonium chloride from cinnamyl alcohol. What are the key considerations for this approach?
A4: Synthesizing the phosphonium salt from cinnamyl alcohol is a viable alternative to using cinnamyl chloride. This typically involves an in-situ conversion of the alcohol to a halide or another good leaving group, followed by reaction with triphenylphosphine.
-
Reagent Choice: Reagents like those used in the Appel reaction (e.g., triphenylphosphine and a carbon tetrahalide) can convert the alcohol to the corresponding halide, which then reacts with another equivalent of triphenylphosphine. Be aware that this can lead to the formation of triphenylphosphine oxide as a stoichiometric byproduct, complicating purification.[5]
-
One-Pot Procedures: There are one-pot procedures that can directly convert benzyl-type alcohols to phosphonium salts. For instance, treatment with TMSBr and then triphenylphosphine can be effective.[6]
Experimental Protocol: Synthesis of Cinnamyltriphenylphosphonium Chloride
This protocol provides a detailed, step-by-step methodology for the synthesis of cinnamyltriphenylphosphonium chloride from cinnamyl chloride and triphenylphosphine.
Materials:
-
Cinnamyl chloride
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 - 1.1 equivalents) in anhydrous toluene.
-
Addition of Cinnamyl Chloride: To the stirring solution, add cinnamyl chloride (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene). The phosphonium salt will often begin to precipitate as a white solid.[3]
-
Monitoring: Monitor the reaction's progress using TLC until the starting materials are consumed (typically 4-24 hours).[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Dry the purified cinnamyltriphenylphosphonium chloride under vacuum.
-
Product Characterization:
The final product should be a white to pale yellow solid.[7][8] It is known to be very hygroscopic and should be stored under an inert gas at -20°C for long-term stability.[7] The identity and purity can be confirmed by 1H-NMR.[7]
Visualizing the Process
Workflow for Cinnamyltriphenylphosphonium Chloride Synthesis
Caption: A generalized workflow for the synthesis of cinnamyltriphenylphosphonium chloride.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 414.91 g/mol | [7] |
| Appearance | White to pale yellow solid | [7][8] |
| Melting Point | 225-227 °C (dec.) | [7] |
| Purity (Typical) | ≥97.5% | [7] |
| Solubility | Soluble in methanol (may have faint turbidity) | [8] |
| Storage | -20°C, under inert gas, very hygroscopic | [7] |
References
-
The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of phosphonium salts. Google Patents.
-
My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? Reddit. Available from: [Link]
-
20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. Available from: [Link]
-
Wittig reaction. Wikipedia. Available from: [Link]
-
New Applications of Phosphonium Salts in Organic synthesis. MacSphere. Available from: [Link]
-
The SYnthesis of Cinnamoyl Chloride. Available from: [Link]
-
Triphenylphosphine. Organic Chemistry Portal. Available from: [Link]
-
Can anyone suggest a method for the formation of phosphonium salt? ResearchGate. Available from: [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. Available from: [Link]
-
Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineerin. The Royal Society of Chemistry. Available from: [Link]
-
making phosphonium salts. YouTube. Available from: [Link]
Sources
- 1. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 7. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 8. adipogen.com [adipogen.com]
How to increase the reactivity of Cinnamyltriphenylphosphonium chloride ylide
Case ID: CTP-YLIDE-REACTIVITY Status: Active Subject: Increasing Reactivity and Conversion Efficiency of Cinnamyl Ylides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Technical Analysis: The "Semi-Stabilized" Dilemma
To troubleshoot reactivity, we must first define the species. Cinnamyltriphenylphosphonium chloride forms an allylic ylide upon deprotonation.
-
Electronic Behavior: The negative charge on the
-carbon is delocalized into the adjacent double bond and phenyl ring. -
Reactivity Profile: It is less nucleophilic than alkyl ylides (e.g., methyl) but more reactive than carbonyl-stabilized ylides.
-
The Problem: Its reactivity is often insufficient for sterically hindered ketones or electron-rich aldehydes, leading to stalled conversion or rapid hydrolysis if moisture is present.
The following guide details three protocols to maximize nucleophilicity and drive the equilibrium toward the alkene product.
Optimization Protocols
Protocol A: The "Naked Anion" Method (Maximum Kinetic Reactivity)
Best For: Unreactive ketones, sterically hindered substrates.
This method uses a potassium base with a crown ether to sequester the cation, leaving the ylide anion "naked" and highly reactive.
Reagents:
-
Base: Potassium tert-butoxide (KOtBu)
-
Additive: 18-Crown-6 (1.05 equiv relative to base)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step:
-
Drying (Critical): Cinnamyltriphenylphosphonium chloride is hygroscopic. Dry the salt under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.
-
Suspension: Suspend the dried salt (1.0 equiv) in anhydrous THF under Argon.
-
Chelation: Add 18-Crown-6 (1.1 equiv). Stir for 10 minutes.
-
Deprotonation: Add KOtBu (1.1 equiv) in one portion. The solution should turn a deep red/orange color immediately, indicating ylide formation.
-
Reaction: Add the electrophile (carbonyl) dropwise.
Expert Insight: The chloride counterion is "harder" and binds tighter to the lattice than bromide or iodide. The crown ether is essential here not just for the base, but to help solubilize the ylide by complexing the potassium cation, preventing the formation of tight ion pairs that reduce reactivity.
Protocol B: The Lithium-Mediated "Schlosser" Modification
Best For: Driving conversion via intermediate stabilization.
Lithium salts (LiBr or LiCl) can act as Lewis acids, coordinating to the oxaphosphetane oxygen. This stabilizes the transition state, effectively "pulling" the reaction forward, though it may alter stereoselectivity (often reducing Z-selectivity).
Reagents:
-
Base:
-Butyllithium ( -BuLi) or Lithium Hexamethyldisilazide (LiHMDS) -
Solvent: THF/Ether[2]
Step-by-Step:
-
Dissolve the phosphonium salt in THF at -78°C.
-
Add
-BuLi (1.05 equiv) dropwise. -
Allow the solution to warm to 0°C to ensure complete deprotonation (cinnamyl protons are less acidic than simple alkyl protons due to conjugation, but deprotonation is still rapid).
-
Recool to -78°C before adding the carbonyl compound.
-
The "Kick": If the reaction stalls, allow it to warm to room temperature. The lithium cation stabilizes the betaine intermediate, preventing the retro-Wittig reaction (reversion to starting materials).
Protocol C: Phase Transfer Catalysis (PTC)
Best For: Industrial scale-up, avoiding ultra-low temperatures.
Reagents:
-
Organic Phase: Dichloromethane (DCM) or Toluene
-
Aqueous Phase: 50% NaOH
-
Catalyst: Tetrabutylammonium iodide (TBAI) or 18-Crown-6 (if using solid KOH)
Mechanism: The ylide is generated at the interface. Because the organic phase remains neutral, the ylide reacts immediately with the carbonyl compound, minimizing decomposition.
Comparative Data: Base & Solvent Effects
| Variable | Condition | Reactivity Score (1-10) | Stereoselectivity | Notes |
| Base | NaOH (aq) / PTC | 6 | Mixed E/Z | Good for aldehydes; poor for ketones. |
| Base | NaH / THF | 7 | Moderate Z | Slow deprotonation; requires heating (danger of decomposition). |
| Base | KOtBu / THF | 9 | Mixed | "Instant Ylide" method. High reactivity. |
| Base | 8 | Low Z (High E via Schlosser) | Lithium salts stabilize betaine, pushing conversion. | |
| Additive | 18-Crown-6 | +2 Boost | N/A | Essential for maximizing KOtBu efficiency. |
Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for optimizing the reaction based on the failure mode.
Caption: Decision tree for troubleshooting low reactivity in Cinnamyl Wittig reactions. Note the divergence in protocol for hindered substrates (Ketones).
Troubleshooting & FAQs
Q: The reaction mixture turns yellow but fades back to colorless upon adding the substrate, yet no alkene is formed. Why?
A: This indicates Enolization . If your carbonyl substrate has acidic
-
Fix: Use a non-enolizable electrophile or switch to a Horner-Wadsworth-Emmons (HWE) reagent which is less basic. Alternatively, use Protocol B (
-BuLi) at -78°C to favor kinetic addition over proton transfer.
Q: Why is the Chloride salt specified over the Bromide? A: The chloride salt is often cheaper and has a lower molecular weight, but it is significantly more hygroscopic.
-
Warning: If you see "clumping" of the salt, it is wet. Water destroys the ylide immediately (protonating it back to the salt). You must azeotropically dry it with toluene or dry under high vacuum before use.
Q: Can I use alcohols as solvents? A: Generally, No . While stabilized ylides can tolerate alcohols, cinnamyl ylides are semi-stabilized and sufficiently basic to deprotonate methanol or ethanol, quenching the ylide. Stick to THF, DCM, or Toluene.
Q: I need high E-selectivity. Does increasing reactivity hurt this? A: Often, yes. "Salt-free" conditions (filtering off the lithium salts) usually favor Z-alkenes. Using Lithium bases (Protocol B) or thermodynamic equilibration (Schlosser modification) tends to favor E-alkenes but pushes the reaction to completion. If you need pure E-isomer, consider using the Schlosser modification :
-
Generate ylide with PhLi.[4]
-
Add aldehyde at -78°C.
-
Add a second equivalent of PhLi to deprotonate the betaine.
-
Add HCl/KOtBu to quench.
References
-
Wittig Reaction Mechanism & Scope. Organic Chemistry Portal. [Link][5][4][6][7]
-
Reactivity of Semi-Stabilized Ylides. Chem-Station Int. Ed. (2024).[4][8] [Link]
-
Phase Transfer Catalysis in Wittig Reactions. ResearchGate / SciSpace. [Link]
-
Lithium Salt Effects on Ylide Stereochemistry. Wikipedia / Vedejs Theory.[2] [Link][5][4][6][7][9][10]
-
Cinnamyltriphenylphosphonium Chloride Properties. PubChem. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scispace.com [scispace.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Cinnamyltriphenylphosphonium chloride reaction monitoring by TLC
Technical Support Center: Cinnamyltriphenylphosphonium Chloride Reaction Monitoring
Topic: Reaction Monitoring & Purity Analysis via Thin Layer Chromatography (TLC) Target Analyte: Cinnamyltriphenylphosphonium Chloride (and associated precursors/byproducts) Document ID: TSC-PHOS-004
Technical Overview & Reaction Context
The Chemistry:
The synthesis of cinnamyltriphenylphosphonium chloride typically involves the nucleophilic attack of triphenylphosphine (
The Monitoring Challenge: This reaction presents a unique "polarity inversion" challenge for TLC.
-
Starting Materials (SM):
and Cinnamyl Chloride are non-polar and travel rapidly in standard organic solvents (e.g., Hexanes/Ethyl Acetate).[1] -
Product: The phosphonium salt is ionic. In standard non-polar systems, it will adhere strictly to the baseline (
).[1] -
Byproducts: Triphenylphosphine oxide (
) is a common impurity that is more polar than the SM but less polar than the salt.
TLC System Design: Mobile Phases & Visualization
To effectively monitor this reaction, you cannot rely on a single mobile phase.[1] You must employ a Dual-System Strategy .
Mobile Phase Strategy
| System Purpose | Recommended Solvent System | Target Behavior |
| System A: Monitor Consumption | Hexanes : Ethyl Acetate (4:1) | SM ( |
| System B: Monitor Purity | DCM : Methanol (9:1 or 95:5) | SM: Moves to Solvent FrontProduct (Salt): |
Visualization Matrix
| Method | Observation | Mechanism |
| UV (254 nm) | Dark spots on green background.[2] | All components contain phenyl rings or conjugation (cinnamyl) and are UV active. |
| Iodine ( | Yellow/Brown spots.[3] | Reversible intercalation. Stains |
| KMnO | Yellow spots on purple background.[2] | Oxidizes the alkene in the cinnamyl group. Excellent for confirming the integrity of the double bond in the product. |
Troubleshooting Guide (FAQ)
Q1: My product spot is streaking badly in System B (DCM/MeOH). How do I fix this? Diagnosis: Ionic species often streak on silica due to strong interactions with silanol groups. Solution:
-
Increase Polarity: Increase Methanol concentration slightly (e.g., go from 5% to 10%).
-
Add Modifier: Add 1-2 drops of Acetic Acid or Triethylamine to the mobile phase jar. This buffers the silica surface and tightens the spot. Caution: Phosphonium salts are generally stable, but avoid strong bases that could generate the ylide prematurely.[1]
Q2: I see a persistent spot at
Q3: How do I distinguish between Cinnamyl Chloride and Triphenylphosphine? They have similar
- is not an alkene (though it oxidizes, the visual cue is different).[1]
-
Cinnamyl Chloride has a reactive alkene and will stain distinctively with KMnO
(rapid yellowing). -
Pro Tip: Run a "Co-Spot" lane (Spot A, Spot B, and Spot A+B mixed). If the "Mixed" spot shows a figure-8 shape, they are different.
Q4: The product spot disappears after dipping in KMnO
Standardized Protocol: Reaction Monitoring
Objective: Confirm consumption of Cinnamyl Chloride (
Materials:
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed).[1] -
Capillaries: Micro-pipettes.
-
Developing Chamber.[4]
Workflow:
-
Sampling:
-
Take a 10
aliquot of the reaction mixture. -
Dilute into 0.5 mL of DCM (Dichloromethane). Note: Do not dilute in Hexanes; the product will precipitate and you won't spot it.
-
-
Plate Preparation:
-
Mark baseline 1 cm from bottom.
-
Lane 1: Reference Cinnamyl Chloride.
-
Lane 2: Reference
.[5] -
Lane 3: Reaction Mixture (Co-spot).
-
-
Development (Stage 1 - Consumption):
-
Elute in Hexanes:EtOAc (4:1) .
-
Pass Criteria: Absence of UV-active spots at
in Lane 3. -
Note: The product will remain at the baseline.
-
-
Development (Stage 2 - Purity):
-
Prepare a fresh plate.
-
Elute in DCM:MeOH (9:1) .
-
Pass Criteria: Single distinct spot at
. -
Fail Criteria: Smearing or multiple spots indicating degradation or hydrolysis.
-
Decision Logic & Workflow Visualization
The following diagram outlines the logical decision tree for monitoring this synthesis.
Caption: Figure 1. Decision matrix for dual-solvent TLC monitoring of phosphonium salt synthesis.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for preparation of phosphonium salts and alkyl halide characterization). [1]
-
Reich, H. J. "Bordwell pKa Table & TLC Visualization Guides."[1] University of Wisconsin-Madison Chemistry Department. (Authoritative guide on TLC stains and functional group visualization).
-
MilliporeSigma. "Thin Layer Chromatography (TLC) Troubleshooting and Optimization." Technical Library. (General protocols for ionic species separation).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press, 2012.[1] (Mechanistic grounding for Wittig salt formation and
kinetics). [1]
Sources
Technical Support Center: Cinnamyltriphenylphosphonium Ylide Systems
Topic: Stabilization & Troubleshooting of Semi-Stabilized Allylic Ylides Ticket ID: CTP-YLIDE-001 Status: Active Guide
Executive Summary: The "Semi-Stabilized" Paradox
Welcome to the technical support hub for Cinnamyltriphenylphosphonium chloride (CTP-Cl) .
The ylide derived from this salt is classified as a semi-stabilized ylide . Unlike "stabilized" ylides (which are shelf-stable) or "non-stabilized" ylides (which require cryogenic conditions), the cinnamyl ylide exists in a reactive middle ground. It possesses a conjugated system (phenyl + alkene) that delocalizes the anionic charge, but it lacks a strong electron-withdrawing group (like a carbonyl) to render it completely inert to moisture or air.
The Core Challenge: "Stabilizing" this ylide refers to process stabilization —maintaining the active phosphorane species in situ long enough to effect a clean Wittig olefination without succumbing to hydrolysis, oxidative degradation, or allylic transposition.
Critical Workflow: From Salt to Olefin
The following diagram outlines the validated pathway for generating and utilizing the cinnamyl ylide. Any deviation in the "Critical Control Points" (Red Nodes) will result in yield loss.
Figure 1: Critical path for CTP-Cl usage. Note that the "Active Ylide" phase is transient and must be protected from moisture.
Technical Protocols & Troubleshooting
Module A: Reagent Integrity (The "Hidden" Killer)
Issue: The chloride counter-ion makes CTP-Cl highly hygroscopic. Wet salt = Dead ylide. Symptom: You add base, but the solution does not turn the characteristic deep red/orange.
| Parameter | Specification | Why it matters |
| Salt Pre-treatment | Dry under high vacuum (0.1 mmHg) at 50°C for 4–6 hours. | Water bound to the salt will immediately quench the ylide upon formation (proton transfer is faster than the Wittig reaction) [1]. |
| Solvent Quality | THF or DCM (distilled from Na/Benzophenone or passed through activated alumina). | "Reagent grade" solvents contain enough water (ppm level) to kill semi-stabilized ylides. |
| Atmosphere | Argon (preferred) or Nitrogen. | Oxygen can cause slow oxidative cleavage of the ylide. |
Module B: Ylide Generation (The "Red" Phase)
Protocol:
-
Suspend dried CTP-Cl (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cool to 0°C (Ice bath). Note: Cryogenic cooling (-78°C) is usually unnecessary for semi-stabilized ylides unless selectivity is critical.
-
Add Base dropwise.
-
Recommended: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Avoid: n-BuLi (unless strictly necessary; can cause side reactions with the allylic system).
-
-
Observation: The suspension should turn a deep red/orange . This color is the visual indicator of the delocalized anion (chromophore).
Troubleshooting Q&A:
Q: The solution turned yellow, not red. Is it active? A: It is likely partially active but compromised. A pale yellow color often indicates incomplete deprotonation or partial hydrolysis. Check your base strength.[1] For CTP-Cl, alkoxides are usually sufficient, but if the salt is old, use a fresh bottle of KOtBu.
Q: Can I store the ylide? A: No. While "semi-stabilized," it is not shelf-stable. It must be generated in situ and reacted immediately with the carbonyl partner.
Module C: Stereoselectivity Control (E vs. Z)
The Science: Cinnamyl ylides are notorious for giving E/Z mixtures.
-
Mechanism: The reaction proceeds via an oxaphosphetane intermediate.[2][3][4] For semi-stabilized ylides, the reversibility of this formation is debated, but they generally exhibit "Stereochemical Drift" [2].
| Condition | Outcome | Mechanistic Reason |
| Lithium-Free (Na/K bases) | Favors (Z)-alkene (slightly) | Absence of Lewis acidic Li+ prevents equilibration of the oxaphosphetane, leading to kinetic control (though less pronounced than in non-stabilized ylides) [2]. |
| Lithium Present (Li bases) | Favors (E)-alkene | Li+ coordinates with the betaine/oxaphosphetane, facilitating equilibration to the thermodynamically more stable trans-intermediate [3]. |
| Schlosser Modification | High (E)-alkene | A specific protocol involving PhLi at -78°C followed by HCl/KOtBu. Warning: Difficult to apply to allylic ylides due to polymerization risks. |
Deep Dive: The Hydrolysis Failure Mode
The most common user report is "loss of color" or "low yield." This is almost always hydrolysis. Unlike simple alkyl ylides which protonate to form a salt, cinnamyl ylides can undergo complex degradation.
Mechanism of Failure: Recent mechanistic studies suggest a concerted addition of the O-H bond of water across the P=C bond, rather than a simple acid-base protonation step [4].[5][6]
Figure 2: The hydrolysis pathway. Once the hydroxyphosphorane forms, the active ylide is permanently lost.
FAQ: Expert Solutions
Q1: My product contains a significant amount of starting aldehyde, but the ylide color disappeared. What happened? A: This is the "Quench" scenario. The ylide hydrolyzed before it could attack the aldehyde.
-
Fix: Ensure the aldehyde is added immediately after the ylide color is fully developed. Do not wait more than 15-20 minutes. Ensure the aldehyde itself is dry (azeotrope with toluene if necessary).
Q2: I see a "tarry" precipitate at the bottom of the flask. A: This is likely polymerization of the cinnamyl system. Allylic ylides can undergo self-reaction or radical polymerization if the concentration is too high or the temperature is too high.
-
Fix: Dilute the reaction to 0.1 M and maintain strictly at 0°C during generation.
Q3: Can I use the bromide salt instead of the chloride? A: Yes, and it is often preferred. The bromide salt (Cinnamyltriphenylphosphonium bromide) is slightly less hygroscopic than the chloride, making it easier to handle and weigh accurately without introducing water [5].
References
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989).[7] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][7][8][9][10] Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Marth, C. F. (1988).[9] Mechanism of the Wittig reaction: the role of substituents at phosphorus.[9][11] Journal of the American Chemical Society, 110(12), 3948-3958.[9] Link
-
Byrne, P. A., & Gilheany, D. G. (2016).[6] The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond.[5][6] Chemistry – A European Journal, 22(27), 9140-9151. Link
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fiveable.me [fiveable.me]
Technical Support Guide: Work-Up Procedures for Cinnamyltriphenylphosphonium Chloride Reactions
Executive Summary & Reagent Profile[1]
This guide details the post-reaction processing (work-up) for Wittig olefinations utilizing Cinnamyltriphenylphosphonium chloride (CAS: 1530-35-4).
While the Wittig reaction is robust, the cinnamyl ylide (a semi-stabilized ylide) presents unique challenges:
-
Triphenylphosphine Oxide (TPPO) Removal: The stoichiometric byproduct (
) is notoriously difficult to separate from conjugated diene products due to similar solubility profiles in mid-polarity solvents. -
E/Z Selectivity: Semi-stabilized ylides often yield mixtures of E and Z isomers. Work-up conditions must avoid acid-catalyzed isomerization unless intended.
-
Hygroscopicity: The phosphonium salt is hygroscopic; moisture contamination is the primary cause of low yields.
| Property | Data |
| Reagent | Cinnamyltriphenylphosphonium chloride |
| Molecular Weight | 414.91 g/mol |
| Appearance | White to pale yellow powder |
| Solubility (Salt) | Soluble in DCM, CHCl3, MeOH, Water; Insoluble in Et2O, Hexanes |
| Hygroscopicity | High (Store under inert gas) |
Standard Work-Up Protocol (The "Golden Path")
This protocol assumes a standard reaction scale (1–50 mmol) in Tetrahydrofuran (THF) or Dichloromethane (DCM) using a base like n-BuLi, NaH, or KOtBu.
Phase A: Quenching & Extraction[4][5]
-
Quench: Cool reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl (1 mL per mmol of base) to neutralize excess base.
-
Why? Prevents base-catalyzed side reactions during concentration.
-
-
Dilution: Dilute with water and extract 3x with Dichloromethane (DCM) .
-
Note: While Diethyl Ether is common for simple Wittigs, cinnamyl-derived dienes are often better solubilized in DCM.
-
-
Drying: Wash combined organics with Brine , dry over anhydrous MgSO₄ , and filter.
Phase B: The "Solvent Switch" (TPPO Removal)
Crucial Step: Do not simply evaporate to dryness and load onto a column. TPPO will streak and contaminate your product.
-
Concentrate: Evaporate the DCM/THF under reduced pressure until a viscous oil/gum remains.
-
Trituration: Add 90:10 Hexane:Diethyl Ether (approx. 10 mL per gram of crude).
-
Precipitation: Vigorously stir or sonicate for 5–10 minutes. A white solid (TPPO) should precipitate.
-
Filtration: Filter the suspension through a Celite® pad or a coarse sintered glass funnel. Wash the solid cake with cold Hexane.
-
Concentration: Evaporate the filtrate to obtain the crude alkene, significantly depleted of TPPO.
Phase C: Purification
-
Flash Chromatography: Use a gradient of Hexanes → 5% EtOAc/Hexanes.
-
Target: The non-polar diene product elutes first. Residual TPPO elutes much later (requires high polarity).
-
Visual Workflow (DOT Diagram)
Figure 1: Optimized workflow for removing Triphenylphosphine Oxide (TPPO) prior to chromatography.
Troubleshooting Guide (Q&A)
Issue 1: "I have a massive amount of white solid that won't separate from my product."
Diagnosis: This is Triphenylphosphine Oxide (TPPO).[1] It forms a "sticky" co-crystal with many cinnamyl derivatives. Solution:
-
The ZnCl₂ Method (Advanced): If simple trituration fails, dissolve the crude mixture in Ethanol or Toluene. Add 2 equivalents of ZnCl₂ (dissolved in ethanol). Stir for 1 hour.
-
The Silica Plug: Dissolve the crude residue in minimal DCM/Hexane (1:1). Load onto a short pad of silica. Flush with 100% Hexane or 5% Ether. The non-polar diene product flushes through; the polar TPPO sticks to the silica.
Issue 2: "My yield is extremely low (<20%), but I see starting material."
Diagnosis: Hydrolysis of the ylide. Causality: Cinnamyltriphenylphosphonium chloride is hygroscopic .[5] If the salt was wet before adding base, the base reacted with water (forming hydroxide) instead of deprotonating the phosphonium salt. Validation: Check the color. The cinnamyl ylide should be a deep red/orange color. If the solution remained pale yellow upon base addition, deprotonation failed. Solution:
-
Dry the phosphonium salt in a vacuum oven (60°C, <1 mbar) for 4 hours before use.
-
Use a fresh bottle of anhydrous solvent (THF/DCM).
Issue 3: "I have a terrible emulsion during the aqueous extraction."
Diagnosis: Cinnamyl salts act as surfactants (lipophilic tail + cationic head). Solution:
-
Salting Out: Add solid NaCl to saturation.
-
Filtration: The emulsion is often stabilized by fine particulates. Filter the entire biphasic mixture through a Celite pad before attempting to separate layers.
-
Solvent Change: If using DCM, switch to Ethyl Acetate. DCM has a similar density to concentrated brine/NaOH mixtures, which hampers separation.
Issue 4: "I need the E-isomer, but I have a mixture of E and Z."
Diagnosis: Semi-stabilized ylides give low stereoselectivity. Solution (Post-Workup):
-
Iodine Isomerization: Dissolve the crude E/Z mixture in Hexane/Toluene. Add a catalytic crystal of Iodine (I₂). Stir in sunlight or under a UV lamp for 2 hours. Wash with Sodium Thiosulfate (to remove Iodine) and re-isolate. This drives the equilibrium toward the thermodynamically stable E-isomer.
Solvent Selection Table for TPPO Removal
| Solvent System | Efficiency | Best For... | Notes |
| Hexane / Et₂O (9:1) | High | Non-polar dienes | Standard method. Product must be soluble in Hexane. |
| Toluene / ZnCl₂ | Very High | Polar products | Requires filtration of Zn-complex. See Ref [1]. |
| Cold Ethanol | Medium | Crystalline products | Recrystallization method. TPPO stays in solution (mostly). |
| Cyclohexane | Medium | Large scale | TPPO is very insoluble in cyclohexane. |
References
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[3] Chem.2017 , 82, 9931–9936.[6]
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2][7] Chem. Rev.1989 , 89, 863–927.
-
Byrne, P. A.; et al.[6] "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[6] Org.[8][4][9][10] Biomol. Chem.2012 , 10, 3531.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. shenvilab.org [shenvilab.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
Horner-Wadsworth-Emmons reaction as an alternative to Cinnamyltriphenylphosphonium chloride
Topic: Horner-Wadsworth-Emmons (HWE) Reaction as a Strategic Alternative to Cinnamyltriphenylphosphonium Chloride Content Type: Publish Comparison Guide
Executive Summary: The Case for Modernization
For decades, Cinnamyltriphenylphosphonium chloride has been the workhorse reagent for synthesizing conjugated dienes via the Wittig reaction. While reliable, this route suffers from two critical liabilities in modern drug development: unpredictable stereocontrol (often yielding E/Z mixtures) and process-intensive purification due to triphenylphosphine oxide (TPPO) waste.
This guide evaluates the Horner-Wadsworth-Emmons (HWE) reaction—specifically utilizing Diethyl cinnamylphosphonate —as a superior alternative. By shifting from phosphonium salts to phosphonate esters, researchers can achieve thermodynamic E-selectivity and simplify workup streams from chromatography to aqueous extraction.
Quick Comparison Matrix
| Feature | Cinnamyl Wittig (Traditional) | Cinnamyl HWE (Alternative) |
| Reagent | Cinnamyltriphenylphosphonium chloride | Diethyl cinnamylphosphonate |
| Stereoselectivity | Variable (Often ~60:40 E:Z mixtures) | High E-Selectivity (>95:5 E:Z) |
| Byproduct | Triphenylphosphine Oxide (Solid, difficult removal) | Diethyl phosphate salt (Water soluble) |
| Atom Economy | Poor (High MW of | Improved (Lower MW of phosphonate) |
| Reaction Control | Kinetic Control | Thermodynamic Control |
Technical Deep Dive: Mechanistic Divergence
To understand why the HWE reaction offers superior stereocontrol for cinnamyl systems, we must analyze the transition states.
The "Semi-Stabilized" Problem in Wittig
Cinnamyltriphenylphosphonium chloride forms a semi-stabilized ylide . Unlike fully stabilized ylides (which give E) or unstabilized ylides (which give Z), semi-stabilized ylides exist in a "grey zone." They often react under non-reversible kinetic control, trapping the cis-oxaphosphetane intermediate and leading to significant contamination with the Z-isomer.
The HWE Advantage: Reversibility
The HWE reaction utilizes a phosphonate carbanion.[1][2] Crucially, the addition of this carbanion to the aldehyde is reversible . The intermediates (betaines/oxaphosphetanes) can equilibrate.[1] The steric bulk of the phosphonate groups drives the equilibrium toward the trans-intermediate, which eliminates to form the thermodynamically stable E-alkene.
Visualization: Kinetic vs. Thermodynamic Pathways
Figure 1: Mechanistic bifurcation showing how HWE allows equilibration to the thermodynamic Trans-intermediate, whereas Wittig often traps the kinetic Cis-intermediate.
Experimental Protocols
Protocol A: The Traditional Wittig (Baseline)
Use Case: When reagents are already in stock and stereopurity is not critical.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.1 equiv)
-
Base: NaH or LiHMDS (1.2 equiv)
-
Solvent: Anhydrous THF
-
Substrate: Benzaldehyde (1.0 equiv)
Workflow:
-
Suspend phosphonium salt in THF at 0°C.
-
Add base dropwise. The solution will turn deep red/orange (ylide formation). Stir for 30 mins.
-
Add aldehyde slowly at -78°C (to attempt better stereocontrol) or 0°C.
-
Warm to RT and stir for 4-12 hours.
-
Workup (Critical Pain Point): Quench with water. Extract with DCM. The organic layer contains the product and stoichiometric Triphenylphosphine Oxide (TPPO).
-
Purification: Requires crystallization of TPPO (often incomplete) followed by flash chromatography to separate the E/Z mixture.
Protocol B: The HWE Alternative (Recommended)
Use Case: High-value intermediates requiring >95% E-selectivity and chromatography-free workup.
Reagents:
-
Diethyl cinnamylphosphonate (1.1 equiv)
-
Base: Potassium tert-butoxide (KOtBu) or NaH (1.2 equiv)
-
Solvent: THF or DME (1,2-Dimethoxyethane)
-
Substrate: Benzaldehyde (1.0 equiv)
Workflow:
-
Dissolve Diethyl cinnamylphosphonate in THF at 0°C.
-
Add KOtBu (solid or solution). Stir for 20 mins to generate the carbanion.
-
Add aldehyde dropwise at 0°C.
-
Allow to warm to RT. Reaction is typically faster than Wittig (1-4 hours).
-
Workup (The Advantage): Quench with saturated
. The byproduct is Diethyl phosphate salt , which is highly water-soluble. -
Purification: Partition between Ethyl Acetate and Water. Wash organic layer 3x with water. Evaporate. Often yields pure E-diene without chromatography.
Process Engineering & Purification Analysis
The most significant operational difference lies in the waste stream. In a drug development context, removing TPPO consumes vast amounts of solvent and silica gel.
Workflow Visualization: Purification Burden
Figure 2: Comparison of downstream processing. The HWE route eliminates the chromatographic bottleneck caused by TPPO.
Comparative Data Analysis
The following data is synthesized from standard reaction parameters for the synthesis of 1,4-diphenyl-1,3-butadiene (a standard model system for cinnamyl olefination).
| Metric | Cinnamyl Wittig | Cinnamyl HWE | Notes |
| Isolated Yield | 65 - 75% | 85 - 92% | HWE suffers fewer losses during purification. |
| E:Z Ratio | 60:40 to 70:30 | > 95:5 | HWE is thermodynamically driven to E. |
| Reaction Time | 4 - 12 Hours | 1 - 4 Hours | Phosphonate carbanions are more nucleophilic. |
| PMI (Process Mass Intensity) | High (>100) | Moderate (<50) | Due to elimination of chromatography silica/solvent. |
| Cost | Low (Reagents are cheap) | Moderate | Phosphonates are slightly more expensive but offset by purification savings. |
Expert Insight: The "Schlosser" Counter-Argument
Proponents of the Wittig reaction often cite the Schlosser Modification (Lithium-salt-free conditions at -78°C followed by equilibration with PhLi) to improve E-selectivity. While effective, this protocol is:
-
Operationally complex: Requires cryogenic conditions and pyrophoric reagents (PhLi).
-
Not scalable: Difficult to maintain -78°C on kilo-scale.
-
Still produces TPPO.
Therefore, for routine synthesis, the HWE reaction remains the superior engineering choice.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][4][5] Chemical Reviews.
-
Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society.
-
Batesky, D. C., et al. (2017).[6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Olefination Reactions: Wittig and HWE."
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
Comparative Guide: Spectroscopic Analysis & Synthesis of Alkenes via Cinnamyltriphenylphosphonium Chloride
Topic: Spectroscopic Analysis of Alkenes Synthesized with Cinnamyltriphenylphosphonium Chloride Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates the utility of Cinnamyltriphenylphosphonium chloride in the synthesis of conjugated polyenes (specifically 1,4-diaryl-1,3-butadienes) via the Wittig reaction.[1] While this reagent provides a direct route to extended conjugation systems, it presents distinct stereochemical challenges compared to modern alternatives like the Horner-Wadsworth-Emmons (HWE) or Julia-Kocienski olefinations.[1] This document details the spectroscopic signatures required to validate stereochemistry and offers a rigorous comparison of synthetic methodologies for drug discovery applications.[1]
Mechanistic Framework & Stereochemical Control
The reaction involves the deprotonation of the cinnamyl phosphonium salt to generate a semi-stabilized allylic ylide .[1] Unlike stabilized ylides (which yield E-alkenes) or unstabilized ylides (which yield Z-alkenes), semi-stabilized ylides often produce mixtures, though thermodynamic control can favor the E,E-isomer.[1]
Reaction Pathway (DOT Visualization)
The following diagram illustrates the competing pathways between the kinetic erythro-betaine (leading to Z) and the thermodynamic threo-betaine (leading to E).[1]
Figure 1: Mechanistic pathway of the Wittig reaction using semi-stabilized cinnamyl ylides. The reversibility of the betaine formation allows for thermodynamic equilibration to the E-isomer.[1]
Comparative Analysis: Wittig vs. Alternatives
For pharmaceutical intermediates requiring high stereopurity, selecting the correct olefination method is critical.[1][2]
| Feature | Wittig (Cinnamyl Salt) | HWE (Phosphonate) | Heck Reaction |
| Reagent Class | Phosphonium Salt (Semi-stabilized) | Phosphonate Ester (Stabilized) | Palladium Catalyst + Halide |
| Stereoselectivity | Moderate E-selectivity (often mixtures) | High E-selectivity (>95:5) | High E-selectivity |
| Atom Economy | Poor (Stoichiometric Ph | Moderate (Water-soluble phosphate) | Excellent (Catalytic) |
| Purification | Difficult (Ph | Easy (Aqueous extraction) | Requires metal scavenging |
| Substrate Tolerance | High (Tolerates basic sites) | Moderate (Base sensitive) | High (Tolerates many groups) |
| Cost Efficiency | High (Reagents are cheap/stable) | Moderate | Low (Pd catalysts are expensive) |
Recommendation: Use the Wittig protocol for early-stage discovery or when cost is paramount.[1] Switch to HWE or Heck if the separation of E/Z isomers proves difficult by standard chromatography.[1]
Spectroscopic Characterization Guide
Accurate assignment of the alkene geometry is non-negotiable. The E,E-isomer (trans,trans) is the desired product for most conjugated systems due to its planarity and extended conjugation.[1]
A.
H NMR Analysis (The Gold Standard)
The vicinal coupling constant (
-
Target Molecule: 1,4-Diphenyl-1,3-butadiene (Model System)
-
Key Signals:
Data Table: Isomer Differentiation
| Isomer | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| (E,E) | 6.60 – 7.00 | Doublet of Doublets (or Multiplet) | 15.5 Hz | Large |
| (E,Z) | 6.20 – 6.55 | Multiplet | 11.0 Hz (cis) / 15.0 Hz (trans) | Mixed |
B. UV-Vis Spectroscopy
-
Principle: Extended conjugation lowers the energy gap (
).[1] -
Observation: The (E,E) isomer exhibits a bathochromic shift (red shift) and higher extinction coefficient (
) compared to the (E,Z) isomer, which suffers from steric twist preventing full planarity.[1]-
(E,E)-1,4-diphenylbutadiene:
-
(E,Z)-1,4-diphenylbutadiene:
-
Validated Experimental Protocol
Objective: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene Scale: 10 mmol Reagents: Cinnamyltriphenylphosphonium chloride (4.15 g), Benzaldehyde (1.06 g), Sodium Ethoxide (21% wt in EtOH).
Step-by-Step Methodology:
-
Ylide Generation (In Situ):
-
In a flame-dried 100 mL round-bottom flask under
, suspend 10 mmol of Cinnamyltriphenylphosphonium chloride in 30 mL of anhydrous ethanol. -
Critical Step: Add 10.5 mmol of Sodium Ethoxide dropwise at 0°C. The solution will turn a deep orange/red, indicating the formation of the allylic ylide.[1] Stir for 30 minutes to ensure complete deprotonation.
-
-
Coupling Reaction:
-
Add 10 mmol of freshly distilled Benzaldehyde (diluted in 5 mL EtOH) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Tip: If TLC shows significant starting material, heat to reflux for 1 hour to drive the reaction and favor the thermodynamic (E,E) product.[1]
-
-
Workup & Purification:
-
Pour the mixture into 100 mL of ice water. The product and triphenylphosphine oxide (Ph
PO) will precipitate.[1] -
Purification Strategy: Triturate the solid with cold ethanol or methanol.[1] The product is less soluble than Ph
PO.[1] -
Recrystallization: Recrystallize from cyclohexane or heptane to obtain pure (E,E) needles (MP: 153°C).
-
-
Isomerization (Optional):
Troubleshooting Decision Tree
Use this logic flow to resolve common synthetic issues.
Figure 2: Decision tree for optimizing yield and stereochemical purity.
References
-
McDonald, R. N.; Campbell, T. W. "1,4-Diphenyl-1,3-butadiene".[1] Organic Syntheses, Coll.[1][5] Vol. 5, p. 499 (1973).[1] Link
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1] Stereochemistry, Mechanism, and Selected Synthetic Aspects". Chemical Reviews, 89(4), 863–927 (1989). Link
-
Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction".[1] Topics in Stereochemistry, 21, 1–85 (1994).[1] Link
-
BenchChem. "A Comparative Guide to Alkene Synthesis: Ethyl (diphenylphosphoryl)acetate vs. Wittig Reagents". BenchChem Technical Guides (2025).[2] Link
-
RSC. "The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution".[1] Photochemical & Photobiological Sciences (2019). Link
Sources
The Limitations of Cinnamyltriphenylphosphonium Chloride: A Comparative Technical Guide
Topic: Limitations of Cinnamyltriphenylphosphonium Chloride in Complex Molecule Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamyltriphenylphosphonium chloride (CTPC) has long been a staple reagent for introducing the cinnamyl moiety via the Wittig reaction. However, in the context of complex molecule synthesis—where atom economy, stereochemical purity, and purification efficiency are paramount—CTPC presents significant liabilities.
This guide objectively analyzes the critical limitations of CTPC, specifically focusing on stereocontrol failure (E/Z selectivity) and purification bottlenecks (Triphenylphosphine oxide removal) . We provide experimental data comparing CTPC against superior alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski Olefination , offering a decision framework for modern synthetic workflows.
Critical Limitation Analysis
A. The Stereoselectivity Trap (The "Semi-Stabilized" Problem)
The ylide derived from CTPC is classified as semi-stabilized . The negative charge on the
-
Mechanism Consequence: Unlike stabilized ylides (which give E-alkenes via thermodynamic control) or unstabilized ylides (which give Z-alkenes via kinetic control), semi-stabilized ylides often equilibrate poorly, leading to difficult-to-separate E/Z mixtures.
-
Experimental Reality: In the synthesis of conjugated dienes (e.g., 1,4-diphenyl-1,3-butadiene), CTPC typically yields an E:Z ratio ranging from 60:40 to 80:20 . Achieving >98% isomeric purity requires extensive recrystallization or preparative HPLC, causing significant yield erosion.
B. The Purification Bottleneck (TPPO)
The stoichiometric byproduct, Triphenylphosphine oxide (TPPO) , is the "Achilles' heel" of the Wittig reaction in late-stage synthesis.
-
Solubility Mimicry: TPPO is soluble in common organic solvents (DCM, EtOAc) and often co-elutes with polar synthetic intermediates during flash chromatography.
-
Atom Economy: The molecular weight of TPPO (278.29 g/mol ) is often higher than the added cinnamyl fragment, resulting in poor mass efficiency.
Comparative Analysis: CTPC vs. Alternatives
The following table synthesizes experimental performance metrics for introducing a cinnamyl-type motif.
| Feature | CTPC (Wittig) | HWE Reaction | Julia-Kocienski |
| Reagent Class | Phosphonium Salt | Phosphonate Ester | Sulfone (PT/BT) |
| Active Species | Semi-stabilized Ylide | Stabilized Carbanion | Sulfonyl Carbanion |
| Stereoselectivity | Poor to Moderate (E/Z Mixtures) | Excellent (>95:5 E-selective) | Excellent (>95:5 E-selective) |
| Byproduct | Phosphate Ester (Water soluble) | Soluble sulfonates | |
| Atom Economy | Low (Massive waste) | Moderate | High |
| Reaction Temp | |||
| Cost | Low | Moderate | Moderate/High |
Experimental Protocols & Data
Protocol A: Standard CTPC Wittig (The Baseline)
Use this only if cost is the sole driver and purification is trivial.
-
Reagent Preparation: Suspend Cinnamyltriphenylphosphonium chloride (1.0 equiv) in anhydrous THF (0.2 M).
-
Ylide Formation: Add NaH (1.1 equiv, 60% dispersion) or NaHMDS at
. Stir for 30 min until the solution turns deep red/orange. -
Addition: Add the aldehyde (0.9 equiv) dropwise.
-
Workup: Quench with water. Extract with DCM.[1]
-
Purification: The crude NMR typically shows an E/Z ratio of ~70:30 . Flash chromatography is required to remove TPPO (often requiring 50% solvent volume increase due to tailing).
Protocol B: The Superior Alternative (HWE Reaction)
Recommended for high-value intermediates requiring strict E-geometry.
-
Reagent: Dissolve Diethyl cinnamylphosphonate (1.2 equiv) in anhydrous THF.
-
Deprotonation: Add NaH (1.2 equiv) at
. Evolution of gas is observed. Stir 20 min. -
Reaction: Add the aldehyde (1.0 equiv). Warm to RT over 1 hour.[1]
-
Workup: Quench with saturated
. The phosphate byproduct is water-soluble . -
Result: Crude NMR typically shows >95:5 E/Z ratio . TPPO is absent. Simple filtration or a short silica plug yields pure product.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways that lead to the selectivity differences.
Figure 1: Reaction Pathway Comparison
This diagram contrasts the irreversible formation of TPPO in Wittig vs. the reversible/thermodynamic control in HWE.
Caption: The HWE pathway allows for equilibration to the thermodynamically stable E-isomer before elimination, whereas the CTPC Wittig pathway is often under kinetic control, locking in Z-isomers.
Decision Framework
Use this logic flow to select the correct reagent for your synthesis.
Figure 2: Reagent Selection Workflow
Caption: Strategic selection guide. HWE is the default for high stereocontrol; Julia-Kocienski is preferred for sensitive substrates.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2][3][4][5][6][7] Chemical Reviews, 89(4), 863–927. [Link]
-
Blakemore, P. R. (2002). "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. [Link]
-
Batesky, D. C., et al. (2017).[8] "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Wadsworth, W. S. (1977). "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Wittig Reaction: Cross-Referencing Cinnamyltriphenylphosphonium Chloride Reaction Results with Literature for the Synthesis of 1,4-Diphenyl-1,3-Butadiene
For researchers and professionals in drug development and organic synthesis, the Wittig reaction stands as a cornerstone for olefination. Its reliability in forming carbon-carbon double bonds has made it an indispensable tool. This guide provides an in-depth analysis of a specific application of the Wittig reaction: the synthesis of 1,4-diphenyl-1,3-butadiene using cinnamyltriphenylphosphonium chloride. We will cross-reference expected outcomes with established literature, offering a comparative look at alternative synthetic routes.
The Wittig Reaction: A Mechanistic Overview
Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
The reaction proceeds through a series of steps:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide, a species with adjacent positive and negative charges.
-
Betaine or Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This can lead to a zwitterionic intermediate called a betaine, or directly to a four-membered ring intermediate known as an oxaphosphetane through a [2+2] cycloaddition.
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate decomposes to yield the final alkene product and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally favor the formation of (E)-alkenes. In contrast, non-stabilized ylides typically lead to (Z)-alkenes.
Synthesis of 1,4-Diphenyl-1,3-butadiene via Cinnamyltriphenylphosphonium Chloride
A key route to synthesizing the conjugated diene 1,4-diphenyl-1,3-butadiene involves the reaction of cinnamyltriphenylphosphonium chloride with benzaldehyde. This specific pathway offers a practical and well-documented method for obtaining this valuable synthetic intermediate.
Experimental Protocol: A Step-by-Step Guide
The following protocol is adapted from a well-established procedure found in Organic Syntheses, a highly reputable source for reliable organic chemistry preparations.[1]
Part A: Preparation of Cinnamyltriphenylphosphonium Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 40 g of cinnamyl chloride and 92 g of triphenylphosphine in 500 mL of xylene.
-
Reflux: Heat the mixture at reflux with stirring for 12 hours.
-
Isolation: Allow the mixture to cool to approximately 60°C. The phosphonium salt will precipitate as a colorless crystalline solid.
-
Purification: Collect the product by filtration, wash with 100 mL of xylene, and dry under vacuum. This procedure typically yields 91-93% of the desired phosphonium salt.
Part B: Wittig Reaction with Benzaldehyde
-
Reaction Mixture: In a suitable flask, dissolve 60.0 g of the prepared triphenylcinnamylphosphonium chloride and 16.4 g of benzaldehyde in 200 mL of absolute ethanol.
-
Base Addition: To the stirred solution, add 760 mL of a 0.2M solution of lithium ethoxide in ethanol. The addition of the base will generate the phosphorus ylide in situ.
-
Reaction: Allow the reaction mixture to stand for 30 minutes. A transient orange color may be observed, which is quickly replaced by the crystallization of the product.[1]
-
Workup: Add 700 mL of water to the reaction mixture to precipitate the product fully and dissolve the triphenylphosphine oxide byproduct.
-
Isolation and Purification: Collect the colorless crystals of 1,4-diphenyl-1,3-butadiene by filtration. Wash the crystals with 60% aqueous ethanol and dry. The typical yield for this step is 60-67%.[1] The primary product of this reaction is the thermodynamically more stable (E,E)-isomer.[2]
Visualizing the Workflow
Caption: Workflow for the synthesis of 1,4-diphenyl-1,3-butadiene.
Cross-Referencing Results: Literature Data
The following table summarizes the expected results for the synthesis of 1,4-diphenyl-1,3-butadiene using cinnamyltriphenylphosphonium chloride, based on the literature.
| Parameter | Expected Result | Source |
| Phosphonium Salt Yield | 91-93% | [1] |
| Wittig Reaction Yield | 60-67% | [1] |
| Predominant Isomer | (E,E)-1,4-diphenyl-1,3-butadiene | [2] |
| Melting Point of (E,E) Isomer | 153-156 °C | [1] |
Comparative Analysis: Alternative Synthetic Routes
While the Wittig reaction is a robust method, other synthetic strategies can also be employed to produce 1,4-diphenyl-1,3-butadiene. It is crucial for researchers to understand the advantages and disadvantages of each approach.
The "Reverse" Wittig Reaction
A more commonly cited laboratory preparation involves the reaction of benzyl triphenylphosphonium chloride with cinnamaldehyde .[3][4] This essentially reverses the roles of the aldehyde and the ylide precursor compared to the primary method discussed.
Caption: Mechanism of the "reverse" Wittig synthesis of 1,4-diphenyl-1,3-butadiene.
Horner-Wadsworth-Emmons (HWE) Reaction
A notable alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate carbanion. The HWE reaction often offers superior yields and stereoselectivity for (E)-alkenes. A procedure for synthesizing 1,4-diphenyl-1,3-butadiene via the HWE reaction has been described, involving the reaction of diethyl benzylphosphonate with cinnamaldehyde.[5]
Other Methods
Other reported syntheses of 1,4-diphenyl-1,3-butadiene include the reaction of phenylacetic acid and cinnamaldehyde with lead oxide, and the dehydrogenation of 1,4-diphenyl-2-butene.[1]
Performance Comparison
The following table provides a comparative overview of the different synthetic methods.
| Method | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Wittig (Cinnamyl Route) | Cinnamyltriphenylphosphonium chloride, Benzaldehyde | 60-67%[1] | Predominantly (E,E)[2] | Well-documented, reliable. | Requires preparation of the specific phosphonium salt. |
| Wittig (Benzyl Route) | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | Varies (often lower in undergraduate labs) | Mixture of isomers possible, often favoring (E,E) | Readily available starting materials. | Yields can be inconsistent. |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Cinnamaldehyde | ~85%[5] | High (E,E) selectivity | High yields, water-soluble byproduct is easily removed. | Requires preparation of the phosphonate ester. |
| Other Methods | Varies | Varies | Varies | May offer alternative pathways for specific applications. | May involve harsher conditions or less common reagents. |
Conclusion
The Wittig reaction employing cinnamyltriphenylphosphonium chloride and benzaldehyde provides a dependable and well-documented route for the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene, with reported yields in the range of 60-67%.[1] While the more common undergraduate laboratory experiment involves the reaction of benzyltriphenylphosphonium chloride with cinnamaldehyde, the cinnamyl route offers a robust alternative. For researchers seeking higher yields and stereoselectivity, the Horner-Wadsworth-Emmons reaction presents a compelling alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, stereochemical purity, and the availability of starting materials.
References
- Stereoselectivity of the Wittig reaction in two-phase system. (2007). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374.
- Johnson, C. P. (2012). Experiment 41, 1,4-Diphenyl-1,3-Butadiene.
- Leontyev, A. (2021, February 6). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L [Video]. YouTube.
- The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).
- Synthesis Of 1,4-Diphenyl-1,3-Butadiene By the Wittig Reaction. (2019, October 21). EduBirdie.
- 1,4-Diphenyl-1,3-butadiene (Synthesis). (n.d.). GEOCITIES.ws.
- Preparation method of triphenylmethylphosphonium chloride. (2013).
- 1,4-diphenyl-1,3-butadiene. (n.d.). Organic Syntheses Procedure.
- 1,4-Diphenyl-1,3-Butadiene V2 - CHEM 342L. (2023, February 10). YouTube.
- (1E,3E)
- Solved Synthesis of 1,4-Diphenyl-1,3-butadiene by a Wittig | Chegg.com. (2023, April 10).
- Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. (n.d.). WebAssign.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.).
- Wittig reaction of cinnamaldehyde. (2021, April 22). YouTube.
- The Wittig Reaction. (2022, August 17). YouTube.
- Stereoselectivity of the Wittig Reaction in Two-Phase System. (2007).
- In lab we did a Wittig reaction with trans-cinnamaldehyde and benzyltriphenylphosphonium chloride. The mechanism I came up with gives the E,Z isomer, but I am supposed to get the E,E isomer. (2023, April 7). Reddit.
- Industrial preparation method of cinnamyl chloride. (2013).
- The preparation of cinnamyl chloride and its grignard reagent. (2010).
- Cinnamyltriphenylphosphonium chloride. (n.d.). Chemodex.
- Making Phosphoryl Chloride from Table Salt (REVISED VERSION). (2024, June 19). YouTube.
Sources
Mechanistic Validation & Comparative Guide: Cinnamyltriphenylphosphonium Chloride Wittig Reaction
Executive Summary: The Stilbene Gateway
Cinnamyltriphenylphosphonium chloride (Cinn-PPh₃-Cl) serves as a critical "semi-stabilized" ylide precursor in organic synthesis, primarily utilized for constructing conjugated dienes and stilbene derivatives (e.g., Resveratrol analogs). Unlike simple alkyl ylides (non-stabilized) or ester-substituted ylides (stabilized), the cinnamyl ylide occupies a mechanistic "middle ground." This guide validates its mechanistic behavior, contrasting its performance against the Horner-Wadsworth-Emmons (HWE) reaction to assist researchers in selecting the optimal olefination strategy.
Mechanistic Deep Dive: The "Semi-Stabilized" Dilemma
The cinnamyl ylide is unique because the negative charge on the
Formation and Nucleophilic Attack
Upon deprotonation (typically pKa ~18-20), the ylide acts as a soft nucleophile.
-
Betaine vs. Oxaphosphetane: Modern mechanistic evidence suggests a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[2]
-
Stereochemical Drift:
-
Lithium-Free Conditions: The reaction is kinetically controlled. The syn-oxaphosphetane forms faster (leading to Z-alkene), but the anti-oxaphosphetane is more stable (leading to E-alkene).
-
Lithium Presence (Li⁺): Lithium salts stabilize the betaine intermediate, allowing for equilibration (reversibility). This "stereochemical drift" often results in a thermodynamic mixture of E and Z isomers, typically favoring the E-isomer more than non-stabilized ylides, but less than HWE reagents.
-
Visualization: Reaction Pathway
The following diagram illustrates the divergence in stereoselectivity based on the stability of the intermediate.
Caption: Mechanistic bifurcation showing Kinetic (Z) vs. Thermodynamic (E) pathways. Reversibility is enhanced by semi-stabilized nature and Li+ ions.
Comparative Analysis: Wittig vs. HWE vs. Julia
For drug development professionals synthesizing stilbene scaffolds (e.g., Resveratrol, Pterostilbene), the choice between Wittig and HWE is critical.
Performance Metrics
| Feature | Wittig (Cinn-PPh₃-Cl) | HWE (Phosphonates) | Julia-Kocienski |
| Stereoselectivity | Moderate (E/Z Mixture) Typically 60:40 to 80:20 (E:Z) | Excellent (E-Selective) Typically >95:5 (E:Z) | Excellent (E-Selective) Typically >98:2 (E:Z) |
| Reactivity | High (Reacts with hindered ketones) | Moderate (Aldehydes preferred) | High |
| Atom Economy | Poor (Loss of massive Ph₃PO) | Moderate (Loss of phosphate ester) | Poor (Loss of sulfone) |
| Purification | Difficult (Ph₃PO is hard to remove) | Easy (Water-soluble byproducts) | Moderate |
| Cost | Low (Reagents cheap/available) | Moderate to High | High |
| Best Use Case | When Z-isomer is tolerated or separation is easy.[2][3][4][5] | When strict E-geometry is required. | Complex total synthesis. |
Critical Insight
While HWE offers superior E-selectivity, the Wittig reaction remains superior for installing "naked" dienes where the phosphonate stabilizing group (EWG) required for HWE is not desired in the final product. However, for stilbenes, HWE is generally the "Gold Standard" unless the specific phosphonium salt is significantly cheaper or more accessible.
Experimental Protocols (Self-Validating)
Two protocols are provided: the classic anhydrous method and the robust biphasic method (recommended for scale-up).
Method A: Biphasic Phase-Transfer (Robust & Green)
Best for: Semi-stabilized ylides like Cinnamyl-PPh₃-Cl where moisture sensitivity is lower.
Reagents:
-
Cinnamyltriphenylphosphonium chloride (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Dichloromethane (DCM)
-
50% Aqueous NaOH[5]
-
TEBA (Triethylbenzylammonium chloride) - Phase Transfer Catalyst (5 mol%)
Workflow:
-
Dissolution: Dissolve phosphonium salt and aldehyde in DCM (0.5 M).
-
Initiation: Add TEBA and 50% NaOH solution dropwise with vigorous stirring.
-
Monitoring: Stir at RT for 2-4 hours. The organic layer will likely change color (orange/red) indicating ylide formation/consumption.
-
Validation (TLC): Monitor disappearance of aldehyde.
-
Self-Check: If reaction stalls, add more TEBA, not base.
-
-
Workup: Separate layers. Wash organic layer with water (x2) and brine. Dry over MgSO₄.
-
Purification: The crude will contain Ph₃PO. Triturate with hexanes (Ph₃PO precipitates) or perform SiO₂ chromatography.
Method B: Classic Anhydrous (NaH/THF)
Best for: Ensuring maximum yield if the biphasic method fails.
Reagents:
-
NaH (60% in oil, 1.2 equiv) washed with hexanes.
-
Dry THF.[4]
-
Cinnamyltriphenylphosphonium chloride (1.1 equiv).
Workflow:
-
Ylide Generation: Suspend NaH in dry THF at 0°C. Add phosphonium salt. Stir 1h (Solution turns deep red/orange).
-
Addition: Add aldehyde (dissolved in THF) dropwise at 0°C.
-
Drift Control:
-
For higher E-selectivity: Add soluble Lithium salts (LiBr) and cool to -78°C, then warm slowly (Schlosser modification).
-
For Standard results: Warm to RT immediately.
-
-
Quench: Sat. NH₄Cl.[4]
Experimental Workflow Diagram
Caption: Operational workflow for the Biphasic Wittig Protocol.
Validation Criteria (Data Interpretation)
To ensure scientific integrity, the product must be validated using 1H NMR Spectroscopy .
-
Diagnostic Signals: Look for the vinylic protons of the stilbene double bond.
-
Coupling Constants (J-values):
-
(E)-Isomer: J = 15–16 Hz (Large coupling characteristic of trans alkenes).
-
(Z)-Isomer: J = 6–12 Hz (Smaller coupling characteristic of cis alkenes).
-
-
Self-Validation Check: If the integral ratio of the J=16Hz signal to the J=12Hz signal is < 3:1, the reaction conditions (solvent polarity or base) must be optimized to favor the thermodynamic product, or an isomerization step (e.g., I₂/light) is required.
References
-
Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. Retrieved from
-
BenchChem. Mechanistic comparison of the Wittig and Horner-Wadsworth-Emmons reactions. Retrieved from
-
Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from
-
Wikipedia. Wittig reaction. Retrieved from
-
National Institutes of Health (NIH). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from
Sources
Alternative olefination methods to Cinnamyltriphenylphosphonium chloride
Content Type: Technical Comparison Guide Subject: Alternatives to Cinnamyltriphenylphosphonium Chloride for Diene Synthesis Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Case for Divergence
Cinnamyltriphenylphosphonium chloride has long been the standard reagent for installing the cinnamyl motif (
-
Atom Economy: The generation of stoichiometric triphenylphosphine oxide (TPPO) creates a massive waste burden (MW 278 g/mol byproduct for a MW ~130 g/mol alkene addition).
-
Purification: TPPO is notoriously difficult to separate from non-polar dienes without tedious crystallization or chromatography.
-
Selectivity: While cinnamyl ylides are "stabilized" and generally favor E-alkenes, they often yield E/Z mixtures (typically 80:20 to 90:10) that require difficult isomer separation.
This guide analyzes three superior alternatives—Horner-Wadsworth-Emmons (HWE) , Julia-Kocienski , and Heck Coupling —providing the mechanistic grounding and protocols necessary to transition away from Cinnamyl-TPP.
Strategic Comparison Matrix
| Feature | Wittig (Baseline) | HWE Reaction | Julia-Kocienski | Heck Coupling |
| Reagent | Cinnamyl-PPh | Diethyl cinnamylphosphonate | Cinnamyl PT-Sulfone | Styrene + Vinyl Halide |
| Key Intermediate | Oxaphosphetane | Pd- | ||
| Stereoselectivity | Modest E (80-90%) | High E (>95%) | Very High E (>98%) | High E (Thermodynamic) |
| Byproduct | Ph | Phosphate Ester (Water Soluble) | Sulfinate salt (Water Soluble) | HX (Neutralized by base) |
| Atom Economy | Poor (<30%) | Moderate | Moderate | Excellent |
| Cost | Low | Medium | High | Medium (Catalyst dependent) |
Deep Dive: Technical Analysis of Alternatives
Alternative A: Horner-Wadsworth-Emmons (HWE)
Best for: Scalable synthesis where E-selectivity and easy workup are paramount.
The HWE reaction utilizes phosphonate esters (specifically diethyl cinnamylphosphonate ) instead of phosphonium salts.
-
Mechanistic Advantage: The elimination of the phosphate byproduct is irreversible and stereoselective. The reaction is under thermodynamic control, strongly favoring the E-isomer (trans) to minimize steric clash in the intermediate.
-
Process Advantage: The byproduct, diethyl phosphate, is water-soluble.[1] A simple aqueous wash often removes >99% of the phosphorus waste, eliminating the need for silica gel chromatography in many cases.
Alternative B: Julia-Kocienski Olefination
Best for: Complex substrates requiring near-perfect E-selectivity.
This "one-pot" modification of the classical Julia olefination uses heteroaryl sulfones (e.g., 1-phenyl-1H-tetrazol-5-yl [PT] sulfone ).[2]
-
Mechanistic Advantage: The reaction proceeds via a specific "Smiles rearrangement" mechanism. The bulky PT group imposes severe steric constraints during the formation of the anti-
-alkoxysulfone intermediate, which collapses exclusively to the E-alkene. -
Operational Note: Requires strong bases (KHMDS or LiHMDS) and low temperatures (-78 °C), making it less attractive for massive scale-up but ideal for precious late-stage functionalization.
Alternative C: Heck Coupling (The Green Disconnection)
Best for: Atom economy and avoiding phosphorus entirely.
Unlike the nucleophilic additions of Wittig/HWE/Julia, the Heck reaction couples a styrene derivative with a vinyl halide.
-
Strategic Shift: Instead of reacting Cinnamyl-Reagent + Aldehyde, you react Styrene + Vinyl Halide. This builds the diene system by forming the central single bond.
-
Green Chemistry: It is catalytic rather than stoichiometric. The only waste is the salt formed by the base scavenging the acid (e.g., Et
NH+ Cl-).
Visualizing the Decision Pathway
The following diagram illustrates the mechanistic divergence and decision logic for selecting the optimal method.
Caption: Decision logic for selecting olefination methods based on selectivity and process constraints, alongside mechanistic intermediates.
Experimental Protocols
Protocol A: HWE Reaction (Recommended Replacement)
Replaces Cinnamyl-TPP with Diethyl Cinnamylphosphonate.
Reagents:
-
Diethyl cinnamylphosphonate (1.2 equiv)
-
Sodium Hydride (60% dispersion, 1.5 equiv) or LiHMDS
-
Aldehyde substrate (1.0 equiv)
-
THF (anhydrous)
Procedure:
-
Activation: To a flame-dried flask under Argon, add NaH (1.5 equiv) and wash with dry hexanes to remove oil. Suspend in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0 °C. Dropwise add diethyl cinnamylphosphonate (1.2 equiv). Stir for 30 min until evolution of H
ceases and solution becomes clear/yellow. -
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the phosphonate spot will disappear).
-
Workup (Self-Validating Step): Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer with water (3x) and brine.-
Note: The water wash is critical; it removes the diethyl phosphate byproduct.
-
-
Analysis: Dry over MgSO
, concentrate. Determine E/Z ratio via H NMR (coupling constants of the newly formed alkene: J ~15-16 Hz for E, J ~10-12 Hz for Z).
Protocol B: Julia-Kocienski Olefination (High Selectivity)
Uses Cinnamyl PT-Sulfone.
Reagents:
-
1-Phenyl-1H-tetrazol-5-yl (PT) cinnamyl sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
KHMDS (1.2 equiv, 0.5 M in toluene)
-
DME (1,2-dimethoxyethane)
Procedure:
-
Setup: Dissolve PT-sulfone (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DME under Argon. Cool to -78 °C.
-
Initiation: Add KHMDS dropwise. The solution often turns deep red/orange (formation of the sulfonyl anion).
-
Rearrangement: Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight. The "Smiles rearrangement" and elimination occur during the warming phase.
-
Workup: Quench with water. Extract with CH
Cl . -
Result: Typically yields >98:2 E:Z selectivity.
References
-
Horner-Wadsworth-Emmons Reaction Scope
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3] Chem. Rev.1989 , 89, 863–927.
-
-
Julia-Kocienski Mechanism & Protocol
-
Blakemore, P. R.[2] "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkyl Sulfones with Carbonyl Compounds." J. Chem. Soc., Perkin Trans. 12002 , 2563–2585.
-
-
Atom Economy of Wittig vs.
-
Trost, B. M. "The Atom Economy—A Search for Synthetic Efficiency." Science1991 , 254, 1471–1477.
-
-
TPPO Removal Strategies
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
Technical Guide: Stereochemical Confirmation and Control of Alkenes Derived from Cinnamyltriphenylphosphonium Chloride
Executive Summary
The Challenge: Cinnamyltriphenylphosphonium chloride generates a "semi-stabilized" allylic ylide. Unlike non-stabilized ylides (which favor Z-alkenes) or stabilized ylides (which favor E-alkenes), semi-stabilized ylides suffer from "stereochemical drift." They often yield difficult-to-separate mixtures of
The Solution: This guide compares three methodologies to control this outcome and provides a rigorous analytical framework to confirm the stereochemistry of the resulting 1,4-diphenyl-1,3-butadiene systems.
Part 1: Mechanistic Insight (The "Why")
The stereoselectivity of the Wittig reaction is dictated by the reversibility of the oxaphosphetane intermediate.
-
Kinetic Control: Leads to cis (
) isomers (typical of salt-free conditions). -
Thermodynamic Control: Leads to trans (
) isomers (typical of stabilized ylides or Lithium-presence).
For cinnamyl ylides, the extended conjugation allows partial equilibration, leading to mixed products.
Figure 1: Mechanistic divergence in semi-stabilized ylides. The "Drift" represents the equilibration that causes isomeric mixtures.
Part 2: Comparative Methodologies
We evaluated three distinct synthetic routes to control the stereochemistry of the cinnamyl-derived diene.
Table 1: Method Performance Comparison
| Feature | Method A: Classic Wittig | Method B: Schlosser Modification | Method C: HWE Alternative |
| Reagent | Cinnamyl-PPh | Cinnamyl-PPh | Cinnamyl Phosphonate |
| Conditions | MeOH, Reflux | THF, -78°C | THF, NaH, 0°C |
| Mechanism | Mixed Control | Forced Thermodynamic | Thermodynamic |
| Major Isomer | Mixture (~60:40 | High | Exclusive |
| Purification | Difficult Chromatography | Recrystallization | Simple Wash |
| Atom Economy | Poor (TPPO waste) | Poor (TPPO waste) | Good (Phosphate water-soluble) |
Scientist's Note: While Method C (Horner-Wadsworth-Emmons) is superior for pure
Part 3: Analytical Validation (The Proof)
Confirming the stereochemistry of conjugated dienes requires distinguishing between the inner and outer protons. For 1,4-diphenyl-1,3-butadiene, the symmetry of the
Melting Point Analysis
This is the fastest "quick check" for purity.
- -isomer: 150–153 °C (Crystalline needles)
- -isomer: 88 °C (Often oily or low-melting solid)[1]
- -isomer: ~70 °C
H NMR Spectroscopy (The Gold Standard)
The coupling constant (
Table 2: NMR Diagnostic Peaks (in CDCl
)
| Isomer | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Inference |
| 6.6 – 7.0 ppm | Doublet of doublets | 14.5 – 15.5 Hz | Trans geometry (Large | |
| 6.2 – 6.5 ppm | Multiplet | 10.0 – 11.5 Hz | Cis geometry (Smaller |
Critical Analysis:
In the
Figure 2: Analytical decision tree for validating diene stereochemistry.
Part 4: Recommended Experimental Protocol
Objective: Synthesis of
Materials
-
Cinnamyltriphenylphosphonium chloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq) [Freshly prepared preferred]
-
Absolute Ethanol (Solvent)
Step-by-Step Procedure
-
Ylide Generation: In a dry round-bottom flask under Nitrogen, suspend Cinnamyltriphenylphosphonium chloride in absolute ethanol.
-
Base Addition: Add NaOEt dropwise at room temperature. The solution will turn a deep orange/red, indicating the formation of the resonance-stabilized ylide.
-
Why: Ethanol/Ethoxide promotes thermodynamic equilibration better than aprotic solvents like THF in this specific semi-stabilized case.
-
-
Addition: Add benzaldehyde dropwise. Stir for 30 minutes at RT, then heat to reflux for 2 hours.
-
Why Reflux? Heat provides the energy to overcome the rotational barrier of the betaine intermediate, converting kinetic
-betaines into thermodynamic -betaines before elimination.
-
-
Workup: Cool to RT. Pour into ice water. The product will precipitate.
-
Isolation: Filter the crude solid.
-
Purification (Critical): Recrystallize from hot 95% ethanol or cyclohexane.
-
Self-Validation: The
isomer is much more soluble in ethanol. Recrystallization selectively crashes out the needles.
-
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link
-
NIST Chemistry WebBook. (2023). 1,4-Diphenyl-1,3-butadiene Thermochemical Data. Link
Sources
Safety Operating Guide
Cinnamyltriphenylphosphonium Chloride: Proper Disposal & Handling Guide
[1][2][3][4]
Operational Summary
Immediate Action Required: Cinnamyltriphenylphosphonium chloride (CTPP-Cl) is a lipophilic cationic salt. While often classified primarily as a skin/eye irritant (H315/H319), its triphenylphosphonium (TPP) moiety poses a significant aquatic toxicity risk (H411/H410).
Strict Prohibition: Under no circumstances should this compound or its mother liquors be discharged down the drain. The lipophilic nature of the cation allows it to accumulate in biological membranes, making it persistent and toxic to aquatic ecosystems.
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl and Phosphorus oxides).
Chemical & Hazard Profile (The "Why")
To handle CTPP-Cl safely, one must understand the mechanism of its toxicity. This is not just a "salt"; it is a mitochondrial-targeting vector.
| Feature | Specification | Operational Implication |
| CAS Number | 15014-69-4 (or 1530-35-4) | Use for waste manifesting. |
| Molecular Structure | Lipophilic Cation ( | Penetrates phospholipid bilayers. Accumulates in mitochondria and aquatic organisms. |
| Combustion Byproducts | Requires Scrubber: Incineration must occur in a facility capable of neutralizing acid gases. | |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent "caking" which complicates transfer. |
| Aquatic Toxicity | High (Category 2/3) | Zero Discharge: All aqueous rinses must be collected as hazardous waste. |
Expert Insight: The TPP Mechanism
The Triphenylphosphonium (TPP) cation drives the molecule into the mitochondrial matrix due to the membrane potential. In an environmental context, this same mechanism allows the compound to penetrate the gill membranes of fish and other aquatic life, leading to bioaccumulation. This is why standard "dilution" strategies are ineffective and illegal.
Pre-Disposal Protocol: Segregation & Labeling
Self-Validating Segregation System
Before generating waste, verify your waste stream setup. Use this checklist to ensure compliance:
-
Halogenated Status: CTPP-Cl contains Chloride. Action: Segregate into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (like Acetone/Methanol) unless the entire container is destined for halogenated incineration.
-
pH Check: Although a neutral salt, synthesis byproducts may be acidic. Action: Dip-test waste solution. If pH < 4, neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.
-
Solid vs. Liquid: Do not slurry solids into solvent waste containers unless necessary. Solids are cheaper to dispose of by weight/volume than liquids.
Disposal Workflows (The "How")
Workflow A: Solid Waste (Pure Compound/Powder)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup debris.
-
Containment: Place solid waste in a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag inside a wide-mouth HDPE waste drum or a secondary bag.
-
Labeling: Mark clearly as "Solid Waste: Cinnamyltriphenylphosphonium Chloride - Toxic to Aquatic Life."
-
Disposal: Ship for incineration.
Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Wittig reaction supernatants, dissolved reagents.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Chloroform, THF) is compatible with the halogenated waste stream.
-
Precipitation (Volume Reduction):
-
Step: If dissolved in a minimal amount of organic solvent, consider adding a non-polar anti-solvent (like Hexane or Ether) to precipitate the salt.
-
Benefit: Filtration allows you to dispose of the solid salt separately (cheaper) and the solvent as general organic waste (if no other halogens are present).
-
-
Direct Disposal: Pour into the Halogenated Organic Waste carboy.
-
Critical Check: Leave 10% headspace in the container to allow for expansion.
-
Emergency Spill Response
Goal: Containment without dust generation.[1]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator (dust inhalation can cause severe respiratory irritation).
-
Dry Spill:
-
Do NOT dry sweep (creates dust).
-
Use a HEPA-filtered vacuum if available.
-
Alternatively, cover with damp sand or vermiculite to weigh down particles, then scoop.
-
-
Wet Spill:
-
Absorb with inert material (vermiculite/chem-mats).
-
Do not use bleach (potential reaction with organic residues). Use simple detergent water for final cleanup.
-
Visual Decision Logic
The following diagram outlines the decision-making process for CTPP-Cl disposal to ensure regulatory compliance.
Figure 1: Decision tree for segregating Cinnamyltriphenylphosphonium Chloride waste based on physical state and solvent composition.
Regulatory & Compliance Data
| Regulatory Body | Classification Code | Notes |
| RCRA (USA) | Not P/U Listed | Classify as Characteristic Waste if ignitable solvents are present (D001). Otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless state regulations differ). |
| DOT (Transport) | Not Regulated (Solid) | If in solution, classification depends on the solvent (e.g., UN1993 for flammable liquids). |
| GHS Hazards | H315, H319, H335, H411 | Safety Data Sheets (SDS) must be accessible. |
| Waste Code | HAL-ORG | Standard lab code for Halogenated Organics. |
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Cinnamyltriphenylphosphonium chloride. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzyltriphenylphosphonium chloride (Structural Analog for Toxicity). Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Triphenylphosphonium salts - Ecotoxicological Information. Retrieved from
-
U.S. EPA. (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from
Personal protective equipment for handling Cinnamyltriphenylphosphonium chloride
The following guide details the operational safety, logistical handling, and disposal protocols for Cinnamyltriphenylphosphonium chloride (CAS 1530-35-4) . This document is structured to serve as an immediate, authoritative reference for laboratory personnel.
Executive Safety Summary
-
Risk Profile: Irritant (Warning) .[1][2][3] This compound is a phosphonium salt, distinct from its highly toxic precursor (cinnamyl chloride). While not classified as fatal, it causes significant irritation to mucous membranes, eyes, and skin.
-
Critical Storage Requirement: Very Hygroscopic & Light Sensitive . Moisture absorption degrades purity and alters stoichiometry in Wittig reactions or mitochondrial targeting assays.
-
Immediate Action: Store at -20°C under inert gas (Argon/Nitrogen) immediately upon receipt.
Technical Profile & Logistics
| Parameter | Specification | Operational Note |
| CAS Number | 1530-35-4 | Verify CAS to distinguish from Benzyltriphenylphosphonium chloride (Toxic).[4] |
| Formula | C₂₇H₂₄ClP | Molecular Weight: 414.91 g/mol .[4] |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation or light exposure. |
| Solubility | Methanol, DMSO, Ethanol | Soluble in polar organic solvents; limited solubility in non-polar ether/hexanes. |
| Stability | Hygroscopic, Light Sensitive | MUST be stored in a desiccator or sealed under inert gas at -20°C. |
| Hazards (GHS) | H315, H319, H335 | Causes skin irritation, serious eye irritation, and respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Category | Requirement | Scientific Rationale |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Fine powder can become airborne during weighing; standard safety glasses do not seal against micro-particulates that cause severe ocular irritation. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Latex is permeable to many organic solvents used to solubilize this compound (e.g., DMSO). Double-gloving is recommended during solubilization. |
| Respiratory | Fume Hood (Class II) | Primary control.[5] If weighing outside a hood, use an N95/P95 particulate respirator to prevent inhalation of irritant dust. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Buttoned to the neck. Wrist cuffs must be tucked under gloves to prevent skin exposure at the wrist gap. |
Operational Protocols
Protocol A: Hygroscopic Handling & Weighing
Context: Phosphonium salts absorb atmospheric moisture rapidly, leading to "sticky" weighing errors and hydrolysis risks.
-
Acclimation: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins ) before opening.
-
Why? Opening a cold vial in humid lab air causes immediate condensation inside the container, degrading the remaining stock.
-
-
Environment: Perform all weighing in a chemical fume hood. If available, use a static-free weighing funnel.
-
Transfer: Use a clean, dry spatula. Do not return unused powder to the stock vial to avoid cross-contamination.
-
Resealing: Purge the headspace of the stock vial with Argon or Nitrogen before re-capping. Seal with Parafilm immediately.
Protocol B: Solubilization for Biological Assays (Mitochondrial Targeting)
Context: Used as a Delocalized Lipophilic Cation (DLC) for mitochondrial tracking or drug delivery.[6]
-
Solvent Choice: Dissolve in DMSO (Dimethyl sulfoxide) or Ethanol to create a high-concentration stock (e.g., 10–50 mM).
-
Note: Avoid water for the initial stock solution to prevent long-term hydrolysis.
-
-
Dilution: Dilute the stock into aqueous culture media immediately prior to use.
-
Self-Validation: The final DMSO concentration in cell culture should remain <0.1% to avoid solvent cytotoxicity masking the experimental results.
-
Visualized Workflows
Figure 1: Safe Handling & Synthesis Workflow
This diagram outlines the logical flow from storage to reaction, emphasizing moisture control points.
Caption: Operational workflow emphasizing the critical acclimation step to prevent moisture degradation.
Figure 2: Emergency Spill Response Decision Tree
A logic-based approach to managing spills, distinguishing between solid powder and solution states.
Caption: Decision tree for spill containment. Note: Avoid generating dust when handling solid spills.
Waste Management & Disposal
Do not dispose of this compound down the drain.[7] It is toxic to aquatic life in high concentrations and persists in water systems.[3]
-
Categorization: Classify as Halogenated Organic Waste (due to the Chloride ion and aromatic rings).
-
Container: Collect in a dedicated high-density polyethylene (HDPE) or glass waste container labeled "Hazardous Waste - Organic/Halogenated".
-
Solutions: If dissolved in DMSO or Methanol, the entire solution must be treated as solvent waste.
-
Contaminated Solids: Weighing boats, gloves, and paper towels used in cleaning must be bagged and disposed of as solid chemical waste.
References
-
PubChem . Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH) . Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses and Applications. PMC. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
